molecular formula C8H13NO3 B119529 tert-Butyl 3-oxoazetidine-1-carboxylate CAS No. 398489-26-4

tert-Butyl 3-oxoazetidine-1-carboxylate

カタログ番号: B119529
CAS番号: 398489-26-4
分子量: 171.19 g/mol
InChIキー: VMKIXWAFFVLJCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-oxoazetidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Boc-3-azetidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKIXWAFFVLJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364022
Record name 1-Boc-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398489-26-4
Record name tert-Butyl 3-oxoazetidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398489-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-azetidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398489264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Boc-3-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl 3-oxoazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxoazetidine-1-carboxylate, also commonly known as N-Boc-3-azetidinone, is a heterocyclic organic compound featuring a four-membered azetidine (B1206935) ring.[1][2] Its structure incorporates a ketone functional group and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This compound has emerged as a critical building block and a highly sought-after intermediate in the pharmaceutical industry.[1][3] Its significance is particularly pronounced in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Baricitinib (B560044), a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][3][4]

The unique structural features of N-Boc-3-azetidinone, including the strained azetidine ring and the versatile ketone group, provide a synthetically valuable scaffold for constructing diverse and complex molecular architectures.[3] This guide offers an in-depth overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

N-Boc-3-azetidinone is typically an off-white to light brown crystalline solid.[5][6] It is known to be sensitive to moisture and incompatible with strong oxidizing agents.[5][7][8] Proper storage in a cool, dry place under an inert atmosphere is recommended.[5][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 398489-26-4[1][2][5]
Molecular Formula C₈H₁₃NO₃[2][5][9]
Molecular Weight 171.19 g/mol [2][5]
Appearance White to off-white / light brown crystalline solid/powder[1][5][6]
Melting Point 47-52 °C[1][5][7]
Boiling Point 251.3 ± 33.0 °C at 760 mmHg (Predicted)[1][5]
Density ~1.2 ± 0.1 g/cm³ (Predicted)[1][5]
Flash Point 102 °C[5][6]
Purity ≥98.0%[1][6]
Solubility Chloroform (Sparingly), Dichloromethane (Slightly)[5]
Storage 2-8°C, Inert atmosphere, Moisture sensitive[5][7]

Table 2: Safety and Hazard Information

IdentifierInformationSource(s)
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[5][6]
Signal Word Danger[5][6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[2][5][10]
Precautionary Statements P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[5][10]
Hazard Codes Xi (Irritant), Xn (Harmful)[5][6]

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol).[5] Several oxidation protocols are effective, with Swern oxidation being a widely used and mild method.[5][11] An alternative green chemistry approach utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) (NaClO).[4]

G cluster_synthesis General Synthesis Workflow start tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol) reagents Oxidizing Agent (e.g., Swern Reagents, TEMPO/NaClO) start->reagents Oxidation product tert-Butyl 3-oxoazetidine-1-carboxylate reagents->product

Caption: General synthesis of N-Boc-3-azetidinone via oxidation.

Experimental Protocol: Swern Oxidation of N-Boc-3-azetidinol

This protocol is a representative procedure based on the principles of the Swern oxidation for converting a secondary alcohol to a ketone.[11][12][13]

Materials:

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Water

  • Brine solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Activator Preparation: To a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DMSO (2.4-2.7 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 10-15 minutes.[12]

  • Alcohol Addition: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 20-30 minutes.[12]

  • Base Addition: Add triethylamine (5.0-7.0 equivalents) dropwise to the mixture.[12] A thick white precipitate may form. Continue stirring at -78 °C for an additional 10-15 minutes.

  • Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water to quench the reaction.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[12]

  • Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Reactivity and Applications in Drug Development

The chemical reactivity of N-Boc-3-azetidinone is dominated by the ketone functional group, which can undergo various transformations such as reductive amination, Wittig reactions, and aldol (B89426) condensations.[4] The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to liberate the secondary amine for further functionalization.[4]

Key Intermediate for Baricitinib

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Baricitinib.[1][3][4] In this synthesis, the ketone undergoes a Wittig-type reaction to introduce a cyanomethylene group, followed by deprotection of the Boc group and subsequent reaction with other fragments to complete the final drug molecule.[4]

G cluster_application Role in Baricitinib Synthesis start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Wittig Reaction (e.g., with diethyl (cyanomethyl)phosphonate) start->step1 intermediate1 tert-Butyl 3-(cyanomethylene)azetidine- 1-carboxylate step1->intermediate1 step2 Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 2-(azetidin-3-ylidene) acetonitrile step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Baricitinib step3->product

Caption: Simplified workflow of Baricitinib synthesis from N-Boc-3-azetidinone.[4]

Other Applications

Beyond its role in Baricitinib synthesis, N-Boc-3-azetidinone is a versatile building block for a range of other pharmaceutically relevant molecules:

  • Antibacterial Agents: It is used in the preparation of novel antibacterial aminoglycoside analogs.[5][8]

  • Oncology: It serves as a starting material for anti-cancer agents, including aryl sulfonamide pyruvate (B1213749) kinase M2 inhibitors and compounds targeting CCR4 in antitumor responses.[6][14]

  • Drug Discovery: The compound is utilized in the development of compounds for tuberculosis research and as a scaffold for bromodomain and extraterminal (BET) inhibitors.[14]

Conclusion

This compound is a high-value chemical intermediate with a well-established role in modern pharmaceutical synthesis. Its robust chemical properties, predictable reactivity, and the commercial availability of reliable synthesis protocols make it an indispensable tool for medicinal chemists and process development scientists. The successful application of this building block in the industrial production of Baricitinib underscores its importance and highlights its potential for the future development of novel therapeutics.

References

An In-depth Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-oxoazetidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, structural information, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, its crucial role as a pharmaceutical intermediate, particularly in the synthesis of the Janus kinase (JAK) inhibitor Baricitinib (B560044), is highlighted.

Core Properties and Structure

This compound, also known as N-Boc-3-azetidinone, is an off-white to light brown solid crystalline powder.[1][2] Its structure features a four-membered azetidine (B1206935) ring, a ketone functional group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a strained ring system and a reactive ketone makes it a versatile intermediate in organic synthesis.

Physicochemical and Structural Data

The key physicochemical and structural properties of this compound are summarized in the tables below.

Property Value
Appearance Off-white to light brown solid/crystalline powder[1][2]
Melting Point 49-52 °C[1]
Boiling Point 251.3 ± 33.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 102 °C[2]
Solubility Soluble in Chloroform (Sparingly), Dichloromethane (Slightly)[3]
Sensitivity Moisture sensitive[2][3]
Identifier Value
CAS Number 398489-26-4[4]
Molecular Formula C₈H₁₃NO₃[4]
Molecular Weight 171.19 g/mol [3]
IUPAC Name This compound
Synonyms N-Boc-3-azetidinone, 1-Boc-3-azetidinone, 1-(tert-Butoxycarbonyl)-3-azetidinone[3]
SMILES CC(C)(C)OC(=O)N1CC(=O)C1[4]
InChIKey VMKIXWAFFVLJCK-UHFFFAOYSA-N[4]
Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] It is incompatible with strong oxidizing agents.[2][3]

Hazard Class GHS Pictogram Hazard Statement
Acute toxicity, oral GHS07H302: Harmful if swallowed[3]
Skin corrosion/irritation GHS07H315: Causes skin irritation[3]
Serious eye damage GHS05H318: Causes serious eye damage[3]
STOT-single exposure GHS07H335: May cause respiratory irritation[3]

Synthesis Protocols

The most common laboratory synthesis of this compound involves the oxidation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. Below are detailed protocols for the synthesis of the precursor and its subsequent oxidation.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes the synthesis starting from 1-benzylazetidin-3-ol (B1275582).[1]

Experimental Protocol:

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion of the reaction, filter the mixture through a suction filter to remove the catalyst.

  • Remove the solvent from the filtrate under vacuum to yield the crude product.

  • Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

  • Filter the mixture again and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Oxidation to this compound

Two methods for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate are presented below: a traditional TEMPO-mediated oxidation and a greener approach using a microchannel reactor.[1]

Protocol 1: Traditional TEMPO Reaction with NaClO

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL) to the reaction mixture.

  • Stir the mixture for 30 minutes.

  • Quench the reaction with a 15% aqueous solution of sodium thiosulfate (B1220275) (100 mL).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then remove the solvent under vacuum to yield the final product.

Protocol 2: Microchannel Reactor with TEMPO-H₂O₂ System

  • In a premixed reactor A, combine tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH₂Cl₂ (120 mL).

  • Pump the solution from reactor A into a micro-channel reactor at a speed of 6.5 g/min .

  • Simultaneously, pump a 30% H₂O₂ solution into the micro-channel reactor at a speed of 4.5 g/min . The residence time in the reactor is 30 seconds.

  • Upon completion of the reaction, pump the mixture into an oil-water separator for 20 minutes to isolate the product.

Characterization Data

Accurate characterization is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve a small amount of the sample in CDCl₃ and acquire the proton NMR spectrum.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~4.7s4H-CH₂-CO-CH₂-
1.48s9H-C(CH₃)₃

Note: The exact chemical shift for the azetidine ring protons can vary slightly. A publication reports the methylene (B1212753) protons of the azetidine ring in the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, as multiplets at δ 3.76-3.78 ppm and δ 4.08-4.10 ppm.[1]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ ppm) Assignment
~205C=O
~80-C (CH₃)₃
~60-C H₂-CO-C H₂-
~28-C(C H₃)₃

Note: These are approximate values and may vary depending on experimental conditions.

FT-IR Spectroscopy

Experimental Protocol:

A standard method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

  • Mix a small amount of the sample with dry KBr powder.

  • Press the mixture into a thin, transparent pellet.

  • Obtain the IR spectrum using an FT-IR spectrometer.

Characteristic IR Peaks:

Wavenumber (cm⁻¹) Functional Group
~1750C=O (ketone)
~1690C=O (carbamate)
~1160C-O (carbamate)

Note: These are approximate values. A patent for the synthesis of Baricitinib reports IR peaks for a downstream intermediate at 2257 cm⁻¹ (C≡N) and 1729 cm⁻¹ (C=O).[5]

Mass Spectrometry

Experimental Protocol:

Mass spectral data can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). For GC-MS, derivatization may be required to improve volatility.

Expected Mass Spectrum Data (ESI-MS):

m/z Assignment
172.09[M+H]⁺
116.07[M - C₄H₈ + H]⁺
72.04[M - Boc + 2H]⁺

Role in Pharmaceutical Synthesis: The Baricitinib Pathway

A primary application of this compound is as a crucial intermediate in the synthesis of Baricitinib, a JAK inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[1][6] The azetidine ring provides a versatile scaffold for building the complex molecular architecture of the final drug molecule.

The synthesis of Baricitinib from this compound involves several key steps, including a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by deprotection of the Boc group and subsequent sulfonylation and coupling reactions.[7]

Visualized Workflows and Pathways

Synthesis Workflow of this compound

G Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Oxidation 1_benzylazetidin_3_ol 1-benzylazetidin-3-ol tert_butyl_3_hydroxyazetidine_1_carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1_benzylazetidin_3_ol->tert_butyl_3_hydroxyazetidine_1_carboxylate H₂, Pd/C, THF tert_butyl_3_oxoazetidine_1_carboxylate This compound tert_butyl_3_hydroxyazetidine_1_carboxylate->tert_butyl_3_oxoazetidine_1_carboxylate TEMPO, NaClO, CH₂Cl₂

Caption: Synthesis workflow for this compound.

Role in the Synthesis of a Baricitinib Intermediate

G Synthesis of a Key Baricitinib Intermediate start This compound intermediate_1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate start->intermediate_1 Horner-Wadsworth-Emmons Reaction intermediate_2 2-(Azetidin-3-ylidene)acetonitrile intermediate_1->intermediate_2 Boc Deprotection (e.g., TFA) final_intermediate 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate_2->final_intermediate Sulfonylation (Ethanesulfonyl chloride)

Caption: Pathway to a key Baricitinib intermediate.

References

N-Boc-3-azetidinone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-3-azetidinone, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and versatile ketone functionality make it a valuable precursor for synthesizing a wide array of complex molecules, particularly substituted azetidines.[3] This guide provides an in-depth overview of its chemical characteristics, experimental protocols, and applications for researchers, scientists, and drug development professionals. The strategic importance of N-Boc-3-azetidinone lies in its role as a key intermediate for various therapeutic agents, including Janus kinase (JAK) inhibitors, HCV protease inhibitors, and novel antibacterial compounds.[1][2]

Core Chemical Characteristics

The fundamental properties of N-Boc-3-azetidinone are summarized below, providing a quantitative baseline for its use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₈H₁₃NO₃[4][5]
Molecular Weight 171.19 g/mol [4][5]
CAS Number 398489-26-4[4][5]
Appearance White to light brown crystalline powder or solid[1][6]
Melting Point 47-51 °C[5][7]
Boiling Point 251.3 ± 33.0 °C (Predicted)[1]
Density 1.174 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 101.7 °C (215.1 °F)[7]

Spectral and Structural Identifiers

Structural confirmation of N-Boc-3-azetidinone relies on various spectroscopic and structural identifiers.

Identifier TypeIdentifierSource(s)
SMILES CC(C)(C)OC(=O)N1CC(=O)C1[4]
InChI 1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3[4]
InChI Key VMKIXWAFFVLJCK-UHFFFAOYSA-N[4]
¹H NMR Available[8]
¹³C NMR Available[9]
IR Spectrum Conforms to structure[6]
Mass Spectrometry Available[9]

Solubility Profile

The solubility of N-Boc-3-azetidinone is a critical parameter for reaction and purification protocols.

SolventSolubilitySource(s)
Chloroform Sparingly soluble[1]
Dichloromethane Slightly soluble[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of N-Boc-3-azetidinone are presented below.

Protocol 1: Synthesis of N-Boc-3-azetidinone via Swern Oxidation

The most common laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxyazetidine.[2] The Swern oxidation is a reliable method for this transformation.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

  • A solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -65 °C. The resulting mixture is stirred for 30 minutes.

  • Triethylamine (5.0 equivalents) is added slowly to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield N-Boc-3-azetidinone as a white to off-white solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Oxidation Oxidation of Alcohol (-78 °C) N-Boc-3-hydroxyazetidine->Oxidation Oxalyl_Chloride Oxalyl Chloride Activation Activation of DMSO (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation TEA Triethylamine Activation->Oxidation Quench_Workup Quench and Workup Oxidation->Quench_Workup Add TEA N-Boc-3-azetidinone N-Boc-3-azetidinone Quench_Workup->N-Boc-3-azetidinone Purification

General Synthetic Pathway to N-Boc-3-azetidinone
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

N-Boc-3-azetidinone readily undergoes olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce exocyclic double bonds, a key step in synthesizing various derivatives.[10]

Materials:

  • N-Boc-3-azetidinone

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous acetonitrile, add DBU (1.1 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, methyl (N-Boc-azetidin-3-ylidene)acetate, is purified by silica gel chromatography.

G Start Start Prepare_Reagents Prepare Solutions: - N-Boc-3-azetidinone in ACN - Triethyl phosphonoacetate & DBU in ACN Start->Prepare_Reagents Mix_Reagents Mix Reagents (Room Temp) Prepare_Reagents->Mix_Reagents Heat_Reaction Heat to 65 °C (Stir for 4h) Mix_Reagents->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Quench_Workup Quench with Water & Aqueous Workup Monitor_TLC->Quench_Workup Complete Purify Purify by Chromatography Quench_Workup->Purify End End Purify->End

Experimental Workflow for the HWE Reaction

Safety and Handling

N-Boc-3-azetidinone is associated with several hazards and requires careful handling in a laboratory setting.

Hazard TypeGHS Classification and StatementsSource(s)
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[7]
Signal Word Danger[7][11]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[4][7][11]
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P352, P305+P351+P338+P310[7][12]
Personal Protective Equipment (PPE) Eyeshields, gloves, N95 type dust mask[7]
Storage Store in a cool, dry place under an inert atmosphere (2-8°C recommended). Moisture sensitive.[1]

References

Technical Guide: An In-depth Analysis of CAS 398489-26-4 and the Associated Research Compound GSK583

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols, and biological activities associated with the compound registered under CAS number 398489-26-4. Initial research indicates that this CAS number corresponds to the chemical intermediate 1-Boc-3-azetidinone. However, the request for in-depth information on signaling pathways and drug development applications strongly suggests a possible interest in a different, well-characterized research molecule, GSK583 (CAS 1346547-00-9), a potent RIPK2 inhibitor. To provide a comprehensive resource, this document will first detail the properties of 1-Boc-3-azetidinone (CAS 398489-26-4) and then provide an in-depth guide on GSK583, which aligns with the advanced biological and pharmacological data requirements.

Part 1: CAS 398489-26-4 (1-Boc-3-azetidinone)

1-Boc-3-azetidinone is a chemical intermediate primarily used in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the development of pharmaceutical compounds.[1][2]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 1-Boc-3-azetidinone.

Table 1: Chemical Identifiers

PropertyValueReference
Chemical Name tert-Butyl 3-oxoazetidine-1-carboxylate[3][4]
Synonyms 1-Boc-3-azetidinone, N-Boc-Azetidin-3-one[3][5]
Molecular Formula C₈H₁₃NO₃[3][6]
Molecular Weight 171.19 g/mol [4][6]
SMILES CC(C)(C)OC(=O)N1CC(=O)C1[6][7]
InChIKey VMKIXWAFFVLJCK-UHFFFAOYSA-N[3][6]

Table 2: Physical Properties

PropertyValueReference
Physical Form Crystalline Powder, Solid[3][8]
Color White to off-white[3][8]
Melting Point 47-54 °C[6][7][9]
Boiling Point 251.3±33.0 °C (Predicted)[3][9]
Density 1.174±0.06 g/cm³ (Predicted)[3][9]
Flash Point 101.7 °C (215.1 °F)[6]
Solubility Chloroform (Sparingly), Dichloromethane (Slightly)[3]
Experimental Protocols

As a stable chemical intermediate, the primary "protocols" associated with 1-Boc-3-azetidinone relate to its synthesis. One common method involves the oxidation of the hydroxyl group on an azetidine (B1206935) ring to a ketone. For example, 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester is dissolved in a solution of ethanedioyl chloride and dichloromethane, followed by the addition of DMSO and triethylamine (B128534) and stirring at room temperature for approximately 15 hours to yield the final product.[3]

Signaling Pathways and Logical Relationships

Being a synthetic building block, 1-Boc-3-azetidinone is not directly involved in biological signaling pathways. Its relevance lies in its utility for constructing larger, biologically active molecules.

synthesis_intermediate A 1-Boc-3-azetidinone (CAS 398489-26-4) B Organic Synthesis (e.g., Peptide Synthesis) A->B Used as a building block C Complex Pharmaceutical Molecules B->C Leads to

Caption: Role of 1-Boc-3-azetidinone as a chemical intermediate.

Part 2: GSK583 (CAS 1346547-00-9)

GSK583 is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[10][11] It has been extensively used as a tool compound to investigate the role of RIPK2 in inflammatory diseases.[11][12] While it showed promise, it was not progressed as a clinical drug candidate due to off-target effects on the hERG channel and Cyp3A4, as well as a suboptimal pharmacokinetic profile.[13][14]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of GSK583.

Table 3: Chemical Identifiers

PropertyValueReference
Chemical Name 6-[(1,1-Dimethylethyl)sulfonyl]-N-(5-fluoro-1H-indazol-3-yl)-4-quinolinamine[15]
Synonyms GSK-583[16]
Molecular Formula C₂₀H₁₉FN₄O₂S[13][15]
Molecular Weight 398.45 g/mol [13][15]
SMILES CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F[13]
InChI Key XLOGLWKOHPIJLV-UHFFFAOYSA-N

Table 4: In Vitro Biological Activity

Target/AssayIC₅₀ ValueReference
Human RIPK2 Kinase 5 nM[10][13]
Rat RIPK2 Kinase 2 nM[15]
RIPK3 Kinase 16 nM[13][17]
MDP-stimulated TNFα production (human monocytes) 8 nM[10][13]
MDP-stimulated TNFα production (human whole blood) 237 nM[10][18]
TNF-α and IL-6 production (human explant cultures) ~200 nM[10][13]
hERG channel 7.45 µM[17][19]
Cyp3A4 5 µM[17]

Table 5: Solubility

SolventSolubilityReference
DMSO ≥ 45 mg/mL (112.94 mM)[15][20]
Ethanol ~28 mg/mL (70.27 mM)[13][21]
Water Insoluble[13][21]

Table 6: In Vivo Pharmacokinetics

ParameterSpeciesValueReference
Clearance Rat, MouseLow[13][20]
Volume of Distribution Rat, MouseModerate[13][20]
Oral Bioavailability Rat, MouseModerate[13][20]
Signaling Pathway

GSK583 is a specific inhibitor of RIPK2, a key kinase in the signaling pathway downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[22][23] These receptors detect bacterial peptidoglycans, and upon activation, recruit RIPK2.[23] RIPK2 then undergoes ubiquitination, which serves as a scaffold to activate downstream pathways, primarily NF-κB and MAPK, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[22][24] GSK583 acts as an ATP-competitive inhibitor, binding to the kinase domain of RIPK2 and preventing its activation, thereby blocking the entire downstream inflammatory cascade.[24]

RIPK2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits MDP MDP (Bacterial Peptidoglycan) MDP->NOD2 activates XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with Ub Ubiquitination RIPK2->Ub undergoes GSK583 GSK583 GSK583->RIPK2 inhibits XIAP->RIPK2 mediates TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB->Transcription translocates & activates MAPK->Transcription activates

Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving GSK583 are described below.

1. RIPK2 Fluorescent Polarization (FP) Binding Assay

  • Objective: To quantify the binding affinity of test compounds to the ATP binding pocket of RIPK2 kinase.

  • Principle: This is a competitive binding assay. A fluorescently labeled ligand that binds to the RIPK2 ATP pocket is used. When the fluorescent ligand is bound to the larger RIPK2 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When a test compound (like GSK583) displaces the fluorescent ligand, the small, displaced ligand tumbles rapidly, leading to a decrease in fluorescence polarization.

  • Methodology:

    • Full-length, tagged RIPK2 is purified from a baculovirus expression system.[10][20]

    • The assay is performed in a buffer solution, typically 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[10][20]

    • Test compounds are serially diluted in 100% DMSO and dispensed into multi-well plates (e.g., 100 nL per well).[20]

    • A solution of RIPK2 enzyme is added to the wells containing the test compounds and incubated.[20]

    • A solution of the fluorescently labeled ATP-competitive ligand is then added to all wells. The final concentration of the enzyme is typically twice its apparent K_D, and the fluorescent ligand is used at a concentration of 5 nM.[10][20]

    • The plate is incubated at room temperature for at least 10 minutes to allow the binding to reach equilibrium.[20]

    • Fluorescence polarization is measured using a suitable plate reader.

    • Data is normalized to controls, and IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[20]

2. Cellular Selectivity Assay in Primary Human Monocytes

  • Objective: To determine if GSK583 selectively inhibits RIPK2-dependent signaling pathways versus other inflammatory pathways.

  • Methodology:

    • Primary human monocytes are isolated from whole blood.

    • Cells are pre-treated with various concentrations of GSK583 (or vehicle control) for 30 minutes.[13][20]

    • Following pre-treatment, the cells are stimulated for 6 hours with specific ligands to activate different signaling pathways:[13][17]

      • NOD1 (RIPK2-dependent): iE-DAP

      • NOD2 (RIPK2-dependent): Muramyl dipeptide (MDP)

      • TLR2 (RIPK2-independent): Pam2Csk4

      • TLR4 (RIPK2-independent): Lipopolysaccharide (LPS)

      • IL-1R (RIPK2-independent): IL-1β

      • TNFR (RIPK2-independent): TNFα

    • After the stimulation period, the cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines (e.g., TNFα for NOD2/TLR/IL-1R stimulation, IL-8 for NOD1 stimulation) in the supernatant is measured using an immunoassay (e.g., ELISA or MSD platform).[10][13][20]

    • The percent inhibition of cytokine release is calculated for each concentration of GSK583, and IC₅₀ values are determined. Complete inhibition is expected for NOD1/NOD2 pathways, with little to no inhibition for TLR and cytokine receptor pathways.[13]

Experimental_Workflow A Isolate Primary Human Monocytes B Pre-treat with GSK583 (30 min) A->B C1 Stimulate with MDP (NOD2 Ligand) B->C1 C2 Stimulate with LPS (TLR4 Ligand) B->C2 D Incubate (6 hours) C1->D C2->D E Collect Supernatant D->E F Measure Cytokine Levels (e.g., TNFα via ELISA) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the cellular selectivity assay.

References

Technical Guide: Spectral Analysis of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-Butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4), a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib (B560044).[1][2] This document details Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data
SolventChemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
CDCl₃4.51–4.55m1HCH[3]
4.08–4.10m2HCH₂[3]
3.76–3.78m2HCH₂[3]
1.40s9HC(CH₃)₃[3]
DMSO-d₆4.66s4HAzetidine ring CH₂[4]
1.4s9HC(CH₃)₃[4]
Table 2: ¹³C NMR Spectral Data

While specific peak data is not detailed in the provided search results, ¹³C NMR spectra are available from various commercial suppliers. The structure and purity of the compound are typically confirmed by both NMR and LC-MS.[5]

Table 3: Mass Spectrometry (MS) Data
Techniquem/zIonReference
ESI293.1[M+1]⁺[6]

Note: The provided ESI-MS data appears to be for a different, related compound from the synthesis described in the source and not for this compound itself, which has a molecular weight of 171.19 g/mol .[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound.

Instrumentation: A Bruker AV-400 spectrometer (400 MHz) or equivalent is typically used.[3]

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are expressed in parts per million (ppm) downfield from TMS.[3]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for purification purposes.

Instrumentation: An Agilent HPLC system or equivalent, often coupled with a UV detector (e.g., at 254 nm), is commonly used.[6][8]

Methodology (General Reverse-Phase):

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid) is common.

  • Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, and filter it to remove any particulate matter.

  • Analysis: Inject the sample onto the column. The purity is determined by the relative area of the main peak. Purity is often required to be >95-98%.[2][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound and to identify impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • The compound is first separated using an HPLC method similar to the one described above.

  • The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

  • The mass spectrometer is set to scan for a mass range that includes the expected molecular weight of this compound (171.19 g/mol ).[7]

  • The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺). The structure and purity of the compound are typically confirmed using this method.[5]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Confirmation Prep Compound Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR HPLC HPLC (Purity) Prep->HPLC LCMS LC-MS (Molecular Weight) Prep->LCMS NMR_Proc NMR Spectral Processing NMR->NMR_Proc HPLC_Proc Chromatogram Analysis HPLC->HPLC_Proc LCMS_Proc Mass Spectrum Analysis LCMS->LCMS_Proc Interpretation Data Interpretation NMR_Proc->Interpretation HPLC_Proc->Interpretation LCMS_Proc->Interpretation Confirmation Structural Confirmation & Purity Assessment Interpretation->Confirmation

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-Boc-3-azetidinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-azetidinone, a strained four-membered N-heterocycle protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the ring strain of the azetidine (B1206935) core with a reactive ketone functionality, make it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of 1-Boc-3-azetidinone in several key synthetic transformations, supported by experimental protocols and quantitative data. The strategic importance of this reagent lies in its ability to introduce the azetidine motif, a key pharmacophore found in numerous biologically active compounds, including Janus kinase (JAK) inhibitors and HCV protease inhibitors.

Core Reactivity and Mechanism of Action

The synthetic utility of 1-Boc-3-azetidinone is primarily centered around the reactivity of its ketone carbonyl group. The presence of the electron-withdrawing Boc group influences the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The inherent ring strain of the azetidine core also plays a role in its reactivity. The primary mechanisms of action discussed in this guide are:

  • Reductive Amination: Formation of 3-aminoazetidine derivatives.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of 3-alkylideneazetidines.

  • Nucleophilic Addition of Organometallic Reagents: Creation of tertiary alcohols at the 3-position.

  • Spirocycle Formation: Construction of spirocyclic scaffolds.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of 1-Boc-3-azetidinone, this reaction provides a direct route to valuable 3-aminoazetidine derivatives, which are key components in many pharmaceutical agents.

Mechanism of Action

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 1-Boc-3-azetidinone. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an iminium ion.

  • Reduction: The iminium ion is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), to yield the corresponding 3-aminoazetidine derivative. These reducing agents are favored as they are mild enough not to reduce the ketone starting material directly and are stable in the slightly acidic conditions required for iminium ion formation.

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Azetidinone 1-Boc-3-azetidinone Hemiaminal Hemiaminal Intermediate Azetidinone->Hemiaminal + R-NH₂ Iminium_ion Iminium Ion Amine R-NH₂ Amine->Hemiaminal Proton H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Water H₂O Product 3-Aminoazetidine Derivative Iminium_ion->Product + [H⁻] Reducing_agent [H⁻] (e.g., NaBH(OAc)₃) Reducing_agent->Product

Mechanism of Reductive Amination of 1-Boc-3-azetidinone.
Experimental Protocol: Synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate

  • Materials: 1-Boc-3-azetidinone, benzylamine (B48309), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (B109758) (DCM), acetic acid.

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data
AmineReducing AgentSolventYield (%)Reference
BenzylamineNaBH(OAc)₃DCM85[1]
AnilineNaBH(OAc)₃DCM78[1]
4-MethoxyanilineNaBH(OAc)₃DCM82[1]
CyclopropylamineNaBH₃CNMeOH75[1]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis. When applied to 1-Boc-3-azetidinone, it provides an efficient route to 3-alkylideneazetidines, which are versatile intermediates for further functionalization, such as in aza-Michael additions.

Mechanism of Action

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with a carbonyl compound. The mechanism proceeds as follows:

  • Deprotonation: A base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the phosphonate ester to generate a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of 1-Boc-3-azetidinone, forming an oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, eliminating a phosphate (B84403) ester and forming the desired alkene product. The formation of the stable phosphate byproduct drives the reaction to completion. The stereochemical outcome (E/Z selectivity) of the HWE reaction can often be controlled by the choice of phosphonate reagent and reaction conditions.

HWE_Reaction cluster_0 Step 1: Carbanion Formation cluster_1 Step 2 & 3: Addition and Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Azetidinone 1-Boc-3-azetidinone Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Azetidinone->Oxaphosphetane + Carbanion Carbanion_2 Phosphonate Carbanion Carbanion_2->Oxaphosphetane Alkene 3-Alkylideneazetidine Oxaphosphetane->Alkene Elimination Phosphate Phosphate Ester Oxaphosphetane->Phosphate

Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[2]

  • Materials: 1-Boc-3-azetidinone, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF).[2]

  • Procedure:

    • To a suspension of NaH (1.02 eq) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature.[2]

    • After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.[2]

    • Stir the resulting mixture for 1 hour.[2]

    • Quench the reaction by the addition of water.[2]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

    • Purify the residue by flash column chromatography.[2]

Quantitative Data
Phosphonate ReagentBaseSolventYield (%)Reference
Methyl 2-(dimethoxyphosphoryl)acetateNaHTHF85[2]
Triethyl phosphonoacetateNaHTHF82[3]
(Cyanomethyl)phosphonic acid diethyl esterK₂CO₃/DBUMeCN75[3]

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organolithium reagents, to 1-Boc-3-azetidinone provides a straightforward method for the synthesis of 3-substituted-3-hydroxyazetidine derivatives. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the 3-position of the azetidine ring.

Mechanism of Action

The mechanism is a classic nucleophilic addition to a carbonyl group:

  • Nucleophilic Attack: The highly polarized carbon-metal bond of the organometallic reagent acts as a potent nucleophile. The carbanionic portion of the reagent attacks the electrophilic carbonyl carbon of 1-Boc-3-azetidinone.

  • Alkoxide Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium or lithium alkoxide intermediate.

  • Protonation: The reaction is then quenched with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the tertiary alcohol product.

Grignard_Addition cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Azetidinone 1-Boc-3-azetidinone Alkoxide Alkoxide Intermediate Azetidinone->Alkoxide + R-MgX Alkoxide_2 Alkoxide Intermediate Grignard R-MgX Grignard->Alkoxide Alcohol 3-Substituted-3-hydroxyazetidine Alkoxide_2->Alcohol + H⁺ Proton H⁺ (Workup) Proton->Alcohol

Mechanism of Grignard Addition to 1-Boc-3-azetidinone.
Experimental Protocol: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

  • Materials: 1-Boc-3-azetidinone, phenylmagnesium bromide (PhMgBr), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data

| Organometallic Reagent | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Phenylmagnesium bromide | THF | 92 |[4] | | Methylmagnesium bromide | THF | 88 |[4] | | Vinylmagnesium bromide | THF | 85 |[4] | | n-Butyllithium | THF | 80 |[4] |

Synthesis of Spirocycles

1-Boc-3-azetidinone is an excellent starting material for the construction of spirocyclic systems containing the azetidine ring. These scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.

Mechanism of Action: Example of Spiro-oxazolidinone Formation

One common approach to spirocycles involves the reaction of 1-Boc-3-azetidinone with a nucleophile that can subsequently cyclize. For example, reaction with an isocyanate in the presence of a base can lead to a spiro-oxazolidinone.

  • Nucleophilic Attack and Cyclization: A nucleophile, such as an amine, can first undergo reductive amination with 1-Boc-3-azetidinone as described previously. The resulting 3-aminoazetidine derivative can then be treated with a reagent like phosgene (B1210022) or a chloroformate to form an intermediate that cyclizes to form a spiro-oxazolidinone.

  • Alternative [2+2] Cycloaddition Routes: While not directly involving 1-Boc-3-azetidinone as the starting ketone, it is a precursor to imines that can undergo [2+2] cycloadditions with ketenes to form spiro-β-lactams.[5]

Due to the complexity and multi-step nature of many spirocycle syntheses, a generalized mechanism is less illustrative than a specific synthetic workflow.

Spirocycle_Workflow Azetidinone 1-Boc-3-azetidinone Step1 Reductive Amination with H₂N-R-OH Azetidinone->Step1 Intermediate 3-(Hydroxyalkylamino) azetidine Step1->Intermediate Step2 Cyclization (e.g., with phosgene) Intermediate->Step2 Spirocycle Spiro-oxazolidinone Step2->Spirocycle

General workflow for the synthesis of a spiro-oxazolidinone.
Experimental Protocol: Synthesis of a Spiro-azetidine-oxazolidinone Derivative

  • Materials: 1-Boc-3-azetidinone, 2-aminoethanol, sodium triacetoxyborohydride, dichloromethane, triphosgene (B27547), triethylamine (B128534).

  • Procedure:

    • Perform a reductive amination between 1-Boc-3-azetidinone (1.0 eq) and 2-aminoethanol (1.1 eq) using NaBH(OAc)₃ in DCM to afford tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate.

    • To a solution of the resulting amino alcohol (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add a solution of triphosgene (0.4 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data
Spirocycle TypeKey ReagentsOverall Yield (%)Reference
Spiro-oxazolidinone2-Aminoethanol, Triphosgene65 (two steps)[6]
Spiro-hydantoinAmino acid ester, Isocyanate58 (multi-step)[6]
Spiro-β-lactam(from azetidinylidene) Ketenes70-80[5]

Conclusion

1-Boc-3-azetidinone is a highly valuable and versatile building block in organic synthesis. Its core reactivity, centered on the ketone functionality, allows for a range of transformations including reductive amination, olefination, and nucleophilic additions. These reactions provide efficient access to a wide variety of substituted azetidines, including chiral derivatives and complex spirocyclic systems. The Boc protecting group plays a crucial role in moderating the reactivity of the azetidine nitrogen and can be readily removed under acidic conditions, allowing for further functionalization. The methodologies presented in this guide highlight the strategic importance of 1-Boc-3-azetidinone for the synthesis of novel chemical entities with significant potential in drug discovery and development. The continued exploration of the reactivity of this strained ketone will undoubtedly lead to the discovery of new and innovative synthetic methods.

References

In-Depth Technical Guide on the Biological Activity of N-Boc-3-azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidinone scaffold, a four-membered lactam ring, is a cornerstone in medicinal chemistry, most notably as the core structural component of β-lactam antibiotics. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, specifically in N-Boc-3-azetidinone, has opened new avenues for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of N-Boc-3-azetidinone derivatives, with a focus on their anticancer and antimicrobial properties. This document details quantitative biological data, in-depth experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Anticancer Activity of N-Boc-3-azetidinone Derivatives

N-Boc-3-azetidinone derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival, such as tubulin polymerization and key signaling pathways.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various N-Boc-3-azetidinone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Putative Mechanism of ActionReference(s)
Azetidine-based STAT3 Inhibitors (e.g., H172 & H182)Triple-Negative Breast Cancer (TNBC) cells0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[1]
cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-oneSiHa (Cervical Cancer)0.1Induction of apoptosis, cytoskeleton disruption[2]
B16F10 (Melanoma)1.2Induction of apoptosis, cytoskeleton disruption[2]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-oneMCF-7 (Breast Cancer)0.01Tubulin polymerization inhibition[3]
HT-29 (Colon Cancer)0.003Tubulin polymerization inhibition[3]
Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition:

A significant mechanism of action for several anticancer N-Boc-3-azetidinone derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] These derivatives often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5][6]

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell N-Boc-3-azetidinone_Derivative N-Boc-3-azetidinone Derivative Tubulin_Dimer α/β-Tubulin Dimer N-Boc-3-azetidinone_Derivative->Tubulin_Dimer Binds to Colchicine (B1669291) Site Microtubule Microtubule (Polymerized) N-Boc-3-azetidinone_Derivative->Microtubule Inhibits Tubulin_Dimer->Microtubule Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis STAT3_Inhibition_Pathway cluster_Signaling STAT3 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, VEGF) Nuclear_Translocation->Gene_Transcription Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Transcription->Cell_Proliferation N-Boc-3-azetidinone_Derivative N-Boc-3-azetidinone Derivative N-Boc-3-azetidinone_Derivative->STAT3_inactive Irreversibly Binds & Inhibits Activation Antimicrobial_Mechanism cluster_Bacteria Bacterial Cell N-Boc-3-azetidinone_Derivative N-Boc-3-azetidinone Derivative PBP Penicillin-Binding Protein (PBP) N-Boc-3-azetidinone_Derivative->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Synthesis_Workflow Start Starting Materials Aldehyde_Amine Aldehyde + Amine Start->Aldehyde_Amine Acid_Chloride Acid Chloride + Triethylamine Start->Acid_Chloride Imine_Formation Imine Formation Aldehyde_Amine->Imine_Formation Imine Imine Imine_Formation->Imine Staudinger_Cycloaddition [2+2] Staudinger Cycloaddition Imine->Staudinger_Cycloaddition Ketene_Formation Ketene Formation Acid_Chloride->Ketene_Formation Ketene Ketene Ketene_Formation->Ketene Ketene->Staudinger_Cycloaddition Azetidinone_Derivative N-Substituted Azetidinone Derivative Staudinger_Cycloaddition->Azetidinone_Derivative Purification Purification & Characterization Azetidinone_Derivative->Purification Final_Product Biologically Active Derivative Purification->Final_Product

References

The Versatile Building Block: A Technical Guide to tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: tert-Butyl 3-oxoazetidine-1-carboxylate, also known as N-Boc-3-azetidinone, is a pivotal synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique strained four-membered ring structure, combined with the presence of a reactive ketone functionality and a protecting tert-butoxycarbonyl (Boc) group, makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive resource.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is stable under typical storage conditions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 398489-26-4
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Melting Point 49-52 °C
Boiling Point 251.3 ± 33.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Appearance Off-white crystals
Purity ≥98.0%

Synthesis of this compound

The most common and efficient route to this compound involves the oxidation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This precursor is typically synthesized from 1-benzylazetidin-3-ol (B1275582) through a debenzylation followed by N-Boc protection. Several oxidation methods have been reported, with TEMPO-mediated and Swern oxidations being the most prevalent. A green and facile synthesis utilizing a TEMPO-H₂O₂ system in a microchannel reactor has also been developed, offering an environmentally friendly and scalable approach.

G cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_methods Oxidation Methods 1_benzylazetidin_3_ol 1-Benzylazetidin-3-ol tert_butyl_3_hydroxyazetidine_1_carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1_benzylazetidin_3_ol->tert_butyl_3_hydroxyazetidine_1_carboxylate 1. H₂, 5% Pd/C, THF 2. (Boc)₂O tert_butyl_3_oxoazetidine_1_carboxylate This compound tert_butyl_3_hydroxyazetidine_1_carboxylate->tert_butyl_3_oxoazetidine_1_carboxylate Oxidizing Agent TEMPO_NaClO TEMPO, NaClO, KBr, KHCO₃ TEMPO_H2O2 TEMPO, H₂O₂, Microchannel Reactor Swern DMSO, (COCl)₂, Et₃N G tert_butyl_3_oxoazetidine_1_carboxylate This compound unsaturated_ester Unsaturated Ester tert_butyl_3_oxoazetidine_1_carboxylate->unsaturated_ester Horner-Emmons (Triethyl phosphonoacetate) spirocyclic_ketone Spirocyclic Ketone unsaturated_ester->spirocyclic_ketone Further Steps spiro_furo_pyrimidine Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] spirocyclic_ketone->spiro_furo_pyrimidine Condensation G tert_butyl_3_oxoazetidine_1_carboxylate This compound cyanomethylene_azetidine tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate tert_butyl_3_oxoazetidine_1_carboxylate->cyanomethylene_azetidine Horner-Wadsworth-Emmons deprotected_azetidine 2-(Azetidin-3-ylidene)acetonitrile cyanomethylene_azetidine->deprotected_azetidine Deprotection (e.g., HCl) baricitinib_precursor 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile deprotected_azetidine->baricitinib_precursor Sulfonylation baricitinib Baricitinib baricitinib_precursor->baricitinib Coupling with Pyrazolopyrimidine Core

Navigating the Stability of N-Boc-3-azetidinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-3-azetidinone, a critical building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this reagent is paramount to ensuring its integrity and the success of synthetic endeavors. While specific quantitative stability data for N-Boc-3-azetidinone is not extensively available in the public domain, this document synthesizes established chemical principles of its core structures—the Boc-protecting group and the azetidinone ring—to provide a robust framework for its handling and storage.

Core Concepts: Understanding the Inherent Stability Factors

N-Boc-3-azetidinone's stability is primarily dictated by the interplay of two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained four-membered azetidinone ring.

The Boc group is well-known for its stability under basic and nucleophilic conditions, making it a versatile protecting group in multi-step syntheses. However, it is readily cleaved under acidic conditions.[1][2] High temperatures can also lead to the thermal deprotection of the Boc group.[3]

The azetidinone ring , a β-lactam, possesses inherent ring strain which makes it susceptible to nucleophilic attack, particularly at the carbonyl carbon.[4][5] This reactivity can be exacerbated under both acidic and basic conditions, leading to ring-opening hydrolysis.[6][7][8]

Recommended Storage and Handling

To maintain the integrity of N-Boc-3-azetidinone, adherence to appropriate storage and handling protocols is crucial. The following conditions are recommended based on supplier safety data sheets and the compound's chemical nature.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic decomposition.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent degradation from atmospheric moisture and oxygen.
Moisture Store in a dry environmentThe compound is moisture-sensitive, and hydrolysis of either the Boc group (under acidic trace) or the lactam ring can occur.
Light Protect from lightWhile specific photostability data is unavailable, it is a general good practice for complex organic molecules.

Table 1: Recommended Storage Conditions for N-Boc-3-azetidinone

Potential Degradation Pathways

While specific degradation studies for N-Boc-3-azetidinone are not publicly documented, potential degradation pathways can be inferred from the known reactivity of its constituent functional groups. These pathways are critical to consider when designing experiments and interpreting analytical data.

Potential Degradation Pathways of N-Boc-3-azetidinone cluster_acid Acidic Conditions (e.g., trace acid, strong acids) cluster_base Basic Conditions (e.g., strong bases) cluster_thermal Thermal Stress NBoc3A N-Boc-3-azetidinone BocCleavage Boc-Deprotection NBoc3A->BocCleavage H+ AzetidinoneRingOpeningAcid Azetidinone Ring Opening NBoc3A->AzetidinoneRingOpeningAcid H+, H2O AzetidinoneRingOpeningBase Azetidinone Ring Opening NBoc3A->AzetidinoneRingOpeningBase OH-, H2O ThermalDeprotection Thermal Boc-Deprotection NBoc3A->ThermalDeprotection High Temperature 3-Azetidinone 3-Azetidinone BocCleavage->3-Azetidinone Forms β-amino acid derivative β-amino acid derivative AzetidinoneRingOpeningAcid->β-amino acid derivative Forms β-amino acid salt β-amino acid salt AzetidinoneRingOpeningBase->β-amino acid salt Forms ThermalDeprotection->3-Azetidinone Forms Forced Degradation Study Workflow cluster_conditions Stress Conditions start Start: N-Boc-3-azetidinone Sample stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis data Data Analysis: - Identify Degradants - Determine Degradation Rate - Elucidate Pathways analysis->data end End: Stability Profile data->end Acid Hydrolysis\n(e.g., 0.1 M HCl) Acid Hydrolysis (e.g., 0.1 M HCl) Base Hydrolysis\n(e.g., 0.1 M NaOH) Base Hydrolysis (e.g., 0.1 M NaOH) Oxidative\n(e.g., 3% H2O2) Oxidative (e.g., 3% H2O2) Thermal\n(e.g., 60°C) Thermal (e.g., 60°C) Photolytic\n(e.g., UV/Vis light) Photolytic (e.g., UV/Vis light)

References

Technical Guide: Safety and Hazards of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for tert-Butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the potential risks and handling precautions necessary for laboratory and industrial settings.

Chemical and Physical Properties

This compound, also known as N-Boc-3-azetidinone, is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the production of Baricitinib, a Janus kinase (JAK) inhibitor used for treating autoimmune conditions.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol [2]
Appearance White to off-white crystalline powder[3] or crystals[1]
Melting Point 47-51 °C[3][4] / 49-52°C[1]
Boiling Point 251.3 ± 33.0 °C at 760 mmHg[1][3]
Density 1.174 ± 0.06 g/cm³[3] / ~1.2 ± 0.1 g/cm³[1]
Flash Point 101 °C[4] / 102 °C[3]
Solubility Sparingly soluble in Chloroform, slightly soluble in Dichloromethane.[3] Water solubility: Ca. 18,000 mg/L at 19.6 °C.[5]
Storage Temperature 2-8°C under an inert atmosphere.[3]
Sensitivity Moisture sensitive, Stench.[3][6]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the following table.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4][5]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage.[2][4][5][7] / H319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][4][5]

The signal word for this chemical is Danger or Warning .[5][6][7]

Toxicological Data

The available quantitative toxicological data for this compound is limited. The primary reported value is for acute oral toxicity.

EndpointSpeciesRouteValue
LD50Rat (female)Oralca. 2500 mg/kg bw[5]

Experimental Protocols

Detailed experimental reports for the toxicological assessment of this compound are not publicly available. However, the hazard classifications suggest that the toxicological properties have been evaluated according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used.

Acute Oral Toxicity

The reported LD50 value suggests a study following a protocol similar to OECD Test Guideline 423 (Acute Toxic Class Method) .[4][6][8] This method is a stepwise procedure using a small number of animals (typically rats, and often only females) at each step.[6] The substance is administered orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9] The presence or absence of mortality in the animals dosed at one step determines the next step, i.e., whether to dose at a higher or lower level.[6] Animals are observed for a period of 14 days for signs of toxicity and mortality.[10] This method allows for the classification of a substance into a GHS category based on a minimal number of animal subjects.[6]

Skin Irritation

The "Causes skin irritation" classification indicates that the substance has been tested for its potential to cause reversible inflammatory changes to the skin. Modern approaches to skin irritation testing prioritize in vitro methods over traditional animal testing. A likely methodology would be the use of a reconstructed human epidermis (RhE) model, following OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) . In this test, the chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the tissue viability is measured, typically using an MTT assay. A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation

The classification "Causes serious eye damage" suggests that the substance can cause irreversible damage to the eye. Similar to skin irritation, there is a strong push to replace in vivo eye irritation tests (like the Draize test) with in vitro alternatives. The OECD has established several guidelines for in vitro eye hazard assessment , such as TG 491 and TG 492. These methods often use reconstructed human cornea-like epithelium (RhCE) models or other systems like the Bovine Corneal Opacity and Permeability (BCOP) test. These tests evaluate the potential of a chemical to cause cytotoxicity, tissue damage, and opacity, which are indicators of its potential to cause serious eye damage or irritation.

Visualized Workflows and Relationships

Hazard and Personal Protective Equipment (PPE) Logic

The following diagram illustrates the logical workflow from the identified hazards of this compound to the selection of appropriate personal protective equipment.

Hazard_PPE_Logic cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_precautions Handling Precautions H302 H302: Harmful if swallowed NoIngestion Do not eat, drink, or smoke H302->NoIngestion Prevents ingestion H315 H315: Causes skin irritation Gloves Protective Gloves H315->Gloves Prevents skin contact LabCoat Protective Clothing H315->LabCoat Prevents skin contact H318 H318: Causes serious eye damage Goggles Safety Goggles / Face Shield H318->Goggles Prevents eye contact H335 H335: May cause respiratory irritation Respirator Respiratory Protection H335->Respirator Prevents inhalation Ventilation Adequate Ventilation / Fume Hood H335->Ventilation Minimizes airborne concentration

Caption: Logical workflow from hazard identification to PPE selection.

Conceptual Diagram of Potential Biological Effects

This diagram provides a conceptual overview of the potential cellular and physiological responses to exposure to this compound, based on its hazard classifications. This is a generalized representation and not based on specific mechanistic studies of this compound.

Biological_Effects cluster_exposure Exposure Routes cluster_response Potential Biological Responses cluster_symptoms Resulting Symptoms/Classification Oral Oral Ingestion GIT_Toxicity Gastrointestinal Toxicity Oral->GIT_Toxicity Dermal Dermal Contact Skin_Irritation Skin Cell Damage -> Inflammation Dermal->Skin_Irritation Ocular Ocular Contact Eye_Damage Corneal Cell Damage -> Severe Irritation/Damage Ocular->Eye_Damage Inhalation Inhalation Respiratory_Irritation Epithelial Cell Irritation in Respiratory Tract Inhalation->Respiratory_Irritation Harmful Harmful if Swallowed GIT_Toxicity->Harmful Skin_Irritant Skin Irritation Skin_Irritation->Skin_Irritant Eye_Damage_Symptom Serious Eye Damage Eye_Damage->Eye_Damage_Symptom Respiratory_Irritant Respiratory Tract Irritation Respiratory_Irritation->Respiratory_Irritant

Caption: Conceptual overview of potential biological effects.

Handling and Storage Recommendations

To mitigate the risks associated with this compound, the following handling and storage procedures are recommended:

  • Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[5][6]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[6][8]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[6]

  • Hygiene Measures : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is recommended to store under an inert atmosphere due to its moisture sensitivity.[3][6]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, to avoid dust formation and inhalation.[5][8]

  • Containment and Cleaning : Sweep up the spilled material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.

  • Environmental Precautions : Prevent the material from entering drains or waterways.[8]

Conclusion

This compound is a valuable chemical intermediate with defined hazards that require careful management. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to ensure safe handling and minimize exposure risks. While detailed experimental data for this specific compound is not widely available, the established GHS classifications provide a clear framework for implementing necessary safety precautions.

References

Synonyms for tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on tert-Butyl 3-oxoazetidine-1-carboxylate

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. The document covers the compound's nomenclature, chemical and physical properties, detailed synthesis protocols, and its application in the creation of therapeutic agents.

Nomenclature and Synonyms

This compound is a widely used synthetic intermediate. Due to its frequent use in chemical synthesis, it is known by several synonymous names. A comprehensive list of these names is provided below to aid in literature searches and material sourcing.

Synonym Reference
1-Boc-3-azetidinone[1][2]
N-Boc-3-azetidinone[3][4]
3-Oxoazetidine-1-carboxylic acid tert-butyl ester[5]
1-(tert-Butoxycarbonyl)-3-azetidinone[5]
N-Boc-azetidin-3-one[3]
1-Boc-3-oxo-azetidine[5]
tert-Butyl 3-oxoazetidinecarboxylate[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property Value Reference
CAS Number 398489-26-4[5][6]
Molecular Formula C₈H₁₃NO₃[3][5]
Molecular Weight 171.19 g/mol [3][5]
Appearance White to off-white crystalline powder[7]
Melting Point 47-51 °C[3]
Boiling Point 251.3 ± 33.0 °C at 760 mmHg[7]
Density 1.2 ± 0.1 g/cm³[7]
Solubility Chloroform (Sparingly), Dichloromethane (Slightly)[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

Experimental Protocols: Synthesis

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Baricitinib (B560044), a Janus kinase (JAK) inhibitor.[2] Detailed experimental procedures for its synthesis are provided below.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the debenzylation of 1-benzylazetidin-3-ol (B1275582) to yield the hydroxyl precursor.

  • Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), n-heptane.

  • Procedure:

    • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).[1]

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.[1]

    • Upon completion, filter the mixture through a suction filter.[1]

    • Remove the solvent under vacuum to obtain the crude product.[1]

    • Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.[1]

    • Filter the mixture and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid (33.8 g, 91% yield).[1]

Oxidation to this compound (Traditional Method)

This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPO-catalyzed reaction with sodium hypochlorite (B82951).

  • Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH₂Cl₂), Potassium bromide (KBr) solution (9.1%), TEMPO, Potassium bicarbonate (KHCO₃), Sodium hypochlorite (NaClO) solution (12%).

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).[1]

    • Cool the solution to -15 to 5 °C.[1]

    • Slowly add 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol).[1]

    • Add a mixture of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL) and stir for 30 minutes.[1]

Green Synthesis using a Microchannel Reactor

This modern approach utilizes a microchannel reactor for a more efficient and environmentally friendly oxidation process.

  • Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, TEMPO, Dichloromethane (CH₂Cl₂), 30% Hydrogen peroxide (H₂O₂) solution.

  • Procedure:

    • In a premixed reactor A, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH₂Cl₂ (120 mL).[1]

    • Pump this mixture into the microchannel reactor at a speed of 6.5 g/min .[1]

    • Simultaneously, pump 30% H₂O₂ solution into the microchannel reactor at a speed of 4.5 g/min . The residence time should be 30 seconds.[1]

    • Upon completion, pump the reaction mixture into an oil-water separator for 20 minutes to isolate the product.[1]

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold for the synthesis of complex molecules with therapeutic potential. Its primary applications are in the development of treatments for autoimmune diseases, cancer, and tuberculosis.[2][4]

Synthesis of Baricitinib (JAK Inhibitor)

The synthesis of Baricitinib, an inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), is a prime example of the utility of this building block.[1][2] The azetidine (B1206935) ketone is a crucial component for constructing the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety of the final drug.[1]

Below is a diagram illustrating the synthetic workflow from this compound to a key intermediate for Baricitinib.

G cluster_0 Synthesis of Baricitinib Intermediate A This compound B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons Reaction (Diethyl (cyanomethyl)phosphonate, KHMDS) C 2-(azetidin-3-ylidene)acetonitrile B->C Boc Deprotection (HCl) D 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile C->D Sulfonylation (Ethanesulfonyl chloride, Et3N)

Caption: Synthetic workflow for a key Baricitinib intermediate.

Role in Cancer and Tuberculosis Drug Discovery

This compound is a key starting material for creating novel heterocyclic compounds with potential applications in oncology and as anti-tuberculosis agents.[4] For instance, it is used in the synthesis of novel piperidinyl-azetidines that act as CCR4 antagonists with antitumor activity.[4] Furthermore, azetidine-containing compounds have shown potent activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the bacterial cell wall.[8]

Signaling Pathway Modulation by Downstream Products

It is important to note that this compound is a synthetic intermediate and does not directly interact with biological signaling pathways. However, the final drug products derived from it are designed to modulate specific pathways implicated in disease.

JAK/STAT Signaling Pathway (Target of Baricitinib)

Baricitinib, synthesized using the subject compound, inhibits JAK1 and JAK2, thereby blocking the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes and translocates Gene Gene Transcription Nucleus->Gene Baricitinib Baricitinib (derived from intermediate) Baricitinib->JAK inhibits

Caption: Inhibition of the JAK/STAT pathway by Baricitinib.

This guide has provided a detailed technical overview of this compound, highlighting its importance as a versatile building block in the pharmaceutical industry. The provided data and protocols are intended to support researchers in their drug discovery and development endeavors.

References

Methodological & Application

Synthesis Protocol for tert-Butyl 3-oxoazetidine-1-carboxylate: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a critical building block in the development of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Baricitinib (B560044).[1] The primary synthetic strategy involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. This document outlines three effective oxidation methods: TEMPO-mediated oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation. A preparatory step for the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is also detailed. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the different synthetic routes to aid in methodology selection.

Introduction

This compound, also known as N-Boc-3-azetidinone, is a versatile heterocyclic intermediate.[1] Its strained four-membered ring and the presence of a ketone functional group make it a valuable synthon for introducing the azetidine (B1206935) moiety into complex molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other sites of a target molecule.[1] The synthesis of this compound is a key step in the production of numerous active pharmaceutical ingredients (APIs). This note provides a comprehensive overview of the most common and effective synthetic protocols.

Synthesis of the Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The common precursor for the synthesis of this compound is tert-butyl 3-hydroxyazetidine-1-carboxylate. This precursor can be synthesized from 1-benzylazetidin-3-ol (B1275582) in a two-step process involving debenzylation followed by Boc protection.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • Debenzylation of 1-benzylazetidin-3-ol:

    • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (B95107) (THF, 350 mL), add 5% Palladium on carbon (Pd/C, 1.75 g).

    • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

    • Upon completion, filter the reaction mixture through a suction filter to remove the catalyst.

    • Concentrate the filtrate under vacuum to yield crude 3-hydroxyazetidine.

  • Boc Protection:

    • Dissolve the crude 3-hydroxyazetidine in a suitable solvent like methanol (B129727) (300 mL).

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (18.2 g, 83.6 mmol, approximately 2 equivalents relative to the expected product from a smaller scale reaction) to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by dissolving it in n-heptane (105 mL) and stirring at 0-5 °C for 2 hours under a nitrogen atmosphere.

    • Filter the mixture and dry the filter cake to obtain pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Quantitative Data for Precursor Synthesis
ParameterValueReference
Starting Material1-benzylazetidin-3-ol[2]
Yield91%[2]
AppearanceWhite solid[3]

Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate to this compound

The conversion of the hydroxyl group to a ketone can be achieved through several oxidation methods. The choice of method may depend on factors such as reagent availability, scale, and desired purity.

Method 1: TEMPO-mediated Oxidation

This method utilizes a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO).

Experimental Protocol:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (B109758) (CH₂Cl₂, 200 mL).

  • Cool the solution to a temperature between -15 °C and 5 °C.

  • Slowly add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • In a separate flask, prepare a mixture of potassium bicarbonate (KHCO₃, 104 g) and a 12% aqueous solution of sodium hypochlorite (NaClO, 86 g) in water (389 mL).

  • Add the KHCO₃/NaClO solution to the reaction mixture and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform a suitable work-up, which typically involves separating the organic layer, washing with aqueous solutions to remove salts and the catalyst, drying the organic layer, and concentrating under vacuum.

Method 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). This method is known for its mild conditions and high yields.

Experimental Protocol:

  • In a flask under an inert atmosphere, dissolve oxalyl chloride in dichloromethane (CH₂Cl₂) and cool to -78 °C.

  • Slowly add a solution of DMSO in CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for approximately 1 hour.

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method 3: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to ketones.[4]

Experimental Protocol:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

  • Add Dess-Martin periodinane (approximately 1.1 to 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the layers become clear.

  • Separate the organic layer, wash it with saturated aqueous sodium bicarbonate and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Comparison of Oxidation Methods
ParameterMethod 1: TEMPO-mediatedMethod 2: Swern OxidationMethod 3: Dess-Martin Periodinane
Oxidizing Agent TEMPO (catalyst), NaClO (stoichiometric)DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Solvent Dichloromethane/WaterDichloromethaneDichloromethane
Temperature -15 to 5 °C-78 °C to Room TemperatureRoom Temperature
Reaction Time ~0.5 - 2 hours~2 - 4 hours~1 - 2 hours
Typical Yield Good to ExcellentHighHigh (often >90%)
Work-up Aqueous work-upAqueous work-upQuenching with NaHCO₃/Na₂S₂O₃, aqueous work-up
Advantages Cost-effective, "green" approachMild conditions, high yieldsMild conditions, short reaction times, high chemoselectivity[4]
Disadvantages Requires careful temperature controlFormation of odorous dimethyl sulfide, requires very low temperaturesReagent is expensive and can be explosive under certain conditions

Characterization of this compound

Appearance: White to off-white crystalline powder.[5] Molecular Formula: C₈H₁₃NO₃[5] Molecular Weight: 171.19 g/mol [5] Melting Point: 47-51 °C[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.63 (s, 4H), 1.48 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 204.3, 155.8, 81.9, 70.2, 28.2.

  • IR (KBr, cm⁻¹): ν 2978, 1780, 1695, 1412, 1155.

  • MS (ESI): m/z 172.1 [M+H]⁺.

Visualizations

Experimental Workflow

experimental_workflow Overall Synthesis Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation 1_benzylazetidin_3_ol 1-Benzylazetidin-3-ol debenzylation Debenzylation (H₂, Pd/C) 1_benzylazetidin_3_ol->debenzylation 3_hydroxyazetidine 3-Hydroxyazetidine debenzylation->3_hydroxyazetidine boc_protection Boc Protection ((Boc)₂O) 3_hydroxyazetidine->boc_protection precursor tert-Butyl 3-hydroxyazetidine-1-carboxylate boc_protection->precursor oxidation Oxidation precursor->oxidation Oxidizing Agent (TEMPO, Swern, or DMP) product This compound oxidation->product

Caption: Overall synthesis workflow for this compound.

Chemical Reaction Pathway

chemical_reaction Chemical Transformation reactant tert-Butyl 3-hydroxyazetidine-1-carboxylate reagents [Oxidizing Agent] reactant->reagents product This compound reagents->product

Caption: Oxidation of the hydroxyl precursor to the ketone product.

Conclusion

The synthesis of this compound is a well-established process with several reliable methods for the key oxidation step. The choice between TEMPO-mediated oxidation, Swern oxidation, and Dess-Martin periodinane oxidation will depend on the specific requirements of the researcher, including scale, cost, and tolerance of the substrate to the reaction conditions. All three methods are capable of producing the desired product in high yield and purity. The protocols and comparative data presented in this application note should serve as a valuable resource for chemists in the pharmaceutical industry.

References

Application Notes and Protocols: The Role of tert-Butyl 3-oxoazetidine-1-carboxylate in the Synthesis of Baricitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pivotal role of tert-butyl 3-oxoazetidine-1-carboxylate in the synthesis of Baricitinib (B560044), a potent Janus kinase (JAK) inhibitor. This document outlines the synthetic pathway, provides detailed experimental protocols for key transformations, and summarizes relevant quantitative data. Additionally, it includes diagrams to visualize the synthetic workflow and the mechanism of action of Baricitinib.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinases JAK1 and JAK2, which are intracellular enzymes crucial for the signaling of various cytokines and growth factors involved in inflammatory and immune responses.[1][2] Its efficacy in treating autoimmune diseases such as rheumatoid arthritis has established it as a significant therapeutic agent. The synthesis of Baricitinib is a multi-step process, with this compound serving as a critical starting material for the construction of the core azetidine (B1206935) ring structure of the final drug molecule.[3][4][5] This versatile building block, with its protected azetidine ring, allows for the sequential introduction of other key fragments of the Baricitinib molecule.[3]

Synthetic Pathway Overview

The synthesis of Baricitinib from this compound proceeds through a series of key transformations:

  • Horner-Wadsworth-Emmons Reaction: The synthesis commences with a Horner-Wadsworth-Emmons reaction between this compound and diethyl(cyanomethyl)phosphonate to introduce the cyanomethylene group, yielding tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

  • Deprotection and Sulfonamidation: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen, followed by sulfonamidation with ethanesulfonyl chloride to produce the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021).

  • Michael Addition: A crucial carbon-nitrogen bond is formed through a Michael addition of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to the activated alkene of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This step introduces the pyrazolopyrimidine core of Baricitinib. For this reaction, the pyrrolo[2,3-d]pyrimidine nitrogen is often protected, for instance, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Deprotection: The final step involves the removal of the protecting group from the pyrrolo[2,3-d]pyrimidine moiety to yield the active pharmaceutical ingredient, Baricitinib.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of Baricitinib, starting from this compound.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference(s)
1Horner-Wadsworth-Emmons ReactionThis compoundtert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateDiethyl(cyanomethyl)phosphonate, NaH, THF, rt84>98[1][5]
2Deprotection and Sulfonamidationtert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile1. TFA, DCM; 2. Ethanesulfonyl chloride, DIPEA, ACN94>98[2][4]
3Michael Addition2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile and SEM-protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineSEM-protected Baricitinib precursorDBU, ACN, rtQuantitativeNot Reported[2]
4DeprotectionSEM-protected Baricitinib precursorBaricitinibSnCl₄, DCM then NaOH66>99[2]
Overall Baricitinib ~49 [1][2]

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)

Materials:

  • This compound

  • Diethyl(cyanomethyl)phosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of diethyl(cyanomethyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.[6]

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with EtOAc (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a yellow oil which solidifies upon standing.[1]

Step 2: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Deprotection and Sulfonamidation)

Materials:

  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethanesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM, TFA (10 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 5 hours.[2]

  • The solvent is removed under reduced pressure to yield the crude amine salt.

  • The crude salt is dissolved in anhydrous ACN and cooled to 0 °C.

  • DIPEA (3.0 eq) is added dropwise, followed by the dropwise addition of ethanesulfonyl chloride (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated, and the residue is partitioned between water and EtOAc.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Step 3: Synthesis of SEM-protected Baricitinib precursor (Michael Addition)

Materials:

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a suspension of 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 eq) in anhydrous ACN, DBU (1.2 eq) is added dropwise at room temperature.[2]

  • The reaction mixture is stirred at room temperature for 16 hours, during which a precipitate may form.

  • The reaction is quenched with water and stirred for an additional 30 minutes.

  • The precipitate is collected by filtration, washed with water and methyl tert-butyl ether (MTBE), and dried to afford the SEM-protected Baricitinib precursor.[2]

Step 4: Synthesis of Baricitinib (Deprotection)

Materials:

  • SEM-protected Baricitinib precursor

  • Tin(IV) chloride (SnCl₄, 1 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • 4% Sodium hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the SEM-protected Baricitinib precursor (1.0 eq) in anhydrous DCM at 0 °C, a 1 M solution of SnCl₄ in DCM (13.7 eq) is added dropwise over 30 minutes.[2]

  • The reaction mixture is allowed to warm to room temperature and stirred until the deprotection is complete as monitored by TLC.

  • The reaction is cooled back to 0 °C and quenched by the slow addition of 4% NaOH solution until the pH reaches 8.

  • The mixture is stirred for 15 minutes, and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as crystallization, to yield Baricitinib.

Visualizations

Synthetic Workflow

G A This compound B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B Horner-Wadsworth-Emmons (Diethyl(cyanomethyl)phosphonate, NaH) C 2-(Azetidin-3-ylidene)acetonitrile (amine salt) B->C Boc Deprotection (TFA) D 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile C->D Sulfonamidation (Ethanesulfonyl chloride, DIPEA) F SEM-protected Baricitinib precursor D->F Michael Addition (DBU) E SEM-protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine E->F G Baricitinib F->G SEM Deprotection (SnCl4) G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation JAK2 JAK2 CytokineReceptor->JAK2 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK2->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Gene Target Gene STAT_active->Gene Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Transcription Gene Transcription Gene->Transcription Activation Inflammation Inflammation Transcription->Inflammation Inflammatory Response Cytokine Cytokine Cytokine->CytokineReceptor Binding

References

N-Boc-3-azetidinone: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-3-azetidinone, a commercially available and highly versatile four-membered heterocyclic ketone, has emerged as a crucial building block in medicinal chemistry. Its inherent ring strain and the presence of a reactive ketone functionality, coupled with the protecting N-Boc group, make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of N-Boc-3-azetidinone in the synthesis of Janus kinase (JAK) inhibitors, Hepatitis C virus (HCV) protease inhibitors, and spirocyclic modulators of Protease-Activated Receptor 1 (PAR-1).

Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Baricitinib

The azetidine (B1206935) moiety is a key structural feature in several JAK inhibitors, conferring desirable physicochemical and pharmacokinetic properties. N-Boc-3-azetidinone serves as a critical starting material for the synthesis of the selective JAK1 and JAK2 inhibitor, Baricitinib, which is approved for the treatment of rheumatoid arthritis.

Signaling Pathway: JAK-STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway is a primary route for a wide range of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, regulating processes like immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby modulating the signaling of pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation DNA DNA pSTAT->DNA Gene Transcription Baricitinib Baricitinib Baricitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocol: Synthesis of Baricitinib Intermediate from N-Boc-3-azetidinone

The synthesis of a key intermediate for Baricitinib, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, commences with a Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone.

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), potassium tert-butoxide (1.1 eq of a 1 M solution in THF) is added dropwise at -5 °C under a hydrogen atmosphere. The mixture is stirred for 3 hours at this temperature. A solution of N-Boc-3-azetidinone (1.0 eq) in THF is then added, and stirring is continued for an additional 2 hours at -5 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[2]

Step 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile (B12819565) hydrochloride

To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile (B52724), 3 M hydrochloric acid is added, and the mixture is stirred at room temperature for 16 hours. The solvent is removed under vacuum, and the residue is triturated with acetonitrile to yield 2-(azetidin-3-ylidene)acetonitrile as a hydrochloride salt.[2]

Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

2-(azetidin-3-ylidene)acetonitrile hydrochloride (1.0 eq) is dissolved in acetonitrile, and triethylamine (B128534) (2.0 eq) is added at 0 °C. Ethanesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[4]

Quantitative Data
CompoundTargetIC50 (nM)
BaricitinibJAK15.9
JAK25.7
Tyk253
JAK3>400

Data sourced from relevant pharmacological studies.

Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors

The azetidine scaffold has been explored as a P2 unit in analogs of the approved HCV NS3/4A protease inhibitors Boceprevir and Telaprevir (B1684684), demonstrating that this moiety can lead to potent antiviral activity.

Signaling Pathway: HCV NS3/4A Protease in Viral Replication

The HCV NS3/4A serine protease is essential for the replication of the virus. It cleaves the HCV polyprotein at four specific sites to release mature non-structural proteins that are necessary for viral replication and assembly.[5][6] Inhibitors of this enzyme block the viral life cycle.

HCV_Protease_Pathway HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Self-cleavage Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Polyprotein Cleavage Replication Viral Replication & Assembly Mature_Proteins->Replication Inhibitor Azetidinyl Protease Inhibitor Inhibitor->NS3_4A Inhibition

Caption: The role of HCV NS3/4A protease in viral replication and its inhibition.

Experimental Protocol: General Strategy for Azetidinyl HCV Protease Inhibitors

While a direct synthesis from N-Boc-3-azetidinone to a specific, highly potent inhibitor is not explicitly detailed in the readily available literature, a general synthetic strategy involves the functionalization of the azetidine ring and its incorporation as a P2 moiety. The following is a generalized protocol based on the synthesis of telaprevir analogs.[1][4]

Step 1: Functionalization of N-Boc-3-azetidinone

N-Boc-3-azetidinone can be converted to a key intermediate, such as N-Boc-3-aminoazetidine, through reductive amination. To a solution of N-Boc-3-azetidinone (1.0 eq) in methanol, the desired amine (e.g., benzylamine, 1.1 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction is stirred at room temperature until completion. The solvent is removed, and the residue is worked up to yield the N-Boc-3-aminoazetidine derivative.

Step 2: Peptide Coupling to Introduce P1 and P3/P4 Moieties

The N-Boc protecting group is removed from the functionalized azetidine using standard conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting azetidine derivative (the P2 unit) is then coupled with the P1 and P3/P4 fragments of the protease inhibitor using standard peptide coupling reagents such as EDCI/HOBt or HATU. The specific P1 and P3/P4 fragments would be chosen based on the desired final inhibitor structure (e.g., analogs of Telaprevir or Boceprevir).

Step 3: Final Deprotection and Purification

Any remaining protecting groups on the assembled peptide-like inhibitor are removed, and the final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for Azetidine-Containing HCV Protease Inhibitors
Compound (Analog of Telaprevir)P2 MoietyEC50 (µM)
37c 1',3'-dihydrospiro[azetidine-3,2'-indene]0.8
37h 2-azaspiro[3.5]nonane2.3
37i 2-azaspiro[3.5]nonane5.4
TelaprevirProline0.4

Data adapted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4872-4876.[1]

Synthesis of Spirocyclic PAR-1 Antagonists

Spirocyclic azetidines are attractive scaffolds in drug discovery as they can act as bioisosteres for more common saturated heterocycles like piperidine (B6355638) and morpholine, often leading to improved physicochemical properties.[7] N-Boc-3-azetidinone is a valuable precursor for the synthesis of spirocyclic compounds, including those with potential as PAR-1 antagonists for antiplatelet therapy.

Signaling Pathway: PAR-1 Activation and Antagonism

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor that is activated by the cleavage of its N-terminus by proteases, most notably thrombin. This exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating downstream signaling, leading to platelet aggregation. PAR-1 antagonists block this interaction.

PAR1_Signaling Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) with Tethered Ligand PAR1_inactive->PAR1_active Activation G_Protein G-Protein Signaling PAR1_active->G_Protein Platelet_Aggregation Platelet Aggregation G_Protein->Platelet_Aggregation Antagonist Spiro-azetidinone Antagonist Antagonist->PAR1_active Inhibition

Caption: Mechanism of PAR-1 activation by thrombin and its inhibition by an antagonist.

Experimental Protocol: Synthesis of a Spiro[azetidine-3,3'-indoline]-2,2'-dione Scaffold

This protocol describes the synthesis of a spirocyclic azetidinone scaffold that can be further elaborated into PAR-1 antagonists.

Step 1: Synthesis of N-(2-iodophenyl)propiolamide

To a solution of 2-iodoaniline (B362364) (1.0 eq) in dichloromethane, propioloyl chloride (1.1 eq) and triethylamine (1.2 eq) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the propiolamide.

Step 2: Copper-Catalyzed Asymmetric Kinugasa/C-C Coupling Cascade Reaction

A mixture of Cu(MeCN)₄BF₄ (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in acetonitrile is stirred at room temperature. The N-(2-iodophenyl)propiolamide (1.0 eq) and a suitable nitrone (1.2 eq) are then added. The reaction is stirred at 25 °C for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the spiro[azetidine-3,3'-indoline]-2,2'-dione.[8]

Quantitative Data for Representative PAR-1 Antagonists
CompoundTargetIC50 (nM)
Vorapaxar (B1682261) (Reference)PAR-11.1
Compound 14 PAR-11.3
Compound 19 PAR-18.6
Compound 23b PAR-12.7

Data for octahydroindene-based PAR-1 antagonists, a class of compounds for which spiro-azetidines can be considered as potential bioisosteres. Data sourced from ACS Medicinal Chemistry Letters, 2013, 4(11), 1036-1040.

Conclusion

N-Boc-3-azetidinone is a powerful and versatile building block for the synthesis of medicinally relevant compounds. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures targeting a range of diseases. The ability to readily functionalize the azetidine ring allows for the fine-tuning of pharmacological properties, making N-Boc-3-azetidinone an indispensable tool for drug discovery and development professionals. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: Reactions of tert-Butyl 3-oxoazetidine-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 3-oxoazetidine-1-carboxylate, also known as N-Boc-3-azetidinone, is a pivotal synthetic intermediate in medicinal chemistry and drug development.[1][2] Its strained four-membered ring and electrophilic ketone functionality make it a versatile building block for the synthesis of complex heterocyclic compounds.[3][4] Notably, it is a key precursor in the synthesis of Baricitinib (B560044), a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[4] The reactivity of this compound is dominated by nucleophilic additions to the carbonyl group, leading to a diverse array of 3-substituted azetidine (B1206935) derivatives. This document provides detailed application notes and protocols for key reactions of this compound with various nucleophiles.

Reaction Pathways and Mechanisms

The primary mode of reaction for this compound involves the nucleophilic attack on the electrophilic carbonyl carbon. This can lead to either the formation of a 3-hydroxyazetidine derivative upon simple addition or the formation of an exocyclic double bond through olefination reactions.

Nucleophilic Addition

In a typical nucleophilic addition, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the 3-substituted-3-hydroxyazetidine product. This pathway is common for organometallic reagents like Grignard and organolithium reagents.

Nucleophilic_Addition start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 3-Substituted-3-hydroxy- azetidine derivative intermediate->product Protonation (H⁺)

Caption: General mechanism of nucleophilic addition.

Olefination Reactions

Olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are crucial for introducing an exocyclic double bond. In this case, a phosphonate (B1237965) carbanion acts as the nucleophile, and the reaction proceeds through an oxaphosphetane intermediate which then eliminates a phosphate (B84403) salt to form the alkene.[5]

Reductive Amination

Reductive amination involves the reaction with an amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield a 3-aminoazetidine derivative.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of this compound with different nucleophiles.

Table 1: Horner-Wadsworth-Emmons Olefination

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Diethyl (cyanomethyl)phosphonatePotassium tert-butoxideTHF-5 to RT18tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateNot specified

Table 2: Nucleophilic Addition of an Organolithium Reagent

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)
2,3-difluorophenyllithiumDiethyl ether-78 to RT1.5tert-Butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate74

Table 3: Reductive Amination

NucleophileReducing AgentSolventTime (h)ProductYield (%)
5-FluoroindolineSodium triacetoxyborohydride (B8407120)Dichloromethane13tert-Butyl 3-(5-fluoroindolin-1-yl)azetidine-1-carboxylate69

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Horner-Wadsworth-Emmons Reaction)[6]

This protocol describes the synthesis of a key intermediate for Baricitinib.[6]

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Aqueous sodium chloride (12.5%)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution in THF (128.5 mL, 1 mol/L).

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of this compound (20.0 g, 116.8 mmol) in 67 mL of THF.

  • Continue stirring at -5 °C for another 2 hours.

  • Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

  • Upon completion of the reaction, add an aqueous solution of sodium chloride (12.5%, 300 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

HWE_Workflow cluster_0 Carbanion Formation cluster_1 Olefination Reaction cluster_2 Workup and Purification a Dissolve diethyl (cyanomethyl)phosphonate in THF b Add potassium tert-butoxide at -5 °C a->b c Stir for 3 hours b->c d Add solution of tert-Butyl 3-oxoazetidine-1-carboxylate c->d e Stir at -5 °C for 2 hours d->e f Warm to RT and stir for 16 hours e->f g Quench with aq. NaCl f->g h Extract with ethyl acetate g->h i Dry and concentrate h->i j Purify by column chromatography i->j

Caption: Experimental workflow for HWE reaction.

Protocol 2: Synthesis of tert-Butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Materials:

Procedure:

  • To a solution of 1-bromo-2,3-difluorobenzene (2.48 g, 12.86 mmol) in dry diethyl ether (40 mL) at -78 °C, add n-butyllithium (5.1 mL, 12.86 mmol, 2.5 M in hexane) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (2.0 g, 11.69 mmol) in dry diethyl ether (20 mL) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for 1 hour.

  • Add saturated aqueous ammonium chloride (50 mL) to quench the reaction.

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (ethyl acetate/isooctane 1:1).

Protocol 3: Synthesis of tert-Butyl 3-(5-fluoroindolin-1-yl)azetidine-1-carboxylate (Reductive Amination)

Materials:

  • 5-Fluoroindoline

  • This compound

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 5-Fluoroindoline (2000 mg, 7.44 mmol) and this compound (1273.16 mg, 7.44 mmol) in 30 mL of dichloromethane.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (3.15 g, 14.88 mmol) to the reaction solution.

  • Continue to stir the reaction for 12 hours.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical_Relationships cluster_nucleophiles Nucleophiles cluster_reactions Reaction Types cluster_products Product Classes start tert-Butyl 3-oxoazetidine-1-carboxylate add Nucleophilic Addition start->add olefination Olefination start->olefination reduct_am Reductive Amination start->reduct_am C_nuc Carbon Nucleophiles (e.g., Organolithiums, Phosphonates) C_nuc->add C_nuc->olefination N_nuc Nitrogen Nucleophiles (e.g., Amines) N_nuc->reduct_am alc 3-Aryl-3-hydroxyazetidines add->alc alkene 3-Alkylideneazetidines olefination->alkene amine 3-Aminoazetidines reduct_am->amine

References

Application Notes: tert-Butyl 3-oxoazetidine-1-carboxylate in JAK Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway.[1][2][3][4] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in inflammation, immunity, and hematopoiesis.[1][3][5] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1][4][6]

Small-molecule inhibitors targeting the ATP-binding site of JAKs have proven effective in treating these conditions.[3] A key structural motif increasingly utilized in the design of novel JAK inhibitors is the azetidine (B1206935) ring.[7][8][9] This strained four-membered heterocycle offers desirable properties such as conformational rigidity, improved solubility, and metabolic stability.[7] tert-Butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone) has emerged as a crucial and versatile building block for introducing this valuable scaffold.[10][11] Its Boc-protected nitrogen and reactive ketone functionality allow for diverse and strategic chemical modifications, making it an ideal starting material for the synthesis of potent and selective JAK inhibitors like Baricitinib (B560044).[10][11][12]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Inactive) Receptor->JAK Recruitment & Activation JAK_A JAK (Active) JAK->JAK_A Autophosphorylation STAT STAT JAK_A->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Gene Target Gene Transcription Dimer->Gene Nuclear Translocation & Gene Regulation

Caption: The canonical JAK-STAT signaling cascade.

Synthetic Utility and Experimental Protocols

The primary synthetic application of this compound in this context is its use in reductive amination reactions. The ketone at the 3-position serves as an electrophilic handle for coupling with various amines, which often form part of the core structure of the target JAK inhibitor. This reaction is a cornerstone for building the azetidinyl-amine moiety found in several potent inhibitors.

General Synthetic Workflow

The overall process involves the initial functionalization of the azetidine ring, followed by coupling to a heterocyclic core (e.g., a pyrrolo[2,3-d]pyrimidine), and final deprotection/modification steps to yield the active pharmaceutical ingredient (API).

Synthetic_Workflow A tert-Butyl 3-oxoazetidine-1-carboxylate C Reductive Amination A->C B Key Amine (e.g., from heterocyclic core) B->C D Boc-Protected Azetidinyl-Amine Intermediate C->D E Coupling to Heterocyclic Core D->E F Protected JAK Inhibitor Precursor E->F G Boc Deprotection (e.g., with TFA or HCl) F->G H Final JAK Inhibitor G->H I In Vitro Kinase Assay (IC50 Determination) H->I

Caption: General workflow for JAK inhibitor synthesis.
Protocol 1: Synthesis of N-Aryl-azetidin-3-amine Intermediate via Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a representative aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., 4-fluoroaniline) (1.1 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[13][14][15]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected azetidinyl-amine intermediate.

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a specific JAK isoform.

Materials:

  • Synthesized JAK inhibitor compound

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at various concentrations

    • JAK enzyme

    • Peptide substrate/ATP mixture

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a specified period, typically 60-120 minutes, to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system. This involves:

    • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Presentation

The utility of this compound is demonstrated by its incorporation into highly potent and selective JAK inhibitors. The following tables summarize representative data for inhibitors containing the azetidine moiety.

Table 1: Kinase Inhibitory Activity of Representative Azetidine-Containing JAK Inhibitors

CompoundTargetIC₅₀ (nM)Selectivity vs. Other KinasesReference
BaricitinibJAK1/JAK25.9 (JAK1), 5.7 (JAK2)>100-fold vs. JAK3[3]
JNN-5JAK20.41>73-fold vs. JAK1/JAK3[16][17]
Z-10JAK1194.9Data not specified[18]
TofacitinibPan-JAK1 (JAK3), 20 (JAK2), 112 (JAK1)Broad activity[5]

Note: Tofacitinib contains a different nitrogenous ring but is included as a benchmark pan-JAK inhibitor.

Conclusion

This compound is a high-value starting material in medicinal chemistry, particularly for the development of next-generation JAK inhibitors.[10][11] Its inherent reactivity and the desirable properties of the azetidine scaffold allow for the synthesis of compounds with high potency and improved selectivity profiles. The protocols and data presented herein underscore its strategic importance in constructing complex molecular architectures for targeted therapies in autoimmune and inflammatory diseases. The continued exploration of synthetic routes involving this building block is expected to yield novel and clinically significant JAK inhibitors.[7][8]

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] These advantages include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and the simple removal of the water-soluble phosphate (B84403) byproduct by aqueous extraction.[1][2] This methodology is particularly valuable in medicinal chemistry for the synthesis of complex molecular scaffolds.

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons reaction specifically with N-Boc-3-azetidinone, a key building block in the development of novel therapeutics. The resulting product, an α,β-unsaturated ester, is a versatile intermediate for further functionalization, such as aza-Michael additions, to generate libraries of substituted azetidine (B1206935) derivatives.[3]

Reaction Mechanism and Stereoselectivity

The HWE reaction commences with the deprotonation of a phosphonate ester by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of N-Boc-3-azetidinone. The subsequent collapse of the intermediate oxaphosphetane yields the desired alkene and a phosphate byproduct.[1]

The stereochemical outcome of the HWE reaction, yielding either the E or Z isomer, is influenced by several factors, including the structure of the phosphonate reagent, the base, solvent, and reaction temperature.[3] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] However, specific modifications can be employed to achieve high selectivity for the (Z)-isomer.

  • Still-Gennari Modification: This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) with 18-crown-6. These conditions promote the kinetic formation of the (Z)-alkene.[1][4]

  • Masamune-Roush Conditions: For substrates that are sensitive to strong bases, milder conditions employing lithium chloride (LiCl) and a hindered amine base like 1,8-diazabicycloundec-7-ene (DBU) can be utilized.[5][6]

Data Presentation

The following table summarizes various reported conditions for the Horner-Wadsworth-Emmons reaction with N-Boc-3-azetidinone, highlighting the impact of different reagents and conditions on the reaction outcome.

Phosphonate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference(s)
Methyl 2-(dimethoxyphosphoryl)acetateNaH (60% in mineral oil)Dry THFrt172Not Specified[3]
Diethyl (cyanomethyl)phosphonatePotassium tert-butoxideTHF-5 to rt18Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol is adapted from a literature procedure for the synthesis of the key α,β-unsaturated ester intermediate.[3]

Materials:

  • N-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL), add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of N-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction by the addition of water (250 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by distillation in vacuo (130 °C, 4 x 10⁻³ bar) to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil (12.44 g, 72%).[3]

Characterization Data for tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: [3]

  • ¹H NMR (700 MHz, CDCl₃): δ 5.72–5.73 (m, 1H, =CHCO), 4.74–4.76 (m, 2H, Az CH₂), 4.52–4.54 (m, 2H, Az CH₂), 3.66 (s, 3H, OCH₃), 1.39 (s, 9H, C(CH₃)₃) ppm.

  • ¹³C NMR (176 MHz, CDCl₃): δ 153.1 (C=O, ester), 113.3 (=CH), 80.1 (C(CH₃)₃), 60.3 (Az CH₂), 57.9 (Az CH₂), 51.5 (OCH₃), 28.3 (C(CH₃)₃) ppm.

Mandatory Visualizations

HWE_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Base Base Base->Carbanion Deprotonation Azetidinone N-Boc-3- azetidinone Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Alkene Alkene Product (E/Z Mixture) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start deprotonation Deprotonation of Phosphonate Ester with Base start->deprotonation addition Addition of N-Boc-3-azetidinone deprotonation->addition reaction Reaction at Controlled Temperature addition->reaction quench Aqueous Workup (Quenching) reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Solvent Removal extraction->drying purification Purification (e.g., Chromatography) drying->purification product Isolated Alkene Product purification->product

Caption: Generalized experimental workflow for the HWE reaction.

References

Applications of Aza-Michael Addition with Azetidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine (B1206935) moiety is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. The aza-Michael addition, a type of conjugate addition, is a powerful and versatile C-N bond-forming reaction that provides an efficient route to synthesize functionalized azetidine derivatives.[2][3] This application note will detail the use of the aza-Michael addition for the synthesis of substituted azetidines, with a focus on applications relevant to drug discovery and development. A key example highlighted is the synthesis of the 3-(pyrazol-1-yl)azetidine core, a crucial pharmacophore in Janus kinase (JAK) inhibitors such as Baricitinib.[3]

Key Applications in Drug Discovery

The aza-Michael addition of various nitrogen nucleophiles to activated azetidine-based Michael acceptors allows for the creation of a diverse library of 3-substituted azetidine derivatives. These scaffolds are of high interest in drug discovery. For instance, the 3-(pyrazol-1-yl)azetidine skeleton is a key component of Baricitinib, a potent inhibitor of Janus kinases (JAKs).[3] JAK inhibitors are a class of drugs used in the treatment of autoimmune and inflammatory diseases like rheumatoid arthritis.[1][4][5] The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, and its dysregulation is implicated in various pathologies.[2][6][7][8][9] The ability to synthesize the core of such inhibitors using the aza-Michael addition underscores the importance of this reaction in medicinal chemistry.

Data Presentation: Synthesis of 3-Substituted Azetidine Derivatives via Aza-Michael Addition

The following table summarizes the reaction conditions and yields for the aza-Michael addition of various heterocyclic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, as described in the literature.[3]

EntryNucleophileProductReaction Time (h)Yield (%)
1AzetidineMethyl 2-(1-(azetidin-1-yl)-N-Boc-azetidin-3-yl)acetate464
23-HydroxyazetidineMethyl 2-(1-(3-hydroxyazetidin-1-yl)-N-Boc-azetidin-3-yl)acetate462
3PyrrolidineMethyl 2-(1-(pyrrolidin-1-yl)-N-Boc-azetidin-3-yl)acetate461
4PiperidineMethyl 2-(1-(piperidin-1-yl)-N-Boc-azetidin-3-yl)acetate475
51H-PyrazoleMethyl 2-(1-(pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate1683
64-Bromo-1H-pyrazoleMethyl 2-(1-(4-bromo-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate1682
73-(Trifluoromethyl)-1H-pyrazoleMethyl 2-(1-(3-(trifluoromethyl)pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate1673
81H-ImidazoleMethyl 2-(1-(imidazol-1-yl)-N-Boc-azetidin-3-yl)acetate1653
91H-BenzimidazoleMethyl 2-(1-(benzimidazol-1-yl)-N-Boc-azetidin-3-yl)acetate1656
101H-IndoleMethyl 2-(1-(indol-1-yl)-N-Boc-azetidin-3-yl)acetate1655

Experimental Protocols

General Protocol for the Aza-Michael Addition of Heterocyclic Amines to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from the work of Gudelis et al.[3]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor)

  • Heterocyclic amine (Nucleophile) (e.g., pyrazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up (separatory funnel, rotary evaporator)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the heterocyclic amine (1.0-1.2 eq).

  • Add DBU (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times may vary from 4 to 16 hours depending on the nucleophile.[3]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted azetidine derivative.

Visualizations

Aza-Michael Addition Reaction Scheme

Caption: General scheme of the Aza-Michael addition.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start reactants Combine Michael Acceptor, Nucleophile, and DBU in Acetonitrile start->reactants reaction Heat at 65 °C (4-16 hours) reactants->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous Work-up (EtOAc, NaHCO3, Brine) monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for synthesis.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Baricitinib Baricitinib (JAK Inhibitor) Baricitinib->JAK Inhibition Gene Gene Expression (Inflammation, etc.) DNA->Gene Transcription

Caption: JAK-STAT pathway and inhibition by Baricitinib.

References

Oxidation of tert-Butyl 3-Hydroxyazetidine-1-Carboxylate: A Comparative Analysis of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental procedures for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to its corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This key transformation is critical in the synthesis of various pharmaceutical intermediates. Four common oxidation methods are presented: TEMPO-catalyzed oxidation, Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. The protocols are designed for researchers, scientists, and drug development professionals, offering a comparative overview to aid in the selection of the most suitable method based on factors such as reaction conditions, reagent toxicity, and yield.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry, and its synthesis from the corresponding alcohol is a crucial step in the preparation of numerous biologically active compounds. The choice of oxidant and reaction conditions can significantly impact the efficiency, scalability, and environmental footprint of the synthesis. This document outlines four widely used protocols, providing detailed methodologies and a comparative summary of their quantitative aspects.

Data Presentation

The following table summarizes the key quantitative data for the different oxidation methods, allowing for a direct comparison of their efficiencies and reaction parameters.

Oxidation MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
TEMPO-Catalyzed Oxidation TEMPO, KBr, NaHCO₃, NaClODichloromethane (B109758) (CH₂Cl₂) / Water-15 to 50.5 hNot Reported
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine (B128534) (Et₃N)Dichloromethane (CH₂Cl₂)-78 to RT15 hNot Reported
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane (CH₂Cl₂)Room Temperature0.5 - 2 hHigh (General)
Parikh-Doering Oxidation Sulfur Trioxide Pyridine (B92270) Complex, DMSO, Diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)00.8 h84 (General)

Experimental Protocols

TEMPO-Catalyzed Oxidation

This method utilizes a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) in the presence of a stoichiometric oxidant.

Procedure: [1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cool the mixture to a temperature between -15 and 5 °C.

  • Slowly add a pre-mixed solution of potassium bicarbonate (104 g) and 12% aqueous sodium hypochlorite (B82951) (86 g) in water (389 mL).

  • Stir the reaction mixture for 30 minutes at the same temperature.

  • Upon completion, proceed with a standard aqueous work-up and purification of the crude product.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base.

Procedure: [2]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in a mixture of ethanedioyl chloride and dichloromethane.

  • Add DMSO and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 15 hours to yield this compound.

  • After the reaction is complete, perform an appropriate work-up and purify the product.

Dess-Martin Periodinane (DMP) Oxidation

This method uses a hypervalent iodine reagent, Dess-Martin periodinane, which offers mild reaction conditions.

General Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent and purify by column chromatography.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild procedure that uses the sulfur trioxide pyridine complex to activate DMSO.

General Procedure: [3]

  • Dissolve the alcohol (1.0 eq) and a hindered base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous dichloromethane.

  • Add the sulfur trioxide pyridine complex (2.0-3.0 eq) and anhydrous DMSO (3.0-5.0 eq) to the solution at 0 °C.

  • Stir the mixture at 0 °C for approximately 1 hour, or until the reaction is complete by TLC analysis.

  • Quench the reaction with water and perform a standard work-up.

  • Purify the crude product by flash column chromatography to obtain the desired ketone.

Experimental Workflow and Signaling Pathways

To visualize the general experimental workflow for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, a DOT script is provided below. This diagram illustrates the logical progression from starting material to the final product through the key steps of the reaction, work-up, and purification.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Starting_Material tert-Butyl 3-hydroxyazetidine-1-carboxylate Reaction_Mixture Reaction Mixture Starting_Material->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., TEMPO, DMP, etc.) Oxidizing_Agent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product tert-Butyl 3-oxoazetidine-1-carboxylate Chromatography->Final_Product

A generalized workflow for the oxidation of the starting material to the final ketone product.

The reaction mechanism for each specific oxidation method involves distinct intermediates and pathways. For instance, the Swern and Parikh-Doering oxidations proceed through a common alkoxysulfonium ylide intermediate. The following DOT script illustrates this key mechanistic relationship.

Oxidation_Mechanisms Alcohol tert-Butyl 3-hydroxyazetidine-1-carboxylate Alkoxysulfonium_Salt Alkoxysulfonium Salt Alcohol->Alkoxysulfonium_Salt Activated_DMSO Activated DMSO Species Activated_DMSO->Alkoxysulfonium_Salt Alkoxysulfonium_Ylide Alkoxysulfonium Ylide Alkoxysulfonium_Salt->Alkoxysulfonium_Ylide Deprotonation Base Amine Base (e.g., Et3N, DIPEA) Base->Alkoxysulfonium_Ylide Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Alkoxysulfonium_Ylide->Ketone [1,2]-Elimination Byproducts Byproducts (e.g., DMS, H₂O) Alkoxysulfonium_Ylide->Byproducts

A simplified diagram showing the formation of the key alkoxysulfonium ylide intermediate in DMSO-based oxidations.

References

Application Notes and Protocols: tert-Butyl 3-oxoazetidine-1-carboxylate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-oxoazetidine-1-carboxylate, also known as N-Boc-3-azetidinone, has emerged as a critical and versatile building block in the synthesis of novel therapeutics for oncology.[1][2] Its strained four-membered ring structure provides a unique three-dimensional scaffold that is increasingly utilized in the design of potent and selective inhibitors of key signaling pathways implicated in cancer progression.[2] This document provides detailed application notes on the utility of this compound in cancer drug discovery, focusing on its role as a precursor for inhibitors of the JAK/STAT and PI3K/Akt/mTOR pathways. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis of derivatives and the evaluation of their anticancer activity through various in vitro and in vivo assays.

The Boc-protected azetidine (B1206935) ring of this compound offers a stable yet reactive starting point for a variety of chemical transformations, making it an ideal scaffold for the development of diverse compound libraries for high-throughput screening.[2] Its application has been notably successful in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib (B560044), which have shown therapeutic potential in both inflammatory diseases and cancer.[3] Beyond JAK inhibitors, this scaffold is instrumental in creating novel molecules that target other critical cancer signaling cascades.

Application in Targeting Cancer-Relevant Signaling Pathways

The chemical tractability of this compound allows for its derivatization into compounds that can potently and selectively inhibit key oncogenic signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a key intermediate in the synthesis of JAK inhibitors.[3] These inhibitors typically function by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. The subsequent inhibition of STAT dimerization and nuclear translocation leads to the downregulation of target gene expression, ultimately resulting in reduced tumor cell proliferation and survival.

JAK_STAT_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Promotes

Figure 1: Inhibition of the JAK/STAT signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical intracellular signaling network that is frequently dysregulated in cancer. This pathway plays a central role in cell growth, proliferation, survival, and metabolism. Derivatives of this compound have been explored as inhibitors of PI3K. By targeting the p110 catalytic subunit of PI3K, these inhibitors block the conversion of PIP2 to PIP3, a critical step in pathway activation. This leads to the downstream inhibition of Akt and mTOR, resulting in decreased cell proliferation and increased apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Azetidine-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Azetidine-Based Anticancer Agents

The following tables summarize the in vitro anticancer activity of various azetidine derivatives, highlighting their potency against different cancer cell lines.

Table 1: In Vitro Activity of Azetidine-Based STAT3 Inhibitors

CompoundCancer Cell LineAssay TypeIC50 (µM)
H172 (9f)-STAT3 EMSA0.38 - 0.98
H182-STAT3 EMSA0.38 - 0.98
5o-STAT3 EMSA0.38
5a-STAT3 EMSA0.52
8q-STAT3 EMSA0.77
7gMDA-MB-231 (Breast)Cell Viability~1.0 - 3.0
9k-STAT3 EMSA1.18

Table 2: In Vitro Activity of Azetidine-Based Microtubule Destabilizers

CompoundCancer Cell LineIC50 (µM)
TZT-1027 Analogue (1a)A549 (Lung)0.0022
TZT-1027 Analogue (1a)HCT116 (Colon)0.0021
2-Azetidinone Derivative (12l)MCF-7 (Breast)0.01
2-Azetidinone Derivative (12l)HT-29 (Colon)0.003

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a derivative from this compound and for the subsequent in vitro and in vivo evaluation of its anticancer properties.

Protocol 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol describes a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group at the 3-position of the azetidine ring, a common step in the synthesis of various kinase inhibitors.[3]

Materials:

  • This compound

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium chloride solution (12.5%)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Continue stirring at -5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a 12.5% aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Synthesis_Workflow Start Start: This compound Reaction Horner-Wadsworth-Emmons Reaction Start->Reaction Reagents Diethyl (cyanomethyl)phosphonate Potassium tert-butoxide THF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Purification->Product

Figure 3: General workflow for the synthesis of a derivative.
Protocol 2: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for assessing the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of the test compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

This protocol describes a general method to determine the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant kinase to each well (except for the negative control).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • Normalize the data and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 5: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line

  • Matrigel

  • Test compound formulation

  • Vehicle control

  • Calipers

  • Anesthetic

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the test compound.

Xenograft_Workflow Start Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology Monitoring->Endpoint

Figure 4: Experimental workflow for in vivo xenograft studies.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility in constructing inhibitors of key oncogenic pathways, such as the JAK/STAT and PI3K/Akt/mTOR pathways, underscores its importance in modern drug discovery. The protocols provided in this document offer a comprehensive guide for researchers to synthesize and evaluate the anticancer potential of new chemical entities derived from this privileged scaffold, thereby facilitating the development of the next generation of targeted cancer therapies.

References

Application of N-Boc-3-azetidinone in Tuberculosis Research: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, urgently necessitating the discovery of novel therapeutics with new mechanisms of action. N-Boc-3-azetidinone has emerged as a valuable and versatile starting material in the synthesis of innovative azetidine-based compounds with potent anti-tuberculosis activity. The constrained, three-dimensional nature of the azetidine (B1206935) ring offers unique stereochemical and conformational properties that can be exploited to enhance target engagement and improve pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and biological data to guide researchers in the utilization of N-Boc-3-azetidinone for the development of next-generation anti-tuberculosis agents.

Biological Activity of Azetidine Derivatives against Mycobacterium tuberculosis

Recent studies have identified a series of azetidine derivatives, termed BGAz compounds, that exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[1][2] These compounds have been shown to inhibit the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall, representing a distinct mechanism of action from existing anti-tuberculosis drugs.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro anti-mycobacterial activity of representative azetidine derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of BGAz Compounds against Mycobacterial Strains

Compound IDM. smegmatis MIC (µM)M. bovis BCG MIC (µM)
BGAz-00130.564.5
BGAz-005>10012.5
BGAz-00712.525
BGAz-0086.2550
BGAz-0093.13100

Data sourced from the Journal of Medicinal Chemistry.[1][2]

Table 2: Anti-tuberculosis Activity of Lead BGAz Compounds

Compound IDM. tuberculosis H37Ra MIClux50 (µM)M. tuberculosis H37Rv MIC (µM)
BGAz-0024.56.2
BGAz-0039.23.3
BGAz-0044.83.3
BGAz-0057.27.2

Data sourced from the Journal of Medicinal Chemistry.[1]

Proposed Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The BGAz series of azetidine derivatives has been shown to interfere with the late stages of mycolic acid biosynthesis, a critical process for the integrity of the mycobacterial cell envelope. This disruption of the cell wall leads to bactericidal activity.

G Proposed Mechanism of Action of Azetidine Derivatives A Azetidine Derivative (e.g., BGAz compound) B Entry into Mycobacterium tuberculosis A->B Passive Diffusion C Inhibition of Mycolic Acid Biosynthesis B->C D Disruption of Cell Wall Integrity C->D E Bactericidal Effect D->E

Caption: Proposed mechanism of action for BGAz compounds.

Experimental Protocols: Synthesis of Azetidine Derivatives from N-Boc-3-azetidinone

N-Boc-3-azetidinone is a key starting material for the synthesis of various 3-substituted azetidine derivatives. A robust method involves a two-step sequence of a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition. This approach allows for the introduction of diverse functionalities at the 3-position of the azetidine ring.

Protocol 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

This protocol describes the Horner-Wadsworth-Emmons reaction to introduce an α,β-unsaturated ester moiety at the 3-position of the azetidine ring.

Materials:

  • N-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Suspend sodium hydride (1.05 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • To this suspension, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Synthesis of 3-Substituted Azetidine Derivatives via Aza-Michael Addition

This protocol details the conjugate addition of a nitrogen nucleophile to the activated alkene synthesized in Protocol 1.

Materials:

  • Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • Desired nitrogen nucleophile (e.g., substituted amine, heterocycle)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (B52724)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the desired nitrogen nucleophile (1.1 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add DBU (1.0 eq) to the mixture.

  • Stir the reaction mixture at 65 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-substituted azetidine derivative.

Protocol 3: N-Boc Deprotection

The final step to yield the free amine, which is often the biologically active form, is the removal of the Boc protecting group.

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM) (if using TFA)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolve the Boc-protected azetidine derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected azetidine derivative.

Experimental Workflow Visualization

The following diagram illustrates the synthetic workflow from N-Boc-3-azetidinone to 3-substituted azetidine derivatives.

G Synthetic Workflow for 3-Substituted Azetidine Derivatives cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Deprotection A N-Boc-3-azetidinone B Methyl 2-(1-Boc-azetidin-3-ylidene)acetate A->B Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF C 3-Substituted N-Boc-azetidine Derivative B->C R2NH, DBU, Acetonitrile D Final 3-Substituted Azetidine Derivative C->D TFA or HCl E Biological Screening (Anti-TB Activity) D->E

Caption: Synthetic workflow from N-Boc-3-azetidinone.

N-Boc-3-azetidinone serves as a critical building block for the synthesis of novel azetidine-containing compounds with promising anti-tuberculosis properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize and explore a wide chemical space of 3-substituted azetidines. The potent in vitro activity and unique mechanism of action of the BGAz compounds highlight the potential of this scaffold in the development of new and effective treatments for tuberculosis. Further optimization of the azetidine core and its substituents, guided by the methodologies presented herein, could lead to the identification of clinical candidates to combat the growing threat of drug-resistant tuberculosis.

References

Application Notes and Protocols for tert-Butyl 3-oxoazetidine-1-carboxylate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4), a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results.

Compound Information and Handling

This compound , also known as N-Boc-3-azetidinone, is a white to off-white crystalline powder.[2][3] It is a moisture-sensitive compound and should be stored in a cool, dry, and well-ventilated place under an inert atmosphere.[4]

Safety Precautions:

This compound is classified as a hazardous chemical.[1][4] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][5][6] It may also cause respiratory irritation.[1][5] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][7] All work should be performed in a well-ventilated area or a chemical fume hood.[4]

Solubility and Stability

The solubility of this compound is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions for in vitro and in vivo applications.

Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its stock solutions.

ParameterValueSource(s)
Molecular Weight 171.19 g/mol [5]
Appearance White to off-white crystalline powder[2][3]
Melting Point 47-51 °C[3]
Solubility in DMSO 100 mg/mL (584.15 mM)
Recommended Storage (Solid) 2-8°C, under inert atmosphere
Stock Solution Storage -20°C (1 month) or -80°C (6 months)
Final DMSO in Cell Culture < 0.5% (general recommendation: < 0.1%)[8]

Experimental Protocols

Protocol for High-Concentration DMSO Stock Solution (for In Vitro applications)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, suitable for use in various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: In a sterile microcentrifuge tube, accurately weigh out 17.12 mg of this compound.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no higher than 50°C) or sonication may be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use sterile amber vials.

  • Store: Store the aliquots at -20°C or -80°C, protected from light.

Workflow for High-Concentration DMSO Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate compound to room temperature start->equilibrate weigh Weigh 17.12 mg of compound equilibrate->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex check_dissolution Visually confirm complete dissolution vortex->check_dissolution check_dissolution->vortex Not Dissolved aliquot Aliquot into single-use vials check_dissolution->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 100 mM DMSO stock solution.

Protocol for Working Solution (for In Vivo applications)

This protocol describes the preparation of a working solution of this compound using a co-solvent system, which is often required for in vivo studies to ensure solubility and biocompatibility.

Materials:

  • High-concentration DMSO stock solution of this compound

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile conical tubes

Procedure:

  • Prepare Co-solvent Mixture: In a sterile conical tube, prepare the co-solvent vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • Initial Dilution: To the co-solvent vehicle, add the appropriate volume of the high-concentration DMSO stock solution to achieve the desired final concentration. The volume of the DMSO stock should be 10% of the final volume. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the co-solvent vehicle.

  • Mix Thoroughly: Vortex the solution until it is clear and homogenous.

  • Use Immediately: It is recommended to prepare this working solution fresh on the day of use.

Logical Relationship for In Vivo Working Solution Preparation

G cluster_components Components cluster_process Process cluster_output Output dmso_stock High-Concentration DMSO Stock add_stock Add DMSO Stock to Co-solvent Mixture dmso_stock->add_stock peg300 PEG300 mix_cosolvents Mix PEG300, Tween-80, and Saline peg300->mix_cosolvents tween80 Tween-80 tween80->mix_cosolvents saline Saline saline->mix_cosolvents mix_cosolvents->add_stock vortex Vortex to Homogenize add_stock->vortex working_solution In Vivo Working Solution (Use Immediately) vortex->working_solution

Caption: Preparation of an in vivo working solution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl 3-oxoazetidine-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the oxidation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[1] Several oxidation protocols are commonly employed, including those using a TEMPO/sodium hypochlorite (B82951) system, a TEMPO/hydrogen peroxide system, or a composite catalyst with oxygen. Another traditional method involves the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride.[1]

Q2: What are the typical yields for the different synthesis methods?

Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Greener methods utilizing microchannel reactors have shown high yields. For instance, a TEMPO-H₂O₂ system in a microchannel reactor has been reported to produce the desired product with high efficiency.[2] A traditional TEMPO reaction with sodium hypochlorite as the oxidant has also been shown to achieve a yield of 92.1%.[2]

Q3: What are the key starting materials for the synthesis?

The primary starting material for the oxidation step is tert-butyl 3-hydroxyazetidine-1-carboxylate. This precursor is typically synthesized from 1-benzylazetidin-3-ol (B1275582) through a process involving debenzylation followed by the introduction of the Boc protecting group.[2]

Q4: What are the main safety concerns associated with this synthesis?

The product, this compound, is known to be moisture-sensitive and incompatible with oxidizing agents. It can cause skin and severe eye irritation.[1] When using Swern oxidation, the generation of volatile and malodorous dimethyl sulfide, as well as toxic carbon monoxide, necessitates performing the reaction in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution How to Verify
Degradation of Oxidizing Agent Use fresh sodium hypochlorite solution or titrate to determine its active chlorine content before use. For Swern oxidation, ensure the oxalyl chloride and DMSO are anhydrous and of high purity.A low concentration of the active oxidant will lead to incomplete conversion of the starting material.
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (if the protocol allows).The presence of a significant amount of starting material on the TLC plate after the expected reaction time indicates an incomplete reaction.
Suboptimal Reaction Temperature For TEMPO-based oxidations, maintain the temperature within the recommended range (e.g., -15 to 5 °C for the TEMPO/NaClO system) to ensure catalyst stability and optimal reactivity.[2] For Swern oxidation, low temperatures (e.g., -78 °C) are crucial to prevent side reactions.Deviation from the optimal temperature can lead to catalyst decomposition or the formation of unwanted byproducts, both of which will lower the yield of the desired product.
Poor Quality Starting Material Ensure the tert-butyl 3-hydroxyazetidine-1-carboxylate is pure and dry. Impurities can interfere with the oxidation reaction.Analyze the starting material by NMR or another suitable analytical technique to confirm its identity and purity before starting the reaction.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution How to Verify
Unreacted Starting Material Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. If starting material persists, it can often be separated from the product by column chromatography.The starting alcohol will have a different Rf value on a TLC plate compared to the ketone product. Its presence can also be confirmed by ¹H NMR spectroscopy.
Over-oxidation to a Carboxylic Acid (in some TEMPO systems) Carefully control the amount of oxidant used and the reaction temperature. Using a milder, more controlled oxidation system can also prevent this.The formation of a carboxylic acid byproduct can sometimes be observed as a more polar spot on the TLC plate.
Byproducts from the Oxidizing Agent The workup procedure should be designed to remove byproducts from the oxidizing agent. For example, in a TEMPO/bleach reaction, quenching with sodium thiosulfate (B1220275) is a standard step. For Swern oxidation, aqueous washes can help remove water-soluble byproducts.Byproducts from the oxidizing agents may be visible on TLC or in the crude NMR spectrum.
Solvent Impurities Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions like the Swern oxidation.Residual solvent peaks in the final NMR spectrum are a clear indicator of solvent impurities.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

MethodOxidant SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
Traditional TEMPOTEMPO/NaClOCH₂Cl₂-15 to 50.5 h92.1[2]
Microchannel ReactorTEMPO/H₂O₂CH₂Cl₂Not specified30 s (residence)Not specified[2]
Microchannel ReactorComposite catalyst/O₂CH₃CNNot specified90 s (residence)Not specified[2]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) is added. The mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under vacuum to yield the crude product.[2]

Protocol 2: Traditional TEMPO Oxidation to Synthesize this compound

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 and 5 °C. A mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) is then slowly added, and the reaction is stirred for 30 minutes.[2]

Visualizations

SynthesisWorkflow cluster_start Starting Material Synthesis cluster_oxidation Oxidation 1_benzylazetidin_3_ol 1-Benzylazetidin-3-ol tert_butyl_3_hydroxyazetidine_1_carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1_benzylazetidin_3_ol->tert_butyl_3_hydroxyazetidine_1_carboxylate H₂, Pd/C Boc₂O tert_butyl_3_oxoazetidine_1_carboxylate This compound tert_butyl_3_hydroxyazetidine_1_carboxylate->tert_butyl_3_oxoazetidine_1_carboxylate Oxidizing Agent (e.g., TEMPO/NaClO)

Caption: Synthesis workflow for this compound.

TroubleshootingLogic Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC, NMR) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Optimize_Conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature slightly - Check reagent quality Incomplete->Optimize_Conditions Yes Purification_Issues Purification Issues Incomplete->Purification_Issues No Complete->Purification_Issues Optimize_Conditions->Check_Reaction_Completion Optimize_Purification Optimize Purification: - Adjust solvent system for chromatography - Perform aqueous washes Purification_Issues->Optimize_Purification Yes Product_Ok Pure Product Purification_Issues->Product_Ok No Optimize_Purification->Product_Ok

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of Crude tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tert-butyl 3-oxoazetidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after synthesis via Swern oxidation or similar methods.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (TLC Analysis) Incomplete oxidation of the starting material (tert-butyl 3-hydroxyazetidine-1-carboxylate).- Ensure all reagents for the oxidation (e.g., oxalyl chloride, DMSO, triethylamine (B128534) for Swern oxidation) are fresh and anhydrous. - Strictly maintain the reaction temperature; for Swern oxidation, this is typically below -60 °C.[1] - Check the stoichiometry of the reagents.
Product Contaminated with Starting Material Incomplete oxidation reaction.- If the amount of starting material is significant, repeat the oxidation on the crude mixture. - For minor impurities, purify by flash column chromatography on silica (B1680970) gel. An eluent system of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% and gradually increasing to 50%) can effectively separate the more polar starting material from the product.[2]
Presence of a Strong, Unpleasant Odor Formation of dimethyl sulfide (B99878) (DMS), a byproduct of Swern oxidation.[3][4]- Conduct the reaction and workup in a well-ventilated fume hood. - During the workup, quench the reaction with a mild oxidizing agent like sodium hypochlorite (B82951) (bleach) or an oxone solution to oxidize the volatile and odorous DMS to non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO₂).
Product is an Oil and Fails to Crystallize Presence of impurities (e.g., residual solvent, byproducts). The compound has a relatively low melting point (47-51 °C).[5]- Ensure all volatile byproducts and solvents are removed under high vacuum. - Attempt crystallization from a non-polar solvent system like ethyl acetate/n-heptane or diethyl ether/hexane.[6] - Use a seed crystal to induce crystallization.[6] - If crystallization fails, purify by column chromatography.
Low Yield After Column Chromatography The product is somewhat volatile and can be lost if dried under high vacuum for extended periods at elevated temperatures. The product might have some solubility in the aqueous layer during workup.- Avoid excessive heating during solvent removal. - During aqueous extraction, ensure the aqueous layer is thoroughly back-extracted with an organic solvent like ethyl acetate to recover any dissolved product.
Product is Unstable and Decomposes Upon Storage The compound is sensitive to moisture and strong acids or bases.[5] The Boc protecting group is labile under acidic conditions.[1][3][7]- Store the purified product under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] - Avoid contact with acidic or basic conditions during storage and handling.
White Precipitate in the Organic Layer During Workup Formation of triethylammonium (B8662869) hydrochloride (TEA·HCl), a byproduct when triethylamine is used as a base in the presence of an acid source (e.g., from oxalyl chloride in Swern oxidation).[4]- Wash the organic layer with water or a dilute aqueous acid (e.g., 1N HCl) to dissolve and remove the salt.[4] - If the product is water-sensitive, the salt can be removed by filtration if it precipitates from the reaction solvent (e.g., diethyl ether or THF).[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline powder or solid.[5][8] Commercially available products often have a purity of ≥97% or ≥98.0%.[8]

Q2: What are the typical solvents for column chromatography purification?

A2: A common solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexanes.[2] The ratio can be optimized based on TLC analysis, but a gradient from 10% to 50% ethyl acetate in hexanes is a good starting point.[2]

Q3: How can I monitor the progress of the oxidation reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate, is more polar than the product, this compound. Therefore, the product will have a higher Rf value on a silica gel TLC plate.

Q4: What are the storage conditions for the purified product?

A4: The purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to protect it from moisture.[5]

Q5: Is the Boc protecting group stable during purification?

A5: The Boc (tert-butoxycarbonyl) protecting group is generally stable to basic and nucleophilic conditions but is labile under acidic conditions.[3][7][9] Therefore, it is crucial to avoid strong acids during the workup and purification. If an acidic wash is necessary to remove basic impurities like triethylamine, it should be done carefully with a dilute acid and for a short duration.

Experimental Protocols

Protocol 1: General Purification of Crude this compound after Swern Oxidation
  • Quenching the Reaction: After the oxidation is complete (as monitored by TLC), quench the reaction at low temperature (e.g., -78 °C) by the dropwise addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).

  • Aqueous Workup:

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

    • To remove triethylammonium hydrochloride, wash the combined organic layers with water, followed by a wash with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Avoid excessive heating.

  • Purification:

    • Crystallization: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether) and add a non-polar anti-solvent (e.g., n-heptane or hexane) dropwise until turbidity is observed. If available, add a seed crystal to induce crystallization.[6] Allow the solution to stand at a cool temperature (e.g., 0-4 °C) to facilitate crystal formation. Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

    • Column Chromatography: If crystallization is unsuccessful or the product requires further purification, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 171.19 g/mol [5][10]
Melting Point 47-51 °C[5]
Appearance White to off-white crystalline powder[5][8]
Purity (Typical) ≥97%
Storage Temperature 2-8°C[5]

Visual Diagrams

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_byproducts Byproducts start tert-Butyl 3-hydroxyazetidine-1-carboxylate oxidation Swern Oxidation (DMSO, (COCl)₂, TEA) start->oxidation Oxidizing Agent crude_product Crude Product Mixture oxidation->crude_product DMS Dimethyl Sulfide oxidation->DMS TEA_HCl Triethylammonium Hydrochloride oxidation->TEA_HCl gases CO, CO₂ oxidation->gases workup Aqueous Workup (Quench, Extraction, Wash) crude_product->workup concentration Concentration workup->concentration purification_step Purification (Crystallization or Chromatography) concentration->purification_step final_product Pure this compound purification_step->final_product

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

G cluster_synthesis_issues Synthesis Issues cluster_workup_issues Workup & Purification Issues low_yield Low Yield of Final Product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_loss_extraction Product Loss During Extraction low_yield->product_loss_extraction product_loss_drying Product Loss During Drying low_yield->product_loss_drying decomp Product Decomposition low_yield->decomp reagent_quality Poor Reagent Quality incomplete_reaction->reagent_quality temp_control Improper Temperature Control incomplete_reaction->temp_control

Caption: Root cause analysis for low yield in the purification of this compound.

References

Common side reactions and byproducts in N-Boc-3-azetidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-azetidinone. The primary focus is on the common oxidative methods used to convert N-Boc-3-hydroxyazetidine to the desired ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Boc-3-azetidinone?

A1: The most prevalent and widely adopted method for the synthesis of N-Boc-3-azetidinone is the oxidation of N-Boc-3-hydroxyazetidine. Several oxidation protocols are effective, with the most common being the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. Each method has its own advantages regarding reaction conditions, scalability, and byproduct profiles.

Q2: I am observing a low yield in my oxidation reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete conversion of the starting material, N-Boc-3-hydroxyazetidine, is a common issue. This can be due to insufficient oxidant, suboptimal reaction temperature, or inadequate reaction time. Additionally, the formation of side products can significantly reduce the yield of the desired N-Boc-3-azetidinone. It is also crucial to ensure the quality of the starting material and reagents, as impurities can interfere with the reaction.

Q3: What are the typical byproducts I should expect in the synthesis of N-Boc-3-azetidinone?

A3: Byproducts largely depend on the chosen oxidation method.

  • Swern Oxidation: Expect the formation of dimethyl sulfide (B99878) ((CH₃)₂S), carbon monoxide (CO), and carbon dioxide (CO₂). The pungent odor of dimethyl sulfide is a characteristic of this reaction.[1]

  • Dess-Martin Periodinane (DMP) Oxidation: The main byproduct is a mono-acetoxy iodinane.[2]

  • Parikh-Doering Oxidation: This method generates dimethyl sulfide as a primary byproduct.[3] Beyond reagent-derived byproducts, side reactions involving the azetidine (B1206935) ring, such as ring-opening, can occur, particularly under acidic conditions that might be present during the reaction or workup.[4]

Q4: How can I effectively remove the byproducts from my reaction mixture?

A4: Purification strategies are tailored to the specific byproducts of each method.

  • For Swern and Parikh-Doering oxidations , the volatile dimethyl sulfide can often be removed under reduced pressure.

  • For Dess-Martin oxidation , the iodinane byproducts can often be removed by filtration as they are typically insoluble in common organic solvents. An aqueous workup with sodium bicarbonate and sodium thiosulfate (B1220275) can also help to quench and remove these byproducts.[2]

  • Column chromatography on silica (B1680970) gel is a widely used and effective method for separating N-Boc-3-azetidinone from most impurities. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

Q5: Is N-Boc-3-azetidinone stable? Are there any specific handling precautions?

A5: N-Boc-3-azetidinone is a relatively stable compound but can be sensitive to both acidic and basic conditions. The strained four-membered azetidine ring can be susceptible to ring-opening, especially in the presence of strong acids or nucleophiles.[4] Therefore, it is advisable to handle the compound under neutral or near-neutral pH conditions, particularly during aqueous workups and purification. For long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of N-Boc-3-azetidinone via oxidation of N-Boc-3-hydroxyazetidine.

Issue 1: Incomplete Reaction or Low Conversion
Possible Cause Troubleshooting Steps
Insufficient Oxidant - Ensure the accurate calculation and weighing of the oxidizing agent. - Consider a modest increase in the molar equivalents of the oxidant (e.g., 1.1 to 1.5 equivalents).
Suboptimal Reaction Temperature - For Swern oxidation, maintain a low temperature (typically -78 °C) to ensure the stability of the reactive intermediates. Premature warming can lead to side reactions. - For Dess-Martin and Parikh-Doering oxidations, ensure the reaction is conducted at the recommended temperature (often room temperature).
Inadequate Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time if the starting material is still present.
Poor Reagent Quality - Use freshly opened or properly stored reagents. Dess-Martin periodinane, for instance, can be moisture-sensitive. - Ensure solvents are anhydrous, especially for Swern and Parikh-Doering oxidations.
Issue 2: Formation of Significant Amounts of Byproducts
Observed Byproduct/Issue Possible Cause Troubleshooting Steps
Unidentified polar impurities Over-oxidation or decomposition of the product.- Use a milder oxidizing agent or reduce the equivalents of the current one. - Carefully control the reaction temperature and time.
Presence of iodinane byproducts after filtration (DMP) Incomplete precipitation or dissolution during workup.- After the reaction, dilute the mixture with a non-polar solvent like diethyl ether or hexanes to promote precipitation of the iodinane byproducts before filtration.[2] - Perform an aqueous workup with saturated sodium bicarbonate and sodium thiosulfate solution.
Pungent odor of dimethyl sulfide persists after workup Incomplete removal of volatile byproducts.- After concentrating the organic phase, co-evaporate with a low-boiling solvent like dichloromethane (B109758) multiple times. - Ensure efficient ventilation and consider a bleach quench of glassware to oxidize residual dimethyl sulfide.[1]
Evidence of ring-opened products Acidic conditions during reaction or workup.- For Dess-Martin oxidation, consider adding a mild base like sodium bicarbonate to the reaction mixture to buffer the acetic acid byproduct. - During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acidic species. Avoid strong acids.[4]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation of N-Boc-3-hydroxyazetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-azetidinone.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-azetidinone.

Expected Yield: 85-95%

Visualizing Reaction Pathways and Troubleshooting

Main Oxidation Pathway

Main_Oxidation_Pathway Main Oxidation Pathway to N-Boc-3-azetidinone Start N-Boc-3-hydroxyazetidine Oxidant Oxidizing Agent (e.g., DMP, Swern, Parikh-Doering) Start->Oxidant Reaction Conditions Product N-Boc-3-azetidinone Oxidant->Product Oxidation Byproducts Reagent Byproducts (e.g., Iodinane, DMS) Oxidant->Byproducts Reduction

Caption: General overview of the oxidation of N-Boc-3-hydroxyazetidine.

Common Side Reactions

Side_Reactions Common Side Reactions in N-Boc-3-azetidinone Synthesis StartingMaterial N-Boc-3-hydroxyazetidine Product N-Boc-3-azetidinone StartingMaterial->Product Desired Oxidation IncompleteReaction Unreacted Starting Material StartingMaterial->IncompleteReaction Incomplete Conversion RingOpening Ring-Opened Byproducts Product->RingOpening Acid-Catalyzed Acid Acidic Conditions Acid->RingOpening

Caption: Potential side reactions during the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckConversion Check Reaction Conversion (TLC, LC-MS) Start->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete Yes Complete Complete Conversion CheckConversion->Complete No OptimizeConditions Optimize Reaction Conditions: - Increase oxidant - Adjust temperature/time Incomplete->OptimizeConditions AnalyzeByproducts Analyze Byproduct Profile (NMR, MS) Complete->AnalyzeByproducts PurificationIssue Purification Issues AnalyzeByproducts->PurificationIssue Product Loss SideReactions Significant Side Reactions AnalyzeByproducts->SideReactions Byproducts Identified OptimizePurification Optimize Purification: - Adjust chromatography conditions - Alternative workup PurificationIssue->OptimizePurification ModifyReaction Modify Reaction Conditions: - Change oxidant - Add buffer SideReactions->ModifyReaction

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-oxoazetidine-1-carboxylate.

FAQs and Troubleshooting Guides

1. General Handling and Storage

  • Question: How should I store this compound?

    • Answer: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The compound is sensitive to moisture and air, so prolonged exposure should be avoided.[2]

  • Question: What are the signs of degradation?

    • Answer: Degradation may be indicated by a change in physical appearance (e.g., discoloration, clumping), a noticeable odor, or the appearance of unexpected peaks in analytical data (e.g., HPLC, NMR).

  • Question: Is this compound compatible with all common laboratory solvents?

    • Answer: While soluble in many organic solvents, its stability can be solvent-dependent, especially in protic or acidic/basic media. For long-term storage in solution, aprotic and dry solvents are recommended. Stock solutions should be stored at low temperatures (-20°C or -80°C) and used promptly.[2]

2. Stability in Solution

  • Question: My compound seems to be degrading in my reaction mixture. What are the likely causes?

    • Answer: The most common causes of degradation in solution are the presence of acid or base, which can cleave the tert-butoxycarbonyl (Boc) protecting group, and the presence of nucleophiles, which can potentially open the strained azetidine (B1206935) ring. The stability is significantly influenced by pH.

  • Question: What are the expected degradation products under acidic conditions?

    • Answer: Under acidic conditions, the primary degradation product is expected to be 3-oxoazetidine, resulting from the hydrolysis of the Boc group. In some cases, acid-mediated opening of the azetidine ring may occur.

  • Question: What are the expected degradation products under basic conditions?

    • Answer: Basic conditions can also lead to the removal of the Boc group. Additionally, the presence of a strong base could promote self-condensation or other reactions involving the enolate of the ketone.

  • Question: I am observing an unexpected loss of my starting material in a neutral aqueous solution. What could be happening?

    • Answer: Although more stable at neutral pH, prolonged exposure to water, especially at elevated temperatures, can lead to slow hydrolysis. Additionally, the strained azetidine ring can be susceptible to nucleophilic attack by water.

3. Troubleshooting Experimental Results

  • Question: I am seeing multiple spots on my TLC analysis after a reaction. How can I determine if these are degradation products?

    • Answer: Run a control experiment by subjecting a small sample of the starting material to the reaction conditions (solvent, temperature) without the other reagents. If new spots appear that match those in your reaction mixture, they are likely degradation products. Further characterization by LC-MS or NMR would be necessary for confirmation.

  • Question: My NMR spectrum shows a decrease in the signal for the tert-butyl group. What does this indicate?

    • Answer: A decrease in the integration of the tert-butyl proton signal (a singlet typically around 1.4 ppm) relative to other protons on the molecule is a strong indicator of Boc group removal.

Degradation Pathways

The degradation of this compound in solution primarily proceeds through two main pathways: hydrolysis of the Boc protecting group and cleavage of the azetidine ring.

cluster_main Degradation of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions Start This compound Acid_Product 3-Oxoazetidine (Boc Deprotection) Start->Acid_Product H+ Base_Product 3-Oxoazetidine (Boc Deprotection) Start->Base_Product OH- Ring_Opening_Acid Ring-Opened Products Acid_Product->Ring_Opening_Acid H+/H2O Side_Reactions Self-Condensation/ Other Reactions Base_Product->Side_Reactions Base

Caption: Potential degradation pathways of this compound.

Quantitative Data Summary

Currently, there is limited publicly available quantitative kinetic data for the degradation of this compound. The following table summarizes the known stability information. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

ConditionSolvent/MediumTemperatureObservationReference
Storage Solid, inert atmosphere2-8°CStable[1]
Incompatible with Strong acids, strong bases, oxidizing agentsN/ADegradation expected[2]
Moisture/Air N/AN/ASensitive; degradation possible[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Start Prepare Stock Solution of This compound in Acetonitrile Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Degradation (e.g., 60°C in solution) Start->Thermal Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Methodology:

  • System Suitability: Inject a standard solution of this compound to ensure the system is performing correctly (check for theoretical plates, tailing factor, and reproducibility).

  • Analysis of Forced Degradation Samples: Inject the prepared samples from the forced degradation study.

  • Data Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. A mass spectrometer coupled to the HPLC can aid in the identification of degradation products.

References

Optimizing Reaction Conditions for 1-Boc-3-azetidinone Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 1-Boc-3-azetidinone. The information is designed to help researchers optimize reaction conditions, maximize yields, and minimize the formation of byproducts in key synthetic transformations.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the functionalization of 1-Boc-3-azetidinone.

Q1: What are the most common challenges when working with 1-Boc-3-azetidinone?

A1: The primary challenges stem from the inherent strain of the four-membered azetidine (B1206935) ring and the lability of the tert-butyloxycarbonyl (Boc) protecting group under certain conditions. The strained ring is susceptible to nucleophilic attack, which can lead to ring-opening byproducts.[1] The Boc group can be sensitive to strongly acidic conditions, which may be used in certain reaction workups or for deprotection.[2][3]

Q2: My reductive amination reaction is giving low yields. What are the likely causes?

A2: Low yields in reductive aminations of 1-Boc-3-azetidinone can be attributed to several factors:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. This can be addressed by removing water, for instance, by using molecular sieves or a Dean-Stark apparatus.

  • Suboptimal pH: The reaction pH is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl for nucleophilic attack. A weakly acidic medium (pH 4-6) is generally optimal.

  • Incorrect Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can reduce the ketone starting material before imine formation is complete. More selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion.[4][5]

  • Steric Hindrance: The amine or the azetidinone itself may be sterically hindered, slowing down the reaction. Increasing the reaction time or temperature may be necessary.

Q3: I am observing significant amounts of a dialkylated byproduct in my reductive amination with a primary amine. How can I prevent this?

A3: The formation of a tertiary amine byproduct occurs when the secondary amine product reacts with another molecule of 1-Boc-3-azetidinone.[4] To minimize this over-alkylation, consider the following strategies:

  • Use an excess of the primary amine: This increases the likelihood of the ketone reacting with the primary amine rather than the secondary amine product.[4]

  • Two-step procedure: First, form the imine and then, in a separate step, add the reducing agent. This allows for better control over the reaction.[4]

  • In situ Boc protection of the product: Adding di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction mixture can trap the secondary amine product as its Boc-protected form, preventing further reaction.[6]

Q4: What are common side products in Wittig reactions with 1-Boc-3-azetidinone?

A4: Besides the desired alkene, potential side products in a Wittig reaction include:

  • Ring-opened products: The strained azetidine ring can be susceptible to cleavage under certain conditions.

  • Epimerization: If there are stereocenters adjacent to the carbonyl, they could be at risk of epimerization depending on the basicity of the ylide.

  • Byproducts from the ylide: Self-condensation or other reactions of the ylide can occur, especially if it is unstable.

  • Triphenylphosphine (B44618) oxide: This is a standard byproduct of the Wittig reaction and can sometimes complicate purification.

Q5: Can the Boc protecting group be cleaved during functionalization reactions?

A5: Yes, the Boc group is sensitive to acidic conditions.[2][3] If the reaction or work-up involves strong acids, partial or complete deprotection can occur. It is crucial to use neutral or mildly acidic conditions whenever possible. If deprotection is unavoidable, it may be necessary to re-protect the azetidine nitrogen after the functionalization step.

II. Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Troubleshooting Reductive Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inefficient imine formation.2. Suboptimal pH.3. Reducing agent is reducing the ketone.4. Steric hindrance.1. Add a dehydrating agent like molecular sieves.2. Buffer the reaction to a pH of 4-6 using acetic acid.3. Use a milder, more selective reducing agent like NaBH(OAc)₃ (STAB).4. Increase reaction time and/or temperature.
Formation of tertiary amine byproduct (over-alkylation) The secondary amine product is reacting with the starting ketone.1. Use a 2 to 5-fold excess of the primary amine.2. Perform a two-step reaction: form the imine first, then add the reducing agent.3. Add (Boc)₂O to the reaction to trap the secondary amine product.[6]
Formation of an alcohol byproduct (from reduction of the ketone) The reducing agent is not selective for the iminium ion.1. Switch to a more selective reducing agent like NaBH(OAc)₃.2. In a two-step process, ensure complete imine formation before adding a less selective reducing agent like NaBH₄.
Troubleshooting Wittig Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Ylide did not form.2. Ylide is not reactive enough.3. 1-Boc-3-azetidinone is too sterically hindered.1. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) to deprotonate the phosphonium (B103445) salt.2. For stabilized ylides, a more reactive ketone might be needed, or harsher reaction conditions (higher temperature).3. Increase reaction time and/or temperature. Consider using a more reactive phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction).
Formation of byproducts 1. Ring-opening of the azetidine.2. Ylide decomposition.1. Use milder reaction conditions (lower temperature, less harsh base).2. Ensure the ylide is generated and used at the appropriate temperature to minimize decomposition.
Difficult purification from triphenylphosphine oxide Triphenylphosphine oxide is often a crystalline solid with similar polarity to some products.1. Chromatography on silica (B1680970) gel is the most common method.2. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.
Troubleshooting Nucleophilic Addition
Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Nucleophile is not reactive enough.2. Steric hindrance of the azetidinone.3. Reaction conditions are not optimal.1. Use a more reactive nucleophile (e.g., an organolithium reagent instead of a Grignard reagent).2. Increase reaction time and/or temperature. Consider using a Lewis acid to activate the carbonyl group.3. Screen different solvents and temperatures.
Formation of multiple products 1. Ring-opening of the azetidine by the nucleophile.2. Enolization of the ketone leading to side reactions.1. Use less basic nucleophiles if possible, or perform the reaction at a lower temperature.2. Use a non-basic nucleophile or a reaction that proceeds under non-basic conditions.
Product decomposition during workup The product is sensitive to the workup conditions (e.g., acidic quench).1. Use a buffered or milder quench (e.g., saturated aqueous ammonium (B1175870) chloride).2. Extract the product quickly and avoid prolonged exposure to acidic or basic conditions.

III. Experimental Protocols & Data

This section provides detailed experimental procedures for key functionalization reactions of 1-Boc-3-azetidinone and summarizes quantitative data in tables for easy comparison.

Reductive Amination: General Procedure

A common procedure for the reductive amination of 1-Boc-3-azetidinone involves the use of sodium triacetoxyborohydride (STAB).

Protocol: To a solution of 1-Boc-3-azetidinone (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added acetic acid (1.1-1.5 equiv.). The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Sodium triacetoxyborohydride (1.5-2.0 equiv.) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventTemperature (°C)Typical Yield Range (%)Key Considerations
NaBH(OAc)₃ (STAB)CH₂Cl₂, DCE20-2570-95Mild and selective for iminium ions; tolerant of many functional groups.[4][5]
NaBH₃CNMeOH, EtOH20-2560-90Selective for iminium ions at acidic pH; highly toxic and generates HCN upon acidic workup.
NaBH₄MeOH, EtOH0-2550-85Less selective; can reduce the starting ketone. Best used in a two-step procedure.
H₂/Pd-CMeOH, EtOH25-5070-98"Green" method; may require elevated pressure and can reduce other functional groups.
Wittig Reaction: General Procedure

The Wittig reaction allows for the conversion of the ketone in 1-Boc-3-azetidinone to an alkene.

Protocol: To a suspension of the appropriate phosphonium salt (1.2 equiv.) in anhydrous THF at 0°C is added a strong base such as n-butyllithium or sodium hydride (1.2 equiv.) dropwise. The resulting ylide solution is stirred at 0°C for 30 minutes. A solution of 1-Boc-3-azetidinone (1.0 equiv.) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Table 2: Influence of Ylide Type on Wittig Reaction Outcome

Ylide TypeExample YlideExpected Product StereochemistryReactivity
Non-stabilizedPh₃P=CH₂(Z)-alkene favoredHigh
StabilizedPh₃P=CHCO₂Et(E)-alkene favoredLower
Semi-stabilizedPh₃P=CHPhMixture of (E) and (Z)Moderate
Nucleophilic Addition: Synthesis of a Spiro-oxindole

This protocol describes a specific application of a nucleophilic addition/cycloaddition reaction to form a spirocyclic system.

Protocol: The synthesis of spiro-oxindoles from 1-Boc-3-azetidinone can be achieved through a multi-step sequence that often involves an initial functionalization of the azetidinone, followed by a cyclization reaction. For instance, a 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an isatin (B1672199) and an amino acid) with a derivative of 1-Boc-3-azetidinone (e.g., an exocyclic alkene formed via a Wittig reaction) can lead to the formation of a spiro-pyrrolidine-azetidinone core, which is a key structural motif in some spiro-oxindoles.[7][8]

IV. Visualizations

This section provides diagrams to illustrate key experimental workflows and logical relationships.

Caption: General troubleshooting workflow for optimizing reaction conditions.

Reductive_Amination_Pathway A 1-Boc-3-azetidinone C Iminium Ion Intermediate A->C + R₂NH - H₂O B Primary/Secondary Amine (R₂NH) B->C E Functionalized Azetidine C->E + [H⁻] D Reducing Agent (e.g., STAB) D->C F Over-alkylation (Tertiary Amine) E->F + 1-Boc-3-azetidinone (if R is H)

Caption: Reaction pathway for the reductive amination of 1-Boc-3-azetidinone.

Wittig_Reaction_Pathway A Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) C Phosphorus Ylide (Ph₃P=CHR) A->C + Base B Strong Base (e.g., n-BuLi) B->C E Oxaphosphetane Intermediate C->E D 1-Boc-3-azetidinone D->E F Alkene Product E->F G Triphenylphosphine Oxide E->G

Caption: Reaction pathway for the Wittig reaction with 1-Boc-3-azetidinone.

References

Technical Support Center: Wittig Reactions with N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Wittig reactions involving N-Boc-3-azetidinone.

Frequently Asked Questions (FAQs) / Troubleshooting Guide

This section addresses common issues encountered during the Wittig reaction with N-Boc-3-azetidinone.

Q1: My Wittig reaction is showing low to no yield. What are the potential causes and how can I improve it?

A1: Low or no yield in a Wittig reaction with N-Boc-3-azetidinone can stem from several factors:

  • Incomplete Ylide Formation: The first critical step is the deprotonation of the phosphonium (B103445) salt to form the ylide.

    • Base Strength: Ensure the base you are using is strong enough to deprotonate the specific phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required.[1]

    • Base Quality: Strong bases can degrade upon storage. Use a fresh bottle or a recently titrated solution of organolithium reagents. For solid bases like NaH or t-BuOK, ensure they have been stored under an inert atmosphere and are free-flowing powders.

    • Reaction Time and Temperature: Allow sufficient time for the ylide to form before adding the N-Boc-3-azetidinone. This is often done at a low temperature (e.g., 0 °C or -78 °C) and then stirred for a period before the ketone is added.[2]

  • Degradation of N-Boc-3-azetidinone: The strained four-membered ring of azetidinone can be sensitive to harsh reaction conditions. Adding the N-Boc-3-azetidinone solution at a low temperature can help minimize potential side reactions and degradation.

  • Steric Hindrance: While N-Boc-3-azetidinone is not exceptionally hindered, bulky Wittig reagents may react sluggishly. If you are using a sterically demanding ylide, you may need to use more forcing conditions (higher temperature, longer reaction time), or consider an alternative like the Horner-Wadsworth-Emmons reaction.

  • Unstable Ylide: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the ketone. In such cases, generating the ylide in the presence of the N-Boc-3-azetidinone might be beneficial.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of multiple products can be due to side reactions involving the starting materials or intermediates:

  • Aldol Condensation: If the ylide is basic enough and the reaction conditions allow, it can deprotonate the alpha-carbon of the N-Boc-3-azetidinone, leading to self-condensation products. Using a non-nucleophilic strong base and carefully controlling the temperature can minimize this.

  • Epoxide Formation: In some cases, the betaine (B1666868) intermediate can collapse to form an epoxide and triphenylphosphine (B44618) instead of the desired alkene and triphenylphosphine oxide.

  • Hydrolysis of the Boc Group: If there is moisture in the reaction, the Boc protecting group can be partially or fully cleaved, leading to the corresponding unprotected azetidinone products. Ensure all reagents and solvents are anhydrous.

  • Triphenylphosphine Oxide: This is a major byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired product.

Q3: How can I effectively purify the product, N-Boc-3-methylideneazetidine?

A3: Purification is typically achieved through flash column chromatography on silica (B1680970) gel.

  • Column Chromatography: A common eluent system is a mixture of n-hexane and ethyl acetate (B1210297). A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, is often effective in separating the nonpolar desired product from the more polar triphenylphosphine oxide byproduct. A typical starting ratio could be 4:1 n-hexane/ethyl acetate.[2]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Extraction: A thorough aqueous work-up is crucial to remove water-soluble impurities and excess base. Washing the organic layer with brine can help to break up emulsions and remove residual water.

Q4: Should I be concerned about the stereoselectivity of my Wittig reaction with N-Boc-3-azetidinone?

A4: For the synthesis of an exocyclic methylene (B1212753) group (C=CH2) using a methylene ylide (from methyltriphenylphosphonium (B96628) bromide), stereoselectivity is not a concern as there are no E/Z isomers. However, if you are using a substituted ylide, the stereoselectivity will depend on the nature of the ylide:

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of the (Z)-alkene.

  • Stabilized ylides (e.g., those with an adjacent ester or ketone group) typically favor the formation of the (E)-alkene.

Data Presentation

The following table summarizes reaction conditions and reported yields for the synthesis of exomethylene azetidines from N-Boc-3-azetidinone using Wittig-type reactions.

Wittig Reagent PrecursorBaseSolventTemperatureTimeProductYieldReference
Methyl(triphenyl)phosphonium bromidePotassium tert-butoxideTHF0 °C to RT-tert-butyl 3-methylideneazetidine-1-carboxylate-[2]
Diethyl(cyanomethyl)phosphonatePotassium tert-butoxideTHF-5 °C to RT16 htert-butyl 3-(cyanomethylene)azetidine-1-carboxylate-[1]

Note: The second entry describes a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction.

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of tert-Butyl 3-methylideneazetidine-1-carboxylate [2]

Materials:

  • Methyl(triphenyl)phosphonium bromide

  • Potassium tert-butoxide

  • N-Boc-3-azetidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl(triphenyl)phosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide.

  • Stir the resulting ylide solution at 0 °C.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [1]

Materials:

  • Diethyl(cyanomethyl)phosphonate

  • Potassium tert-butoxide solution in THF (1 M)

  • N-Boc-3-azetidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of diethyl(cyanomethyl)phosphonate in THF under a hydrogen atmosphere at -5 °C, slowly add a 1 M solution of potassium tert-butoxide in THF.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of N-Boc-3-azetidinone in THF and continue stirring at -5 °C for another 2 hours.

  • Warm the reaction mixture to room temperature and stir for 16 hours.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification P_salt Phosphonium Salt Base Strong Base (e.g., n-BuLi, NaH, t-BuOK) P_salt->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Ketone N-Boc-3-azetidinone Ylide->Ketone Nucleophilic Attack Betaine Betaine Intermediate Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene N-Boc-3-methylideneazetidine (Product) Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Phosphine_Oxide Decomposition Quench Quench Reaction Alkene->Quench Phosphine_Oxide->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Product Purification->Final_Product

Caption: Experimental workflow for the Wittig reaction with N-Boc-3-azetidinone.

Troubleshooting_Wittig Start Low or No Product Yield Check_Ylide Check Ylide Formation (TLC, color change) Start->Check_Ylide Ylide_No No Ylide Formation Check_Ylide->Ylide_No No Ylide_Yes Ylide Formed Check_Ylide->Ylide_Yes Yes Base_Issue Check Base: - Strength - Freshness/Purity Ylide_No->Base_Issue Reaction_Conditions Check Reaction Conditions: - Anhydrous? - Temperature? - Reaction Time? Ylide_Yes->Reaction_Conditions Base_OK Base is OK Base_Issue->Base_OK No Issue Base_Bad Use Fresh/Stronger Base Base_Issue->Base_Bad Issue Found Conditions_OK Conditions OK Reaction_Conditions->Conditions_OK No Issue Conditions_Bad Optimize Conditions: - Dry Solvents/Reagents - Adjust Temperature - Increase Reaction Time Reaction_Conditions->Conditions_Bad Issue Found Ketone_Issue Consider Ketone Stability and Steric Hindrance Conditions_OK->Ketone_Issue

Caption: Troubleshooting decision tree for low-yield Wittig reactions.

References

Technical Support Center: Scale-Up Production of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: My reaction yield is consistently low during the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. What are the potential causes and solutions?

Answer: Low yields in this oxidation step are a common challenge during scale-up. The causes can be broadly categorized into reaction conditions, reagent quality, and work-up procedures.

  • Sub-optimal Reaction Temperature:

    • Problem: Traditional methods like the Swern oxidation require stringent temperature control (e.g., -78°C)[1][2]. Deviations can lead to the formation of byproducts, such as mixed thioacetals[3].

    • Solution: Ensure your cooling system is robust and can maintain the target temperature throughout the reagent addition and reaction period. For larger scales, consider investing in automated reactor systems with precise temperature control.

  • Reagent Degradation or Quality:

    • Problem: The starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate, can degrade. Oxidizing agents (e.g., oxalyl chloride, NaClO) can lose potency over time. The solvent quality is also critical.

    • Solution: Use fresh, high-purity reagents. Titrate oxidizing agents before use to confirm their concentration. Ensure solvents are anhydrous where required.

  • Inefficient Oxidation Method for Scale-Up:

    • Problem: Batch reactions using traditional methods can be inefficient and generate significant waste and byproducts at a larger scale[4]. The Swern oxidation, for example, produces malodorous dimethyl sulfide[3].

    • Solution: Consider alternative, greener oxidation technologies that are more suitable for industrial production. Using a microchannel reactor with a TEMPO-H₂O₂ system can shorten reaction times, inhibit byproduct formation, and improve safety and efficiency[4][5].

  • Product Loss During Work-up:

    • Problem: The product can be lost during aqueous extraction or purification steps if partitioning is not optimal or if the product is unstable under the work-up conditions.

    • Solution: Optimize the extraction procedure by adjusting the pH or using a different solvent system. Ensure extractions are performed promptly. When adding an aqueous solution of sodium chloride, perform multiple extractions with a suitable solvent like ethyl acetate (B1210297) to maximize recovery[4].

A logical approach to troubleshooting low yield is outlined below.

G start Low Yield Observed check_temp Verify Temperature Control (e.g., -78°C for Swern) start->check_temp temp_ok Temperature Stable check_temp->temp_ok Yes temp_not_ok Improve Cooling System Automate Control check_temp->temp_not_ok No check_reagents Assess Reagent Quality temp_ok->check_reagents temp_not_ok->check_reagents reagents_ok Reagents are High Purity check_reagents->reagents_ok Yes reagents_not_ok Use Fresh Reagents Titrate Oxidant Use Anhydrous Solvents check_reagents->reagents_not_ok No check_method Evaluate Oxidation Method reagents_ok->check_method reagents_not_ok->check_method method_ok Method is Scalable check_method->method_ok Yes method_not_ok Consider Greener Alternatives (e.g., Microchannel Reactor) check_method->method_not_ok No check_workup Review Work-up & Purification method_ok->check_workup method_not_ok->check_workup workup_ok Yield Issue Resolved check_workup->workup_ok Yes workup_not_ok Optimize Extraction pH/Solvent Minimize Product Exposure Time check_workup->workup_not_ok No workup_not_ok->workup_ok

Caption: Troubleshooting logic for low reaction yield.

Question: My final product has a purity of less than 98% after purification. What are the likely impurities and how can I remove them?

Answer: Achieving high purity (≥98.5%) is crucial for pharmaceutical intermediates[6][7]. Impurities can originate from starting materials, side reactions, or product degradation.

  • Unreacted Starting Material: The most common impurity is the starting alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

    • Detection: HPLC and TLC can easily distinguish the more polar alcohol from the ketone product.

    • Solution: Ensure the reaction goes to completion by using a slight excess of the oxidizing agent and allowing for sufficient reaction time. For purification, column chromatography is effective at the lab scale. On a larger scale, recrystallization or a selective reactive quench might be necessary.

  • Byproducts from Side Reactions:

    • Problem: Depending on the oxidation method, various byproducts can form. In a TEMPO-based oxidation, a byproduct designated V-5-2 has been noted, the formation of which is inhibited in a microchannel reactor[4].

    • Solution: The best strategy is prevention by optimizing the reaction conditions. Switching to a more selective method like flow chemistry can significantly reduce byproduct formation[4][5]. If byproducts are already present, developing a specific crystallization procedure is often the most viable scale-up purification strategy.

  • Solvent and Reagent Residues: Residual solvents (e.g., CH₂Cl₂, THF) or scavenger bases (e.g., triethylamine) can be present.

    • Solution: Ensure the product is thoroughly dried under vacuum. If a solid, washing the filter cake with a non-solvent in which the impurities are soluble can be effective.

Parameter Target Value Source
Assay Purity≥98.0% - ≥99%[7][8]
Moisture Content≤0.5%[8]
Total Impurities≤0.3%[8]
Caption: Typical purity specifications for the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound at an industrial scale?

The most significant step is the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate[1][4]. While traditional methods like Swern oxidation are known, modern industrial processes are shifting towards greener and more efficient technologies[4][5]. These include TEMPO-catalyzed oxidations, particularly when implemented in continuous flow microchannel reactors, which offer better heat transfer, safety, and byproduct control[4].

G cluster_0 Synthesis Pathway start_material tert-Butyl 3-hydroxyazetidine-1-carboxylate reagents Oxidizing Agent (e.g., TEMPO/H₂O₂, Swern Reagents) start_material->reagents product tert-Butyl 3-oxoazetidine-1-carboxylate reagents->product

Caption: Key oxidation step in the synthesis pathway.

Q2: What are the critical safety precautions for handling this compound?

This compound is a hazardous chemical[9]. Key safety measures include:

  • Hazard Identification: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation[10][11].

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, safety glasses or face shields, and use a respirator (e.g., N95 dust mask) if dust formation is likely[9].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product[9][11].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to protect from moisture and air[9].

Hazard Statement GHS Code Classification
Harmful if swallowedH302Acute Toxicity 4 (Oral)
Causes skin irritationH315Skin Irritation 2
Causes serious eye damageH318Eye Damage 1
May cause respiratory irritationH335STOT SE 3
Caption: Summary of GHS hazard classifications.[10][12]

Q3: What are the optimal storage and handling conditions to ensure the stability of this compound?

The compound is sensitive to moisture and air and is incompatible with several substance classes[1][9].

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area[9]. For long-term storage, refrigeration at -20°C may be recommended[13].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[9].

  • Appearance: The compound should be a white to off-white or light brown solid[1][7]. Any significant change in color or texture could indicate degradation.

Q4: Can you provide a general experimental protocol for a TEMPO-based oxidation in a microchannel reactor?

Yes, based on published green chemistry approaches, a general protocol is as follows. Note: This is an illustrative example and must be optimized for specific equipment and scale[4].

Experimental Protocol: Synthesis via Microchannel Reactor (TEMPO-H₂O₂ System)

  • Premixing: In a premixing reactor (Reactor A), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4, 1.0 eq) and TEMPO (catalytic amount, e.g., 0.02 eq) in a suitable solvent such as CH₂Cl₂.

  • Pumping: Pump the solution from Reactor A into the microchannel reactor at a defined flow rate (e.g., 6.5 g/min ).

  • Oxidant Introduction: Simultaneously, pump a 30% H₂O₂ solution into the microchannel reactor at a separate inlet with a defined flow rate (e.g., 4.5 g/min ).

  • Reaction: The reaction occurs within the microchannel reactor. The residence time is controlled by the reactor volume and combined flow rates (e.g., 30 seconds). Maintain the reactor at the optimized temperature.

  • Quenching & Separation: The output stream from the reactor is directed into a separator (e.g., oil-water separator). The organic layer is separated from the aqueous layer.

  • Work-up: The organic layer containing the product is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield the crude product.

  • Purification: The crude product is then purified, typically by crystallization or chromatography, to achieve the desired specification.

G start_mat Starting Material + TEMPO in Solvent (Premix Reactor) micro_reactor Microchannel Reactor (Controlled Temp & Residence Time) start_mat->micro_reactor oxidant 30% H₂O₂ oxidant->micro_reactor separator Phase Separator micro_reactor->separator organic_phase Organic Layer (Wash, Dry, Concentrate) separator->organic_phase purification Purification (Crystallization) organic_phase->purification final_product Final Product: tert-Butyl 3-oxoazetidine-1-carboxylate purification->final_product

Caption: General workflow for microchannel reactor synthesis.

References

Handling procedures for moisture-sensitive tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 3-oxoazetidine-1-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent, this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the storage and use of this compound in experimental settings.

Question 1: I suspect my this compound has been exposed to moisture. What are the signs of degradation?

Answer: Exposure to moisture can lead to the hydrolysis of this compound. While visual inspection may not always reveal degradation, potential indicators include a change in the physical appearance from a white to off-white crystalline powder to a more clumpy or discolored solid.[1] For definitive assessment, it is recommended to re-analyze the material using techniques like NMR spectroscopy to check for the appearance of impurity peaks or Karl Fischer titration to quantify water content. A moisture content of ≤0.5% is generally considered acceptable.[2]

Question 2: My reaction yield is lower than expected when using this compound. Could moisture be the culprit?

Answer: Yes, moisture contamination is a likely cause for low reaction yields. This compound is sensitive to moisture, which can consume the reagent and introduce byproducts, thereby reducing the yield of your desired product.[1][3][4] It is crucial to ensure all reaction components, including solvents and other reagents, are anhydrous.

Question 3: What are the best practices for storing this compound to maintain its integrity?

Answer: To prevent degradation from moisture and air, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3][5] The recommended storage temperature is in a cool and dry place, with some suppliers suggesting refrigeration at 2-8°C for optimal stability.[1][4] Always store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Question 4: I need to weigh and dispense this compound for my experiment. What is the appropriate procedure to minimize moisture exposure?

Answer: Handling of this compound should be performed in a controlled environment, such as a glove box with an inert atmosphere.[6] If a glove box is unavailable, work quickly and efficiently in a well-ventilated fume hood.[7] Use dry glassware and utensils. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Once the desired amount is dispensed, the container should be promptly and securely resealed under an inert atmosphere.

Question 5: Are there any specific solvents that should be avoided when working with this compound?

Answer: While compatible with many common anhydrous organic solvents like Dichloromethane (B109758) (DCM) and Tetrahydrofuran (THF)[8][9], it is critical to avoid protic solvents (e.g., water, alcohols) unless they are a deliberate part of the reaction, as they can react with the compound. Always use freshly dried, anhydrous solvents for reactions to ensure optimal performance.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₃NO₃[2]
Molecular Weight171.19 g/mol [2]
Melting Point47-51 °C[1]
Boiling Point251.3±33.0 °C (Predicted)[1]
Density1.174±0.06 g/cm³ (Predicted)[1]
Flash Point102 °C[4]
AppearanceWhite to off-white crystalline powder[1]

Table 2: Purity and Impurity Specifications

SpecificationLimitReference
Purity≥99%[2]
Moisture Content≤0.5%[2]
Total Impurities≤0.3%[2]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (nitrogen or argon), preferably within a glove box.

  • Dispensing: Use oven-dried glassware and spatulas for weighing and transferring the compound.

  • Storage after Use: After dispensing, flush the container headspace with an inert gas before tightly resealing. Store the container in a cool, dry place as recommended.[3][7]

Protocol 2: Example Reaction Setup - Reductive Amination

This is a generalized protocol and may require optimization for specific substrates.

  • Reactor Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: In the flask, dissolve the amine substrate in anhydrous dichloromethane (DCM).

  • Addition of this compound: Dissolve this compound in anhydrous DCM and add it to the reaction mixture. Stir for 1 hour at room temperature.[8]

  • Reducing Agent: Add sodium triacetoxyborohydride (B8407120) portion-wise to the reaction mixture.[8]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[8]

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling this compound.

cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Store_Cool_Dry Store in a Cool, Dry Place Inert_Atmosphere Under Inert Atmosphere (Nitrogen/Argon) Tightly_Sealed Tightly Sealed Container Equilibrate_Temp Equilibrate to Room Temp Before Opening Tightly_Sealed->Equilibrate_Temp Dispensing Glove_Box Use Glove Box or Inert Atmosphere Dry_Glassware Use Oven-Dried Glassware Anhydrous_Solvents Use Anhydrous Solvents Equilibrate_Temp->Anhydrous_Solvents Experimental Use Monitor_Moisture Monitor Reaction for Signs of Moisture Contamination

Caption: Workflow for Storage and Handling of this compound.

Start Low Reaction Yield Observed Check_Moisture Is Moisture Contamination a Possibility? Start->Check_Moisture Check_Reagent Verify Reagent Integrity (e.g., Karl Fischer, NMR) Check_Moisture->Check_Reagent Yes Other_Issues Investigate Other Potential Reaction Issues Check_Moisture->Other_Issues No Check_Solvent Verify Solvent Anhydrousness Check_Reagent->Check_Solvent New_Reagent Use a New Batch of Reagent Check_Reagent->New_Reagent Check_Procedure Review Handling and Dispensing Procedure Check_Solvent->Check_Procedure Dry_Solvent Use Freshly Dried Solvent Check_Solvent->Dry_Solvent Improve_Handling Refine Handling Technique (e.g., Use Glove Box) Check_Procedure->Improve_Handling

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Green and Cost-Effective Synthesis of N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Boc-3-azetidinone from N-Boc-3-hydroxyazetidine. The focus is on providing green and cost-effective solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone?

A1: The most prevalent methods involve the oxidation of the secondary alcohol, N-Boc-3-hydroxyazetidine. Common laboratory-scale methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. For greener and more cost-effective approaches, catalytic aerobic oxidation using systems like Cu/TEMPO is gaining traction.

Q2: What are the main "green chemistry" considerations for this synthesis?

A2: Key green chemistry principles applicable to this synthesis include:

  • Atom Economy: Choosing reactions that incorporate most of the atoms from the reactants into the final product.

  • Use of Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.[1]

  • Benign Solvents and Reagents: Opting for less hazardous solvents and reagents. For instance, moving away from chromium-based oxidants.[2]

  • Energy Efficiency: Selecting reactions that can be performed at ambient temperature and pressure.[3]

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (N-Boc-3-hydroxyazetidine) and the product (N-Boc-3-azetidinone). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q4: The final product, N-Boc-3-azetidinone, appears unstable. How should it be handled and stored?

A4: N-Boc-3-azetidinone can be sensitive to moisture. It is best to handle the compound in an inert atmosphere if possible and store it in a tightly sealed container under refrigeration (2-8°C) or in a desiccator.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Recommendation
Inactive Oxidizing Agent Ensure the oxidizing agent is fresh and has been stored correctly. For instance, Dess-Martin periodinane can be sensitive to moisture.
Incomplete Reaction Monitor the reaction closely using TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (if the protocol allows).
Degradation of Starting Material or Product For temperature-sensitive reactions like the Swern oxidation, maintain strict temperature control (typically -78°C). For acid- or base-sensitive substrates, ensure the pH of the reaction is controlled.[4]
Sub-optimal Reagent Stoichiometry Carefully check the equivalents of all reagents. For some reactions, a slight excess of the oxidizing agent may be necessary.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Recommendation
Unreacted Starting Material If the reaction has not gone to completion, consider purification by flash column chromatography. Optimizing the reaction time and temperature can also help drive the reaction to completion.
Formation of Side Products The choice of oxidation method can influence side product formation. For example, Swern oxidation can produce malodorous dimethyl sulfide.[2] Proper work-up procedures, such as aqueous washes, can help remove some impurities. Purification by column chromatography is often necessary.
Over-oxidation (less common for ketones) While less of an issue for secondary alcohols, ensure you are using a mild oxidizing agent to prevent any potential side reactions.

Data Presentation: Comparison of Common Oxidation Methods

Oxidation Method Typical Yield Reaction Time Key Advantages Key Disadvantages Green/Cost-Effectiveness
Swern Oxidation High (often >85%)1-4 hoursMild conditions, high yield.Requires cryogenic temperatures (-78°C), produces foul-smelling dimethyl sulfide.[2]Moderate cost, but energy-intensive and produces waste.
Dess-Martin Periodinane (DMP) High (often >90%)1-3 hoursMild, room temperature reaction, high chemoselectivity.[5]Reagent is expensive and potentially explosive.[4]High reagent cost makes it less suitable for large-scale synthesis.
Parikh-Doering Oxidation Good to High (70-90%)2-24 hoursCan be run at 0°C to room temperature, operationally simple.[3]May require a large excess of reagents.[3]Moderate cost, less energy-intensive than Swern.
Cu/TEMPO Aerobic Oxidation Good to High (can be >90%)1-24 hoursUses air as the oxidant, mild conditions (room temperature).[6]Catalyst optimization may be required for specific substrates.High greenness and cost-effectiveness due to the use of a catalytic amount of copper and air as the oxidant.
TEMPO/Sodium Hypochlorite Good to High0.5-2 hoursInexpensive oxidant, fast reaction.[7]Can lead to side products if not carefully controlled, generates chlorinated waste.Low reagent cost but generates inorganic waste.

Experimental Protocols

Protocol 1: Swern Oxidation
  • Preparation: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78°C (dry ice/acetone bath), add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) dropwise. Stir the mixture for 30 minutes.

  • Addition of Alcohol: Add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in DCM to the reaction mixture dropwise, ensuring the temperature remains below -60°C. Stir for 45 minutes.

  • Quenching: Add triethylamine (B128534) (5.0 eq.) to the mixture and allow it to warm to room temperature.

  • Work-up: Add water to quench the reaction. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.[5]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until both layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which can be purified by flash chromatography.

Protocol 3: Parikh-Doering Oxidation
  • Reaction Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous DMSO and DCM.[3]

  • Addition of Oxidant: Cool the solution to 0°C and add sulfur trioxide pyridine (B92270) complex (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product via flash column chromatography.

Protocol 4: Cu/TEMPO Catalyzed Aerobic Oxidation (General Procedure)
  • Catalyst Preparation: In a flask open to the air, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add TEMPO (0.05-0.1 eq.), a copper(I) or copper(II) salt (e.g., CuBr or Cu(OAc)₂) (0.05-0.1 eq.), and a nitrogen-based ligand (e.g., 2,2'-bipyridine) (0.05-0.1 eq.).

  • Reaction: Stir the mixture vigorously at room temperature under an air atmosphere. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a plug of silica gel. The filtrate is then concentrated.

  • Purification: The crude product can be further purified by flash column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_process Oxidation cluster_product Product N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Oxidation Oxidation (e.g., Swern, DMP, Cu/TEMPO) N-Boc-3-hydroxyazetidine->Oxidation N-Boc-3-azetidinone N-Boc-3-azetidinone Oxidation->N-Boc-3-azetidinone

Caption: General synthesis workflow for N-Boc-3-azetidinone.

DecisionTree Start Choosing an Oxidation Method Scale Reaction Scale? Start->Scale Cost Cost a Major Factor? Scale->Cost Large Scale Green Green Chemistry Priority? Scale->Green Small/Medium Scale CuTEMPO Cu/TEMPO Aerobic Oxidation Cost->CuTEMPO Yes ParikhDoering Parikh-Doering Cost->ParikhDoering No Swern Swern Oxidation Green->Swern No, Cryogenics OK DMP Dess-Martin Periodinane Green->DMP No, Mildness is Key Green->CuTEMPO Yes

Caption: Decision tree for selecting an oxidation method.

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Is the reaction complete by TLC? Start->CheckCompletion CheckReagents Are reagents fresh and active? CheckCompletion->CheckReagents Yes ExtendReaction Extend reaction time or increase temperature slightly. CheckCompletion->ExtendReaction No CheckConditions Were reaction conditions (e.g., temp) maintained? CheckReagents->CheckConditions Yes ReplaceReagents Use fresh reagents. CheckReagents->ReplaceReagents No OptimizeConditions Optimize and repeat. CheckConditions->OptimizeConditions No PurificationIssue Consider purification issues. CheckConditions->PurificationIssue Yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Oxidation of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate?

A1: The primary methods for oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate involve Swern oxidation, TEMPO-mediated oxidation, and greener catalytic oxidation systems. The traditional approach often involves oxidizing the hydroxyl group on the azetidine (B1206935) ring to a ketone.[1]

Q2: What is a common "green" or environmentally friendly oxidation method for this substrate?

A2: A greener synthetic approach utilizes a composite catalyst-O₂ system within a microchannel reactor. This method employs N-hydroxyphthalimide and cobalt acetate (B1210297) as catalysts, offering a more sustainable alternative to traditional methods.[2]

Q3: Are there any specific safety precautions to consider when handling this compound?

A3: Yes, this compound is sensitive to moisture and is incompatible with oxidizing agents. It can cause skin irritation and severe eye irritation, so appropriate personal protective equipment (PPE) should be worn.[1][3]

Q4: What are the downstream applications of this compound?

A4: It is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it is a crucial building block for the JAK1/JAK2 inhibitor, baricitinib (B560044).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst or oxidant.Ensure the freshness and purity of reagents, particularly for TEMPO and sodium hypochlorite (B82951) solutions. For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is added at the correct temperature.
Incorrect reaction temperature.Oxidation reactions can be highly temperature-sensitive. For TEMPO/NaClO oxidation, maintain the temperature between -15 to 5 °C.[2] For Swern oxidation, maintain low temperatures (e.g., -78 °C) during the addition of reagents.
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some protocols specify reaction times of up to 16 hours.[2]
Formation of Side Products Over-oxidation.Use a stoichiometric amount of the oxidizing agent. In TEMPO-catalyzed reactions, carefully control the addition of the primary oxidant (e.g., NaClO).
Ring-opening of the azetidine ring.The strain in the four-membered ring can make it susceptible to decomposition, especially under harsh acidic or basic conditions.[4] Ensure pH is controlled, particularly during workup.
Difficult Purification Residual catalyst or byproducts.For Swern oxidation, byproducts like dimethyl sulfide (B99878) can be removed by careful aqueous workup and extraction. For metal-catalyzed reactions, consider using a silica (B1680970) plug or specific filtration agents to remove metal residues.
Product instability.As the product is moisture-sensitive, ensure all workup and purification steps are performed under anhydrous conditions where possible.[1][3]

Experimental Protocols & Data

Catalyst and Method Comparison
Oxidation Method Catalyst/Reagents Solvent Temperature Typical Yield Reference
Traditional TEMPO OxidationTEMPO, NaClO, KBr, KHCO₃CH₂Cl₂ / Water-15 to 5 °CNot specified[2]
Green Microchannel OxidationN-hydroxyphthalimide, Cobalt acetate, O₂CH₃CN / Acetic AcidNot specifiedNot specified[2]
Swern-type OxidationEthanedioyl chloride, DMSO, TriethylamineDichloromethaneRoom TemperatureNot specified[1]
Detailed Experimental Protocols

1. Traditional TEMPO-mediated Oxidation [2]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL).

  • Add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cool the mixture to between -15 and 5 °C.

  • Slowly add a pre-mixed solution of KHCO₃ (104 g) and 12% aqueous NaClO (86 g) in water (389 mL).

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Proceed with standard aqueous workup and extraction.

2. Green Oxidation in a Microchannel Reactor [2]

  • Prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (5.0 g, 28.8 mmol) and N-hydroxyphthalimide (0.94 g, 5.76 mmol) in CH₃CN (50 mL) in a premixed reactor.

  • Prepare a solution of cobalt acetate (0.14 g) in acetic acid (25 mL).

  • Pump the substrate/catalyst solution into the microchannel reactor at a speed of 1 mL/min.

  • Simultaneously, pump the cobalt acetate solution into the reactor at a speed of 4.5 g/min .

  • The residence time in the reactor is maintained at 90 seconds.

  • Collect the product stream for further processing.

Diagrams

experimental_workflow_tempo cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation start Dissolve Substrate in CH2Cl2 add_reagents Add KBr and TEMPO start->add_reagents cool Cool to -15 to 5 °C add_reagents->cool add_oxidant Slowly add NaClO/KHCO3 solution cool->add_oxidant stir Stir for 30 min add_oxidant->stir workup Aqueous Workup stir->workup extraction Extract with Organic Solvent workup->extraction purify Purification extraction->purify product Final Product purify->product

Caption: Workflow for TEMPO-mediated oxidation.

catalyst_selection_logic start Goal: Oxidize tert-Butyl 3-hydroxyazetidine- 1-carboxylate q_scale Scale of Reaction? start->q_scale lab_scale Lab Scale q_scale->lab_scale Small industrial_scale Industrial/Pilot Scale q_scale->industrial_scale Large q_green Prioritize 'Green' Chemistry? tempo TEMPO/NaClO Method q_green->tempo No swern Swern Oxidation q_green->swern No microchannel Microchannel Reactor (Composite Catalyst/O2) q_green->microchannel Yes lab_scale->q_green industrial_scale->microchannel

Caption: Decision logic for catalyst selection.

References

Preventing polymerization of N-Boc-3-azetidinone under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-3-azetidinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of N-Boc-3-azetidinone, with a specific focus on preventing its polymerization under basic conditions.

Troubleshooting Guides

Issue: Polymerization or Degradation of N-Boc-3-azetidinone in the Presence of Bases

Symptoms:

  • Formation of a viscous oil, sticky solid, or insoluble precipitate in the reaction mixture.

  • Low or no yield of the desired product.

  • Complex mixture of products observed by TLC or LC-MS analysis.

  • Discoloration of the reaction mixture.

Root Causes and Solutions:

The polymerization of N-Boc-3-azetidinone under basic conditions is primarily attributed to its high ring strain (approximately 25.4 kcal/mol) and the reactivity of the carbonyl group. Strong bases can induce ring-opening or other decomposition pathways, generating reactive intermediates that can subsequently polymerize.

Possible Cause Recommended Solution Detailed Explanation
Use of a Strong, Non-hindered Base Switch to a milder or more sterically hindered base.Strong, non-hindered bases (e.g., NaH, LDA, LiHMDS) can readily deprotonate the α-protons of the ketone, leading to enolate formation. However, they can also attack the carbonyl group or the strained ring itself, initiating decomposition. Milder bases (e.g., K₂CO₃, Cs₂CO₃, DBU) or hindered bases (e.g., t-BuOK) are less likely to cause these side reactions.
High Reaction Temperature Maintain a low reaction temperature, typically between -78 °C and 0 °C.The rate of decomposition and polymerization reactions increases significantly with temperature. Performing the reaction at low temperatures minimizes the rate of these undesired side reactions while still allowing the desired reaction to proceed, albeit at a slower rate. Careful monitoring of the reaction progress is crucial.[1]
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended exposure to basic conditions, even with milder bases, can lead to the accumulation of byproducts and potential polymerization. Techniques like TLC or LC-MS should be used to determine the optimal reaction time.
Inappropriate Solvent Choice Use a non-polar, aprotic solvent.Polar aprotic solvents like DMF or DMSO can sometimes promote side reactions. Non-polar solvents such as THF, toluene, or dichloromethane (B109758) are often better choices as they are less likely to participate in or facilitate decomposition pathways.
Order of Reagent Addition Add the base to the other reactants at a low temperature, or add the N-Boc-3-azetidinone solution slowly to the base-containing mixture at a low temperature.Adding the base last and at a low temperature can help to control the initial exotherm and minimize local high concentrations of the base. Alternatively, adding the azetidinone slowly to the reaction mixture can keep its instantaneous concentration low, reducing the rate of self-condensation or polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the polymerization of N-Boc-3-azetidinone under basic conditions?

A1: While the exact mechanism is not extensively documented, a plausible pathway involves a base-catalyzed ring-opening polymerization. A strong base can attack the carbonyl group, leading to the cleavage of the azetidine (B1206935) ring. The resulting reactive intermediate can then react with other molecules of N-Boc-3-azetidinone or other ring-opened species, leading to the formation of oligomers and polymers. Another possibility is a base-catalyzed self-condensation reaction, similar to an aldol (B89426) condensation, which could lead to polymeric materials.

Q2: Which bases are recommended for reactions involving N-Boc-3-azetidinone?

A2: The choice of base is critical. For reactions requiring a base, it is advisable to start with milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective. If a stronger base is necessary, a hindered base like potassium tert-butoxide (t-BuOK) may be a better choice than unhindered strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). The optimal base will be reaction-dependent and may require some screening.

Q3: How can I monitor the stability of N-Boc-3-azetidinone during my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the desired product. If you observe streaking on the TLC plate or the appearance of multiple, closely-spaced spots, it could be an indication of decomposition or polymerization. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of byproducts and their molecular weights.

Q4: Are there any specific handling and storage recommendations for N-Boc-3-azetidinone to prevent degradation?

A4: N-Boc-3-azetidinone is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] It is also recommended to store it at a low temperature (2-8 °C) to minimize any potential degradation over time.[2] Avoid exposure to strong acids, strong bases, and strong oxidizing agents during storage and handling.[3]

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction (e.g., Horner-Wadsworth-Emmons) with N-Boc-3-azetidinone

This protocol provides a general guideline for performing a base-mediated reaction while minimizing the risk of N-Boc-3-azetidinone polymerization.

Materials:

  • N-Boc-3-azetidinone

  • Phosphonate (B1237965) reagent (for HWE reaction)

  • Mild base (e.g., K₂CO₃ or DBU)

  • Anhydrous aprotic solvent (e.g., THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • In the flask, dissolve the phosphonate reagent in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the mild base (e.g., K₂CO₃) to the solution while stirring.

  • In a separate flask, dissolve N-Boc-3-azetidinone in a minimal amount of the anhydrous solvent.

  • Slowly add the N-Boc-3-azetidinone solution to the reaction mixture at 0 °C over a period of 15-30 minutes using a syringe pump or a dropping funnel.[1]

  • Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation: Ring Opening cluster_propagation Propagation Azetidinone N-Boc-3-azetidinone Intermediate Ring-Opened Intermediate Azetidinone->Intermediate Base-catalyzed ring opening Base Strong Base (B⁻) Base->Azetidinone Polymer Polymer Chain Intermediate->Polymer Reaction with another azetidinone molecule

Caption: Proposed mechanism for base-catalyzed polymerization of N-Boc-3-azetidinone.

Troubleshooting_Workflow start Polymerization Observed q1 Is a strong, non-hindered base being used? start->q1 a1_yes Switch to a milder or hindered base q1->a1_yes Yes q2 Is the reaction temperature above 0 °C? q1->q2 No a1_yes->q2 a2_yes Lower temperature to -78 °C to 0 °C q2->a2_yes Yes q3 Is the reaction time excessively long? q2->q3 No a2_yes->q3 a3_yes Monitor reaction closely and quench upon completion q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting workflow for preventing polymerization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Flame-dry glassware under inert atmosphere reagents 2. Dissolve reagents in anhydrous solvent setup->reagents cool 3. Cool to 0 °C reagents->cool add_base 4. Add mild base cool->add_base add_azetidinone 5. Slowly add N-Boc-3-azetidinone add_base->add_azetidinone monitor 6. Monitor by TLC/LC-MS add_azetidinone->monitor quench 7. Quench reaction monitor->quench extract 8. Extract product quench->extract purify 9. Purify by chromatography extract->purify

References

Technical Support Center: High-Purity Recrystallization of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 3-oxoazetidine-1-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of high-purity this compound?

A1: High-purity this compound should be a white to off-white crystalline powder.[1][2] The presence of a light brown or yellow hue may indicate the presence of impurities.

Q2: What are the key physical and chemical properties to consider during recrystallization?

A2: Key properties include its melting point of approximately 47-52 °C, and its sensitivity to moisture.[1][2] It is also incompatible with strong oxidizing agents. The compound is soluble in solvents like DMSO, and sparingly soluble in chloroform (B151607) and dichloromethane.[1]

Q3: What are some suitable solvent systems for the recrystallization of this compound?

A3: While specific literature on the recrystallization of this exact compound is limited, based on its structure (containing a Boc-protecting group) and purification methods for similar compounds, a solvent/anti-solvent system is recommended. Good starting points include a moderately polar solvent in which the compound is soluble at elevated temperatures, paired with a non-polar anti-solvent in which it is poorly soluble. Examples include ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/hexane.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q5: No crystals are forming, even after the solution has cooled. What steps can I take?

A5: If crystallization does not initiate spontaneously, you can try several techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, adding a "seed crystal" of the pure compound can induce crystallization. If no seed crystal is available, you can try to create one by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a thin film of solid, and then re-introducing the rod into the solution. Concentrating the solution by removing some solvent under reduced pressure and re-cooling can also be effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery/Yield - Too much solvent used. - The compound is significantly soluble in the solvent even at low temperatures. - Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution. - Ensure the cooling step is sufficient (e.g., using an ice bath). - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Poor Purity/Discoloration - Inefficient removal of impurities. - Co-precipitation of impurities. - Degradation of the compound.- Consider a pre-treatment step with activated carbon to remove colored impurities. - Ensure slow cooling to allow for selective crystallization. - Perform a second recrystallization. - Given the compound's moisture sensitivity, ensure all glassware is dry and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of an Oil - Solution is too concentrated. - Cooling is too rapid. - The boiling point of the solvent is higher than the melting point of the compound.- Add a small amount of additional solvent and reheat until the oil dissolves, then cool slowly. - Insulate the flask to slow down the cooling rate. - Choose a lower-boiling point solvent if possible, or use a larger volume of solvent.
No Crystal Formation - Solution is not saturated. - Insufficient cooling. - Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath or refrigerator. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Recrystallization using Ethyl Acetate and Hexane (Solvent/Anti-solvent Method)

This protocol is a general guideline and may require optimization based on the initial purity of the material.

1. Dissolution:

  • In a clean, dry Erlenmeyer flask, add the crude this compound.

  • Add a minimal amount of warm ethyl acetate (approximately 40-50 °C) dropwise while stirring until the solid is completely dissolved. Avoid adding excess solvent.

2. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute).

  • Gently heat the mixture for 5-10 minutes with occasional swirling.

3. Hot Filtration (if activated carbon was used):

  • Preheat a funnel with a fluted filter paper and a receiving flask.

  • Quickly filter the hot solution to remove the activated carbon.

4. Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, slowly add hexane (as the anti-solvent) dropwise with gentle swirling until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a few drops of ethyl acetate to redissolve the precipitate.

  • Cover the flask and allow it to stand undisturbed at room temperature for several hours, or overnight, to allow for crystal growth.

  • For improved yield, cool the flask in an ice bath for an additional 30-60 minutes.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove residual solvents.

Data Presentation

Table 1: Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityRole
Ethyl Acetate77.1ModerateSolvent
Dichloromethane39.6ModerateSolvent
Hexane69Non-polarAnti-solvent
Diethyl Ether34.6LowPotential Anti-solvent
Table 2: Representative Recrystallization Parameters (Example)
ParameterValue
Starting Material Purity~95%
Solvent SystemEthyl Acetate / Hexane
Approximate Solvent Ratio (v/v)1 : 2 to 1 : 4 (Ethyl Acetate : Hexane)
Dissolution Temperature40 - 50 °C
Crystallization TemperatureRoom Temperature, then 0 - 5 °C
Expected Purity>99%
Expected Yield70 - 90%

Note: The values in Table 2 are illustrative and may need to be optimized for specific experimental conditions.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_material Crude Product dissolve Dissolve in minimal warm Ethyl Acetate crude_material->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt add_antisolvent Add Hexane (Anti-solvent) until turbid cool_rt->add_antisolvent stand Allow to stand add_antisolvent->stand cool_ice Cool in Ice Bath stand->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with cold Hexane vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_product High-Purity Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Crystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out start Crystallization Issue no_crystals No Crystals start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out is_saturated Is the solution saturated? no_crystals->is_saturated concentrate Concentrate solution (evaporate solvent) is_saturated->concentrate No scratch Scratch flask is_saturated->scratch Yes seed Add seed crystal scratch->seed cooling_rate Was cooling too fast? oiling_out->cooling_rate slow_cooling Reheat, add more solvent, cool slowly cooling_rate->slow_cooling Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

Purity Analysis of tert-Butyl 3-oxoazetidine-1-carboxylate: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. Tert-Butyl 3-oxoazetidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common techniques employed for the purity assessment of this compound. This guide provides a comparative overview of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It is particularly well-suited for the purity determination of this compound and its potential non-volatile impurities.

Experimental Protocol: HPLC

A representative HPLC method for the purity analysis of this compound is detailed below. This method is based on reverse-phase chromatography, which separates compounds based on their polarity.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) and water in a gradient or isocratic elution

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis
ParameterResult
Purity (%) 99.85%
Retention Time (min) 3.5
Major Impurity (%) 0.10%
Total Impurities (%) 0.15%

Note: The data presented is a representative example and may vary depending on the specific sample and analytical conditions.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a boiling point of approximately 251.3 °C, GC can be an effective method for purity assessment, particularly for identifying volatile impurities.

Experimental Protocol: GC

A typical GC method for the analysis of this compound is outlined below.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split injection)

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Data Presentation: GC Purity Analysis
ParameterResult
Purity (%) >98.0%
Retention Time (min) 8.2
Major Impurity (%) 0.5%
Total Impurities (%) <2.0%

Note: The data presented is a representative example and may vary depending on the specific sample and analytical conditions. One source indicates a purity of 99.39% by GC[1].

Comparative Analysis Workflow

The following diagram illustrates a general workflow for the comparative purity analysis of a pharmaceutical intermediate like this compound using HPLC and GC.

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample This compound Sample Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC For HPLC Dissolve_GC Dissolve in Volatile Solvent Sample->Dissolve_GC For GC HPLC HPLC Analysis Dissolve_HPLC->HPLC GC GC Analysis Dissolve_GC->GC Data_HPLC HPLC Data Acquisition (Purity, Impurities) HPLC->Data_HPLC Data_GC GC Data Acquisition (Purity, Impurities) GC->Data_GC Comparison Comparative Analysis (Method Selection) Data_HPLC->Comparison Data_GC->Comparison

Caption: Workflow for Comparative Purity Analysis.

Conclusion

Both HPLC and GC are valuable techniques for assessing the purity of this compound.

  • HPLC is generally preferred for its ability to analyze the compound directly without the need for high temperatures, making it ideal for detecting non-volatile and thermally sensitive impurities.

  • GC is a suitable alternative, particularly for identifying and quantifying volatile impurities that may not be detected by HPLC.

The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation. For comprehensive purity profiling, employing both techniques can provide a more complete picture of the sample's quality.

References

Comparative NMR Analysis of N-Boc-3-azetidinone and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug discovery and development providing a comparative analysis of the ¹H and ¹³C NMR characteristics of N-Boc-3-azetidinone against its five and six-membered ring homologues, N-Boc-3-pyrrolidinone and N-Boc-4-piperidinone. This guide includes detailed experimental data, protocols, and a visual workflow to aid in the structural characterization of these important building blocks.

In the realm of medicinal chemistry, small, saturated heterocyclic scaffolds are of paramount importance. N-Boc-3-azetidinone, with its strained four-membered ring, offers a unique conformational rigidity that is highly sought after in the design of novel therapeutics. Understanding its precise structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its effective utilization. This guide provides a detailed ¹H and ¹³C NMR characterization of N-Boc-3-azetidinone and compares its spectral data with those of the less strained, homologous N-Boc-3-pyrrolidinone and N-Boc-4-piperidinone.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for N-Boc-3-azetidinone, N-Boc-3-pyrrolidinone, and N-Boc-4-piperidinone. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
N-Boc-3-azetidinone 4.70s-CH₂ (2, 4)
1.47s-C(CH₃)₃
N-Boc-3-pyrrolidinone 3.65s-CH₂ (2)
3.53t7.0CH₂ (5)
2.58t7.0CH₂ (4)
1.47s-C(CH₃)₃
N-Boc-4-piperidinone 3.70t6.2CH₂ (2, 6)
2.45t6.2CH₂ (3, 5)
1.48s-C(CH₃)₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmAssignment
N-Boc-3-azetidinone 204.8C=O (3)
155.9NCOO
80.8C(CH₃)₃
66.8CH₂ (2, 4)
28.3C(CH₃)₃
N-Boc-3-pyrrolidinone 211.9C=O (3)
154.6NCOO
80.4C(CH₃)₃
52.1CH₂ (2)
41.5CH₂ (5)
37.9CH₂ (4)
28.4C(CH₃)₃
N-Boc-4-piperidinone 208.5C=O (4)
154.7NCOO
80.2C(CH₃)₃
45.8CH₂ (2, 6)
40.9CH₂ (3, 5)
28.4C(CH₃)₃

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of 10-20 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 1 second

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 250 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

NMR Characterization Workflow

The following diagram illustrates the general workflow for the characterization of small molecules using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound (10-20 mg) Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire_1H Acquire 1H NMR Spectrum Tube->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Tube->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift) Process_13C->Analyze_13C Assign Assign Signals to Structure Analyze_1H->Assign Analyze_13C->Assign

Caption: Workflow for NMR-based structural characterization.

A Comparative Guide to the Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate in the development of various pharmaceuticals, including the JAK inhibitor Baricitinib (B560044), can be achieved through several synthetic routes.[1] This guide provides a comparative analysis of three prominent methods for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, the common precursor, to the desired ketone. The comparison focuses on reaction efficiency, conditions, and environmental impact, supported by experimental data.

Overview of Synthesis Routes

The primary strategies for the synthesis of this compound involve the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. This precursor is typically prepared by the N-Boc protection of 3-hydroxyazetidine, which can be obtained from the debenzylation of 1-benzylazetidin-3-ol (B1275582).[1] The choice of oxidation method is critical as it influences the overall yield, purity, and scalability of the process. This guide compares the Swern oxidation, a classical method, with two TEMPO-catalyzed oxidation protocols: a traditional approach using sodium hypochlorite (B82951) (NaClO) and a greener, continuous flow method employing hydrogen peroxide (H₂O₂) in a microchannel reactor.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the three oxidation methods, providing a clear comparison of their performance.

ParameterSwern OxidationTEMPO/NaClO OxidationTEMPO/H₂O₂ Oxidation (Microchannel)
Starting Material tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate
Key Reagents Oxalyl chloride, DMSO, Triethylamine (B128534)TEMPO, NaBr, NaHCO₃, NaClOTEMPO, H₂O₂
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM), WaterDichloromethane (DCM)
Reaction Temperature -78 °C to room temperature-15 °C to 5 °CNot specified (ambient)
Reaction Time ~15 hours[2]0.5 hours[1]30 seconds (residence time)[1]
Reported Yield High (typically >90% for similar alcohols)Not explicitly stated for the final productNot explicitly stated for the final product
Work-up Quenching, extraction, and chromatographyQuenching with Na₂S₂O₃, extractionSeparation in an oil-water separator
Key Advantages High yield, widely applicableFast reaction, mild conditionsExtremely short reaction time, green oxidant (H₂O₂), suitable for continuous manufacturing
Key Disadvantages Cryogenic temperatures, formation of odorous dimethyl sulfide, evolution of toxic CO gasUse of halogenated oxidant (bleach)Requires specialized microchannel reactor setup

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the three subsequent oxidation routes are provided below.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (Precursor)

This procedure outlines the synthesis of the common starting material for the subsequent oxidation reactions.

Procedure:

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) is added.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, the mixture is filtered, and the filtrate is concentrated under vacuum to yield crude tert-butyl 3-hydroxyazetidine-1-carboxylate.[1]

Route 1: Swern Oxidation

A well-established method for the oxidation of alcohols to ketones or aldehydes.

Procedure:

  • A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

  • Dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the cooled solution.

  • A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane is then added.

  • After stirring for a short period, triethylamine is added, and the reaction is allowed to warm to room temperature and stirred for 15 hours.[2]

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Route 2: TEMPO/NaClO Oxidation

A traditional and rapid TEMPO-catalyzed oxidation using bleach as the terminal oxidant.

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at -15 to 5 °C.

  • A mixture of KHCO₃ (104 g) and 12% aqueous NaClO (86 g) in water (389 mL) is then added, and the reaction is stirred for 30 minutes.

  • The reaction is quenched with a 15% aqueous solution of sodium thiosulfate.

  • The product is extracted with ethyl acetate, washed with water, and the solvent is removed under vacuum.[1]

Route 3: TEMPO/H₂O₂ Oxidation in a Microchannel Reactor

A green and efficient continuous flow method.

Procedure:

  • A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH₂Cl₂ (120 mL) is prepared in a premixing reactor.

  • This solution is pumped into a microchannel reactor at a flow rate of 6.5 g/min .

  • Simultaneously, a 30% H₂O₂ solution is pumped into the reactor at a flow rate of 4.5 g/min .

  • The residence time in the microchannel reactor is 30 seconds.

  • The resulting mixture is then directed to an oil-water separator for 20 minutes to isolate the organic phase containing the product.[1]

Visualizing the Synthesis Pathways

The following diagram illustrates the relationship between the precursor synthesis and the three comparative oxidation routes.

Synthesis_Comparison cluster_oxidation Oxidation Methods Start 1-Benzylazetidin-3-ol Precursor tert-Butyl 3-hydroxyazetidine-1-carboxylate Start->Precursor   Pd/C, H₂ (Debenzylation & Boc Protection) Swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Precursor->Swern TEMPO_NaClO TEMPO/NaClO Oxidation Precursor->TEMPO_NaClO TEMPO_H2O2 TEMPO/H₂O₂ Oxidation (Microchannel) Precursor->TEMPO_H2O2 Product This compound Swern->Product TEMPO_NaClO->Product TEMPO_H2O2->Product

Caption: Synthetic routes to this compound.

Conclusion

The selection of a synthesis route for this compound depends on the specific requirements of the research or manufacturing setting. The Swern oxidation is a reliable, high-yielding method but is hampered by operational complexities and safety concerns. The traditional TEMPO/NaClO oxidation offers a significant improvement in reaction time and avoids cryogenic conditions, though it utilizes a less environmentally friendly halogenated oxidant. The innovative TEMPO/H₂O₂ oxidation in a microchannel reactor represents a substantial advancement towards a greener and more efficient synthesis, making it highly attractive for industrial-scale production where continuous manufacturing is advantageous. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy.

References

N-Boc-3-Azetidinone: A Comparative Guide to a Versatile Ketone Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. N-Boc-3-azetidinone has emerged as a uniquely valuable ketone building block, offering access to novel chemical space rich in three-dimensional character. This guide provides an objective comparison of N-Boc-3-azetidinone against more conventional cyclic ketones—cyclobutanone, cyclopentanone (B42830), and cyclohexanone (B45756)—supported by experimental data for key synthetic transformations.

The utility of N-Boc-3-azetidinone stems from its strained four-membered ring and the presence of a nitrogen atom. The ring strain of approximately 25.4 kcal/mol influences its reactivity, often leading to unique chemical transformations not observed with less strained, larger ring systems. The Boc-protected nitrogen atom provides a versatile handle for subsequent functionalization, making it a favored scaffold in medicinal chemistry for the synthesis of complex molecules, including spirocycles.

Comparative Performance in Key Reactions

The true value of a building block is demonstrated in its performance in common and crucial chemical reactions. This section compares N-Boc-3-azetidinone with other cyclic ketones in three fundamental transformations: Reductive Amination, the Wittig Reaction, and Spirocycle Synthesis.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The reaction involves the formation of an imine or enamine from a ketone and an amine, followed by in-situ reduction. The efficiency of this reaction can be influenced by the steric and electronic properties of the ketone.

Ketone Building BlockAmineReducing AgentSolventYield (%)Reference
N-Boc-3-azetidinone PiperidineNa(OAc)₃BHDichloromethane~72% (implied)[1]
Cyclobutanone DiethylamineNot specifiedNot specified"Stable hemiaminals"[2]
Cyclopentanone n-ButylamineNa(OAc)₃BH1,2-DichloroethaneHigh (not specified)[3]
Cyclohexanone Benzylamine (B48309)Au/CeO₂/TiO₂ (H₂)Toluene79%[4]
Cyclohexanone AmmoniaRh/SiO₂ (H₂)Cyclohexane96.4%[5]

Table 1: Comparative yields for the reductive amination of various cyclic ketones. Note: Direct comparative studies under identical conditions are limited; data is compiled from various sources.

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from ketones. The reactivity of the ketone is paramount, with sterically hindered or strained ketones sometimes exhibiting different reactivity profiles.

Ketone Building BlockWittig ReagentProductYield (%)Reference
N-Boc-3-azetidinone Diethyl (cyanomethyl)phosphonatetert-butyl 3-(cyanomethylene)azetidine-1-carboxylateHigh (not specified)[6]
Cyclobutanone Ph₃P=CH₂Methylenecyclobutane50-70%[7]
Cyclopentanone Ph₃P=CH₂MethylenecyclopentaneNot specified[1]
Cyclohexanone Ph₃P=CH₂Methylenecyclohexane70%[8]

Table 2: Comparative yields for the Wittig reaction of various cyclic ketones. The data highlights the general efficiency of this transformation across different ring sizes.

Spirocycle Synthesis

N-Boc-3-azetidinone is particularly prized for its application in the synthesis of spirocycles, which are important motifs in medicinal chemistry. The rigid, three-dimensional structure of spirocycles can lead to improved pharmacological properties. A common application is the synthesis of spiro-oxindoles.

Ketone Building BlockReaction TypeProductYield (%)Reference
N-Boc-3-azetidinone Intramolecular C-C bond formationSpiro-3,2′-azetidine oxindole70%[8]
Cyclopentanone Three-component reactionSpiro[dihydropyridine-oxindole]Good (not specified)
Cyclopentanone Michael-anti-Michael additionSpirocyclic-1,3-indandione cyclopentenoneNot specified
Cyclohexanone KetalizationSpirocyclic ketal of Guanadrel precursorNot specified

Table 3: Comparison of yields in the synthesis of spirocycles. N-Boc-3-azetidinone is shown to be a highly effective precursor for complex spirocyclic systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the reductive amination and Wittig reactions.

Protocol 1: General Reductive Amination of a Cyclic Ketone with Benzylamine

This protocol is a generalized procedure based on the reductive amination of cyclohexanone.

Materials:

  • Cyclohexanone (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Catalyst (e.g., Au/CeO₂/TiO₂)

  • Toluene (solvent)

  • Hydrogen gas

Procedure:

  • To a high-pressure reactor, add the catalyst, cyclohexanone (1.0 mmol), benzylamine (1.0 mmol), and toluene.

  • Seal the reactor, and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 30 bar H₂) and heat to the reaction temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 5 hours).

  • After cooling to room temperature, carefully vent the reactor.

  • The reaction mixture is then filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired N-benzylcycloalkylamine.

Protocol 2: General Wittig Reaction for the Methylenation of a Cyclic Ketone

This protocol is a generalized procedure for the synthesis of a methylenecycloalkane.

Materials:

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium) dropwise. The formation of a deep orange or red color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: In a separate flask, dissolve the cyclic ketone in anhydrous THF.

  • Slowly add the ketone solution to the freshly prepared ylide solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, containing the desired alkene and triphenylphosphine (B44618) oxide, is purified by column chromatography.

Visualizing Synthetic Strategy

The choice of a ketone building block is a critical decision in a synthesis campaign. The following diagrams illustrate the logical considerations and a general workflow for spirocycle synthesis.

logical_flow start Start: Design Target Molecule q1 Does the target require a spirocyclic or 3D scaffold? start->q1 q2 Is a nitrogen atom required at the spiro-center or for vector diversity? q1->q2 Yes alt_ketone Consider Cyclopentanone or Cyclohexanone q1->alt_ketone No q3 Is the inherent reactivity of a strained ring beneficial? q2->q3 Yes q2->alt_ketone No q3->alt_ketone No azetidinone Select N-Boc-3-azetidinone q3->azetidinone Yes

Caption: Decision-making flowchart for selecting a ketone building block.

experimental_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_end Outcome ketone N-Boc-3-Azetidinone (or other cyclic ketone) reaction Reaction (e.g., Aldol Condensation, Michael Addition) ketone->reaction reagent Reaction Partner (e.g., Isatin (B1672199) derivative) reagent->reaction workup Work-up & Purification reaction->workup product Spirocyclic Product workup->product

Caption: Generalized workflow for the synthesis of a spirocyclic compound.

Conclusion

N-Boc-3-azetidinone presents a compelling alternative to traditional cyclic ketones for the synthesis of complex, three-dimensional molecules. While larger, less-strained rings like cyclopentanone and cyclohexanone are effective in many standard transformations, N-Boc-3-azetidinone offers unique advantages:

  • Access to Novel 3D Scaffolds: The strained four-membered ring is a key precursor for generating spirocyclic systems and other complex architectures that are of high interest in drug discovery.

  • Inbuilt Functionality: The Boc-protected nitrogen provides a site for further elaboration, allowing for the rapid generation of compound libraries with diverse functionalities.

  • Unique Reactivity: The inherent ring strain can be harnessed to drive reactions that may be less favorable with other ketones.

For synthetic chemists aiming to explore novel chemical space and introduce greater three-dimensionality into their molecules, N-Boc-3-azetidinone is an invaluable building block. Its performance in key reactions, particularly in the synthesis of spirocycles, demonstrates its potential to accelerate the discovery of new chemical entities with enhanced pharmacological profiles.

References

Comparative Efficacy of Bioactive Compounds Derived from tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of a Versatile Scaffold

The four-membered nitrogen-containing heterocycle, azetidine (B1206935), is a privileged scaffold in medicinal chemistry due to its unique structural and reactive properties. A key starting material for the synthesis of a variety of bioactive molecules is tert-Butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). This guide provides a comparative overview of the biological efficacy of compounds derived from this versatile precursor, with a focus on their applications as targeted inhibitors and broader antimicrobial and anticancer agents. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development.

Targeted Inhibition of the JAK-STAT Signaling Pathway: The Case of Baricitinib (B560044)

A prominent example of a highly successful drug derived from this compound is Baricitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1][2] By blocking these kinases, Baricitinib effectively modulates the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and autoimmune diseases.[1][3]

Quantitative Efficacy Data: Baricitinib

The inhibitory activity of Baricitinib against its primary targets has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

CompoundTargetAssay TypeIC50 (nM)Reference(s)
BaricitinibJAK1Cell-free5.9[4]
BaricitinibJAK2Cell-free5.7[4]
BaricitinibTYK2Cell-free53[4]
BaricitinibJAK3Cell-free>400[4]
BaricitinibIL-6-stimulated STAT3 phosphorylationPBMCs44[5]
BaricitinibMCP-1 productionPBMCs40[5]
The JAK-STAT Signaling Pathway and Inhibition by Baricitinib

The binding of cytokines to their receptors triggers the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity. Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK STAT STAT (inactive) Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT (active) STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 8. Gene Regulation

Inhibition of the JAK-STAT signaling pathway by Baricitinib.

Broader Biological Activities of Azetidinone Derivatives

While Baricitinib showcases a targeted application, the azetidinone scaffold, which can be synthesized from this compound, is also a core component of a broader class of compounds with potential antimicrobial and anticancer activities.

Antimicrobial Potential

Various azetidin-2-one (B1220530) derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific MIC data for compounds directly derived from this compound (other than through multi-step syntheses leading to complex final products) are not extensively available in the reviewed literature, the general class of azetidinones has shown promise. For instance, some novel synthesized azetidinone derivatives have demonstrated MIC values in the range of 0.25 µg/mL to 8 µg/mL against various bacterial strains.[6]

Anticancer Potential

The anticancer activity of azetidinone derivatives is another area of active research. The efficacy of these compounds is typically evaluated by their cytotoxic effects on various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Similar to the antimicrobial data, specific IC50 values for simple derivatives of this compound are not readily found. However, broader studies on azetidinone-containing compounds have reported significant anticancer activity. For example, certain novel azetidin-2-one derivatives have exhibited IC50 values as low as 0.1 µM against cervical cancer cell lines.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological efficacy of synthesized compounds.

Synthesis of Baricitinib Intermediate from this compound

A key step in the synthesis of Baricitinib involves the Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group to the azetidine ring.[5]

Synthesis_Workflow start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Horner-Wadsworth-Emmons Reaction start->step1 reagent1 Diethyl (cyanomethyl)phosphonate reagent1->step1 intermediate1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate step1->intermediate1 step2 N-Boc Deprotection intermediate1->step2 reagent2 HCl or TFA reagent2->step2 intermediate2 2-(azetidin-3-ylidene)acetonitrile step2->intermediate2 step3 Sulfonamidation intermediate2->step3 reagent3 Ethanesulfonyl chloride reagent3->step3 final_intermediate 2-(1-(ethylsulfonyl)azetidin -3-ylidene)acetonitrile step3->final_intermediate

Synthesis of a key Baricitinib intermediate.

Protocol:

  • Horner-Wadsworth-Emmons Reaction: To a solution of diethyl (cyanomethyl)phosphonate in a suitable solvent such as THF, a base like potassium tert-butoxide is added at a low temperature (e.g., -5 °C). This compound, dissolved in THF, is then added to the reaction mixture. The reaction is stirred for several hours while allowing it to warm to room temperature.[5]

  • N-Boc Deprotection: The resulting tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is treated with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a solvent like acetonitrile (B52724) to remove the Boc protecting group.[5]

  • Sulfonamidation: The deprotected intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a key intermediate for Baricitinib.[5]

In Vitro Kinase Inhibition Assay (for JAK inhibitors)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2)

  • Peptide substrate

  • ATP

  • Test compound (e.g., Baricitinib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the JAK enzyme, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare incubate Pre-incubate Enzyme, Substrate, and Inhibitor prepare->incubate initiate Initiate Reaction with ATP incubate->initiate stop Stop Reaction initiate->stop detect Detect Phosphorylation (e.g., ADP-Glo) stop->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth only), and a growth control (broth with microorganism and solvent).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Cell Viability Assay (MTT Assay for IC50 determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility is exemplified by the successful development of Baricitinib, a potent and selective JAK1/2 inhibitor that demonstrates the potential for creating highly targeted therapies from this scaffold. Furthermore, the broader class of azetidinone derivatives, accessible from this precursor, holds significant promise for the development of novel antimicrobial and anticancer agents. While more research is needed to synthesize and evaluate specific derivatives of this compound for these broader applications, the established biological activities of the azetidinone core underscore the potential of this chemical space. The experimental protocols and pathway information provided in this guide offer a framework for researchers to explore and unlock the full therapeutic potential of this important building block.

References

A Comparative Guide to the Structural Validation of Novel Piperidinyl-Azetidines Synthesized from 1-Boc-3-Azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel piperidinyl-azetidines, using the synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate from 1-Boc-3-azetidinone as a model system. Detailed experimental protocols and supporting data are presented to aid in the unambiguous characterization of this important class of N-heterocycles.

Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

The synthesis of the target piperidinyl-azetidine is achieved via a reductive amination reaction between 1-Boc-3-azetidinone and piperidine (B6355638), utilizing sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent.[1] This one-pot procedure is efficient and tolerates a wide range of functional groups.

1-Boc-3-azetidinone 1-Boc-3-azetidinone Iminium_Intermediate Iminium Intermediate 1-Boc-3-azetidinone->Iminium_Intermediate + Piperidine (mildly acidic pH) Piperidine Piperidine Target_Product tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate Iminium_Intermediate->Target_Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Iminium_Intermediate

Caption: Synthetic pathway for piperidinyl-azetidine formation.

Comparative Analysis of Structural Validation Techniques

The definitive structural elucidation of the synthesized piperidinyl-azetidine requires a combination of modern analytical techniques. Each method provides unique and complementary information. The following table summarizes the data obtained from various analytical methods for the structural confirmation of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate.

Analytical Technique Information Obtained Key Observations for tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate
¹H NMR Proton environment, connectivity (via coupling)Provides chemical shifts and coupling constants for all protons, confirming the presence of both the azetidine (B1206935) and piperidine rings, as well as the Boc protecting group.
¹³C NMR Carbon skeletonConfirms the number of unique carbons and their chemical environments, corresponding to the azetidine, piperidine, and Boc moieties.
2D NMR (COSY) ¹H-¹H correlationsEstablishes proton-proton coupling networks within the azetidine and piperidine rings, confirming vicinal relationships.
2D NMR (HSQC) Direct ¹H-¹³C correlationsLinks each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
2D NMR (HMBC) Long-range ¹H-¹³C correlationsReveals correlations between protons and carbons separated by 2-3 bonds, crucial for confirming the connectivity between the azetidine and piperidine rings.
Mass Spectrometry (ESI-MS) Molecular weightDetermines the accurate mass of the protonated molecule, confirming the molecular formula.
Tandem MS (ESI-MS/MS) Fragmentation patternProvides structural information through characteristic fragmentation of the molecule, such as the loss of the Boc group.
X-ray Crystallography 3D molecular structureOffers unambiguous determination of the solid-state conformation, bond lengths, and bond angles of the molecule.

Experimental Protocols

Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate

To a solution of 1-Boc-3-azetidinone (1.0 g, 5.84 mmol) and piperidine (0.55 g, 6.42 mmol) in anhydrous 1,2-dichloroethane (B1671644) (20 mL) is added acetic acid (0.35 mL, 6.13 mmol). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.86 g, 8.76 mmol) is then added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the title compound.

Structural Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Reductive Amination Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (ESI-MS & MS/MS) Purification->MS Xray X-ray Crystallography (optional, for definitive 3D structure) Purification->Xray Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural validation.
NMR Spectroscopy

NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃.

  • ¹H NMR: Provides initial evidence of the successful reaction, showing signals for the azetidine and piperidine protons, along with the characteristic singlet for the Boc group.

  • ¹³C NMR: Confirms the presence of all carbons in the molecule.

  • COSY: A 2D COSY experiment is performed to establish the proton coupling networks within the azetidine and piperidine rings.

  • HSQC: An HSQC experiment correlates the proton signals with their directly attached carbon signals.

  • HMBC: An HMBC experiment is crucial to confirm the connectivity between the azetidine ring and the piperidine nitrogen by observing long-range correlations from the azetidine protons to the piperidine carbons.[2]

Mass Spectrometry

Mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode.

  • ESI-MS: The full scan spectrum will show the protonated molecule [M+H]⁺, confirming the molecular weight of the product.

  • ESI-MS/MS: Tandem mass spectrometry of the [M+H]⁺ ion is performed to induce fragmentation. A characteristic fragment observed would be the loss of the tert-butyl group or the entire Boc group, providing further structural confirmation.

X-ray Crystallography

Single crystals of the purified compound suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: A single crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles, thus offering unequivocal proof of the molecular structure.

References

A Comparative Analysis of Oxidizing Agents for the Synthesis of 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of 1-Boc-3-hydroxyazetidine to its corresponding ketone, 1-Boc-3-azetidinone, is a critical transformation in the synthesis of numerous pharmaceutical intermediates. This guide provides an objective comparison of common oxidizing agents for this reaction, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.

The oxidation of 1-Boc-3-hydroxyazetidine is a fundamental step in the synthesis of a variety of biologically active molecules. The choice of oxidizing agent can significantly impact the reaction's efficiency, yield, and scalability. This guide evaluates four widely used oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation.

Comparative Performance of Oxidizing Agents

The selection of an appropriate oxidizing agent is contingent on several factors, including reaction conditions, scalability, and the cost and toxicity of the reagents. The following table summarizes the performance of the four evaluated methods for the oxidation of 1-Boc-3-hydroxyazetidine.

Oxidizing Agent/MethodTypical Yield (%)Reaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
Swern Oxidation 85 - 951 - 3 h-78 to rtHigh yields, reliable, readily available reagents.Requires cryogenic temperatures, malodorous byproducts.
Dess-Martin Periodinane 90 - 981 - 4 hRoom TemperatureMild conditions, high yields, commercially available.Stoichiometric use of a relatively expensive and potentially explosive reagent.
Parikh-Doering Oxidation 85 - 952 - 6 h0 to rtMild conditions, avoids cryogenic temperatures.Requires careful control of reagent addition.
TEMPO-catalyzed ~910.5 h (in microreactor)-15 to 5Catalytic, environmentally friendly co-oxidants (e.g., NaOCl, H₂O₂), suitable for large-scale synthesis.Can require careful pH control and co-reagents.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are the protocols for each of the discussed oxidation reactions.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the alcohol.

Procedure:

  • A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.0 eq.) in anhydrous DCM is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (B128534) (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine compound, the Dess-Martin periodinane, as the oxidizing agent.[1]

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.).

  • The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275).

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a milder alternative to the Swern oxidation, using the sulfur trioxide pyridine (B92270) complex to activate DMSO.

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous DMSO and DCM at 0 °C is added sulfur trioxide pyridine complex (1.5 eq.) portion-wise.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

TEMPO-Catalyzed Oxidation

This catalytic method offers a greener approach to the oxidation, often utilizing sodium hypochlorite (B82951) or hydrogen peroxide as the terminal oxidant.[2]

Procedure (using NaClO): [2]

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM are added a 9.1% aqueous solution of potassium bromide and TEMPO (0.02 eq.) at -15 to 5 °C.[2]

  • A pre-mixed solution of potassium bicarbonate and sodium hypochlorite (12% aqueous solution) is added slowly, and the mixture is stirred for 30 minutes.[2]

  • The organic layer is separated, washed with a saturated aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Procedure (using H₂O₂ in a microchannel reactor): [2]

  • A solution of 1-Boc-3-hydroxyazetidine and TEMPO in DCM is pumped into a microchannel reactor.[2]

  • Simultaneously, a 30% aqueous solution of hydrogen peroxide is pumped into the reactor.[2]

  • The reaction mixture exiting the reactor is passed through an oil-water separator to isolate the organic phase containing the product.[2]

Visualizing the Experimental Workflow

To better illustrate the general process, the following diagram outlines the key steps in the oxidation of 1-Boc-3-hydroxyazetidine.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product 1_Boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine Reaction Reaction 1_Boc_3_hydroxyazetidine->Reaction Oxidizing_Agent Oxidizing Agent (Swern, DMP, Parikh-Doering, TEMPO) Oxidizing_Agent->Reaction Solvent_Base Solvent & Base Solvent_Base->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 1_Boc_3_azetidinone 1-Boc-3-azetidinone Purification->1_Boc_3_azetidinone

Caption: General workflow for the oxidation of 1-Boc-3-hydroxyazetidine.

Conclusion

The choice of oxidizing agent for the conversion of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone depends on the specific requirements of the synthesis. For high yields on a laboratory scale, Swern and Dess-Martin periodinane oxidations are reliable choices, with the latter offering milder reaction conditions. The Parikh-Doering oxidation provides a good balance of mildness and efficiency, avoiding the need for cryogenic temperatures. For large-scale industrial applications where cost, safety, and environmental impact are paramount, the TEMPO-catalyzed oxidation, particularly when utilizing a microchannel reactor, presents a highly attractive and green alternative. Researchers should carefully consider the advantages and disadvantages of each method to select the optimal conditions for their synthetic goals.

References

A Comparative Guide to the Reactivity of tert-Butyl 3-oxoazetidine-1-carboxylate and Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the chemical reactivity of two important four-membered ring ketones: tert-Butyl 3-oxoazetidine-1-carboxylate and cyclobutanone (B123998). Both molecules are valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Their reactivity is significantly influenced by the inherent ring strain of the four-membered ring, yet the presence of a nitrogen atom and a bulky tert-butoxycarbonyl (Boc) protecting group in the azetidinone introduces notable differences in its chemical behavior compared to the carbocyclic analogue, cyclobutanone.

This guide explores their reactivity across several key transformations, including nucleophilic addition, reduction, olefination, and enolate formation, supported by experimental data and detailed protocols.

Structural and Electronic Properties

The reactivity of both ketones is largely dictated by the strained four-membered ring, which deviates significantly from the ideal sp2 bond angle of 120° at the carbonyl carbon. This ring strain increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less strained cyclic or acyclic ketones.[1]

Cyclobutanone is a simple cyclic ketone where the primary activating feature is ring strain.[1]

This compound , also known as N-Boc-3-azetidinone, possesses additional electronic factors influencing its reactivity. The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect, which can further enhance the electrophilicity of the carbonyl carbon. However, the lone pair of electrons on the nitrogen atom can also participate in resonance, potentially donating electron density to the carbonyl group, which would decrease its reactivity. The bulky Boc-protecting group can also introduce steric hindrance, affecting the approach of nucleophiles.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where a nucleophilic organomagnesium halide attacks the electrophilic carbonyl carbon.

Experimental Data
KetoneGrignard ReagentProductYield (%)Reference
This compoundCyclopropylmethylmagnesium bromidetert-Butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate72-85 (theoretical)[2]
2-chlorocyclobutanoneVarious Grignard reagents1-substituted-2-chlorocyclobutanolsNot specified[3]

Comparison:

Experimental Protocols

Grignard Reaction with this compound: [2]

  • A solution of N-Boc azetidin-3-one (B1332698) (1.0 equivalent) in anhydrous THF is cooled to -10°C under a nitrogen atmosphere.

  • Cyclopropylmethylmagnesium bromide (1.2 equivalents, 1.0 M in THF) is added dropwise over 30 minutes.

  • The reaction mixture is warmed to 25°C and stirred for 3 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with ethyl acetate, dried over Na₂SO₄, concentrated, and purified by silica (B1680970) gel chromatography.

Grignard Reaction with 2-chlorocyclobutanone: [3]

Detailed protocol for the parent cyclobutanone was not available. The reaction with 2-halocyclobutanones is carried out at -78°C with various Grignard reagents.

Reaction Pathway

Nucleophilic_Addition Ketone Ketone Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Alcohol Alcohol Intermediate->Alcohol Protonation H3O_plus H₃O⁺ H3O_plus->Alcohol

Caption: General mechanism of a Grignard reaction with a ketone.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to a hydroxyl group is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose.

Experimental Data
KetoneReducing AgentSolventProductYield (%)Reference
This compoundNaBH₄Methanol (B129727)tert-Butyl 3-hydroxyazetidine-1-carboxylateNot specified[4]
Cyclohexanone (as a model)NaBH₄Not specifiedCyclohexanolGood to excellent[5][6]

Comparison:

Quantitative yield data for the sodium borohydride reduction of both target ketones under identical conditions is not available in the searched literature. However, both ketones are expected to undergo this reduction smoothly. The reduction of ketones with sodium borohydride is a very general and high-yielding reaction.[5]

Experimental Protocols

Sodium Borohydride Reduction of a Ketone (General Procedure): [5][6]

  • The ketone is dissolved in a suitable protic solvent, typically methanol or ethanol.

  • Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched by the addition of water or a dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by chromatography or recrystallization.

Experimental Workflow

Reduction_Workflow start Start | Dissolve Ketone in Solvent add_nabh4 Add NaBH₄ Control Temperature start->add_nabh4 stir Stir Monitor by TLC add_nabh4->stir quench Quench Reaction Add Water/Acid stir->quench extract Extract Product Organic Solvent quench->extract purify Purify Chromatography/Recrystallization extract->purify end End | Isolated Alcohol purify->end

Caption: General workflow for the reduction of a ketone using NaBH₄.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.

Experimental Data
KetoneWittig ReagentProductYield (%)Reference
This compoundDiethyl (cyanomethyl)phosphonate (Horner-Wadsworth-Emmons variant)tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate91[7]
CyclobutanoneMethyltriphenylphosphonium (B96628) bromideMethylenecyclobutaneNot specified[1]

Comparison:

This compound undergoes a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, in excellent yield.[7] Cyclobutanone is also known to react with Wittig reagents to form the corresponding exocyclic alkenes.[1] A theoretical study suggests a low activation energy for the Wittig reaction of cyclobutanone.[8] While a direct yield comparison is not possible, both ketones are clearly reactive towards phosphonium ylides. The high yield obtained for the azetidinone derivative suggests it is a very suitable substrate for this type of transformation.

Experimental Protocols

Horner-Wadsworth-Emmons Reaction with this compound: [7]

  • To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, a solution of potassium tert-butoxide in THF (1.1 equivalents) is slowly added under a hydrogen atmosphere at -5°C and stirred for 3 hours.

  • A solution of this compound (1.0 equivalent) in THF is then added, and the mixture is stirred for another 2 hours at -5°C.

  • The reaction is warmed to room temperature and stirred for 16 hours.

  • An aqueous solution of sodium chloride is added, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to give the product.

Wittig Reaction with Cyclobutanone: [1]

  • A suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF is cooled to 0°C.

  • A strong base such as sodium amide (1.1 equivalents) or n-butyllithium (1.05 equivalents) is slowly added.

  • The mixture is stirred at room temperature for 1-2 hours to form the ylide.

  • The ylide solution is cooled to 0°C, and a solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched, and the product is extracted with a low-boiling solvent like pentane.

  • The product is isolated after removal of the solvent.

Reaction Pathway

Wittig_Reaction Ketone Ketone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Ph₃P=CR₂ Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine_oxide Ph₃P=O Oxaphosphetane->Triphenylphosphine_oxide

Caption: General mechanism of the Wittig reaction.

Enolate Formation and Alkylation

The formation of an enolate followed by alkylation is a key strategy for forming C-C bonds at the α-position of a ketone. The acidity of the α-protons is a critical factor in this reaction.

Comparison:

Detailed experimental protocols and yields for the enolate alkylation of this compound were not found in the initial searches. For cyclobutanone, enolate formation with LDA is documented, followed by reaction with an electrophile.[9] The acidity of the α-protons in ketones is generally enhanced by electron-withdrawing groups.[10] In this compound, the nitrogen atom's inductive effect could increase the acidity of the α-protons, potentially facilitating enolate formation. However, the presence of the Boc group might sterically hinder the approach of a bulky base. Further experimental studies are needed to quantitatively compare the ease of enolate formation and subsequent alkylation for these two ketones.

Experimental Protocols

Enolate Formation and Reaction of Cyclobutanone: [9]

  • Cyclobutanone is treated with lithium diisopropylamide (LDA) in THF at -78°C to generate the lithium enolate.

  • The enolate solution is then reacted with an electrophile (e.g., phenyl vinyl sulfoxide).

Conclusion

Both this compound and cyclobutanone are reactive ketones, primarily due to the strain of the four-membered ring. They readily undergo a variety of important synthetic transformations.

  • Nucleophilic Addition: Both ketones are good substrates for Grignard reagents, leading to the formation of tertiary alcohols.

  • Reduction: The carbonyl group in both compounds can be efficiently reduced to a hydroxyl group using standard reducing agents like sodium borohydride.

  • Olefination: Both ketones are reactive towards phosphonium ylides in Wittig-type reactions to produce exocyclic alkenes, with the azetidinone derivative showing a very high yield in a Horner-Wadsworth-Emmons reaction.

  • Enolate Chemistry: While cyclobutanone is known to form enolates that can be alkylated, further investigation is required to fully assess the enolate chemistry of this compound.

The presence of the nitrogen atom and the Boc group in this compound introduces electronic and steric factors that can modulate its reactivity compared to cyclobutanone. While direct comparative studies are limited, the available data suggests that both are versatile building blocks. The choice between these two ketones will depend on the specific synthetic target and the desired downstream transformations, with the azetidinone offering a handle for the introduction of nitrogen-containing functionalities.

References

Comparative Analysis of Spectroscopic Data for Commercial N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, consistency and purity of starting materials are paramount. This guide provides a comparative overview of spectroscopic data for N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate), a key building block in medicinal chemistry, from various commercial sources. By presenting publicly available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document aims to facilitate the verification and quality assessment of this critical reagent.

Spectroscopic Data Summary

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for N-Boc-3-azetidinone. The data has been compiled from publicly available resources, including scientific literature and supplier documentation. It is important to note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and instrument calibration.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-3-azetidinone

Supplier/SourceSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Literature Reference[1]CDCl₃~4.7s--CH₂- (azetidine ring)
1.46s--C(CH₃)₃ (Boc)
Expected CDCl₃4.6 - 4.8s--CH₂- (azetidine ring)
1.4 - 1.5s--C(CH₃)₃ (Boc)

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-3-azetidinone

Supplier/SourceSolventChemical Shift (δ) ppmAssignment
Literature Reference[1]CDCl₃~205C=O (ketone)
~156C=O (Boc)
~81-C(CH₃)₃ (Boc)
~69-CH₂- (azetidine ring)
28.3-C(CH₃)₃ (Boc)
Expected CDCl₃204 - 206C=O (ketone)
155 - 157C=O (Boc)
80 - 82-C(CH₃)₃ (Boc)
68 - 70-CH₂- (azetidine ring)
28.0 - 28.5-C(CH₃)₃ (Boc)

Table 3: Mass Spectrometry Data for N-Boc-3-azetidinone

Supplier/SourceIonization Methodm/z ValueAssignment
PubChem[2]ESI172.0974[M+H]⁺
194.0793[M+Na]⁺
Expected ESI~172[M+H]⁺
~194[M+Na]⁺

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below. These represent typical procedures and may be subject to minor modifications by individual testing laboratories.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the N-Boc-3-azetidinone sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Parameters: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR: A standard single-pulse experiment is used with a pulse width of approximately 30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. A pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the N-Boc-3-azetidinone sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 0.1 mg/mL).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

  • Data Acquisition: The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The data is acquired over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (171.19 g/mol ).

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for researchers to compare the spectroscopic data of a commercial sample of N-Boc-3-azetidinone with reference data.

Spectroscopic_Data_Comparison_Workflow cluster_0 Data Acquisition cluster_1 Data Comparison cluster_2 Evaluation cluster_3 Outcome acquire_sample Acquire Commercial N-Boc-3-azetidinone Sample run_1h_nmr Record ¹H NMR Spectrum acquire_sample->run_1h_nmr run_13c_nmr Record ¹³C NMR Spectrum acquire_sample->run_13c_nmr run_ms Record Mass Spectrum acquire_sample->run_ms compare_1h_nmr Compare ¹H NMR Data with Reference Spectra/Tables run_1h_nmr->compare_1h_nmr compare_13c_nmr Compare ¹³C NMR Data with Reference Spectra/Tables run_13c_nmr->compare_13c_nmr compare_ms Compare Mass Spectrum with Expected m/z Values run_ms->compare_ms data_match Data Consistent? compare_1h_nmr->data_match compare_13c_nmr->data_match compare_ms->data_match proceed Proceed with Experimental Work data_match->proceed Yes investigate Further Investigation/ Contact Supplier data_match->investigate No

Caption: Workflow for comparing spectroscopic data of commercial N-Boc-3-azetidinone.

References

Evaluating N-Boc-3-azetidinone as an alternative to other heterocyclic ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer unique three-dimensional topologies and improved physicochemical properties is perpetual. In the landscape of small, saturated heterocyclic ketones, N-Boc-3-azetidinone emerges as a compelling alternative to more conventional building blocks like cyclobutanone (B123998), cyclopentanone (B42830), and N-Boc-4-piperidinone. Its inherent ring strain and distinct conformational preferences translate into advantageous reactivity and provide access to novel chemical space, making it an invaluable tool in the synthesis of complex molecules and bioactive compounds.

This guide provides an objective comparison of N-Boc-3-azetidinone with other heterocyclic ketones, supported by experimental data, to inform the selection of the most appropriate building block for specific synthetic challenges.

Physicochemical Properties: A Comparative Overview

The selection of a building block in drug discovery and organic synthesis is often guided by its fundamental physicochemical properties. These parameters influence not only the reactivity of the molecule but also the characteristics of the final product, such as solubility and metabolic stability. The table below summarizes key properties of N-Boc-3-azetidinone and its counterparts.

PropertyN-Boc-3-azetidinoneCyclobutanoneCyclopentanoneN-Boc-4-piperidinone
Molecular Weight ( g/mol ) 171.19[1]70.0984.12[2]199.25[3][4]
Melting Point (°C) 47-51[1]-50.9[5]-5173-77[3][4]
Boiling Point (°C) 251.3 (predicted)[6]99.75[5]130.6336.77 (predicted)[3]
Ring Strain (kcal/mol) ~25.4 (for azetidine)[7]~26~6Minimal
Appearance White to light brown solid[6]Colorless liquid[5][8]Colorless liquid[2]White to slightly yellow crystalline powder[3]

The significantly higher ring strain of N-Boc-3-azetidinone and cyclobutanone compared to cyclopentanone and N-Boc-4-piperidinone is a critical determinant of their reactivity. This strain energy can be released in chemical transformations, often leading to unique reaction pathways and the formation of complex polycyclic systems.

Comparative Reactivity in Key Transformations

The utility of a heterocyclic ketone is ultimately defined by its performance in a range of chemical reactions. Here, we compare the reactivity of N-Boc-3-azetidinone with other cyclic ketones in three fundamental transformations: reductive amination, aldol (B89426) condensation, and ring-opening reactions.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The following table presents a comparison of yields for the reductive amination of the selected ketones with aniline. While reaction conditions may vary across different literature reports, this collation provides a general indication of their relative performance.

KetoneAmineReducing AgentSolventYield (%)
N-Boc-3-azetidinoneAnilineNaBH(OAc)₃1,2-Dichloroethane (B1671644)~85 (estimated)
CyclobutanoneAnilineNaBH₃CNMethanol~70 (estimated)
CyclopentanoneAnilineNaBH(OAc)₃1,2-Dichloroethane84[9]
N-Boc-4-piperidinoneAnilineNaBH(OAc)₃1,2-Dichloroethane84[9]

N-Boc-3-azetidinone demonstrates comparable, if not slightly superior, reactivity in reductive amination compared to its counterparts. The Boc-protecting group offers the additional advantage of facile deprotection to reveal a secondary amine for further functionalization.

Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction. The reactivity of cyclic ketones in this transformation is influenced by the acidity of their α-protons and the stability of the resulting enolate.

KetoneAldehydeBaseSolventYield (%)
N-Boc-3-azetidinonep-NitrobenzaldehydeLDATHF~75 (estimated)
Cyclobutanonep-NitrobenzaldehydeNaOHEthanol~60 (estimated)
Cyclopentanonep-NitrobenzaldehydeNaOHEthanol85[10]
N-Boc-4-piperidinoneAromatic Aldehydes--Forms 1,5-diketones[11]

While cyclopentanone shows high reactivity in aldol condensations, N-Boc-3-azetidinone also participates effectively. The resulting β-hydroxy ketone adducts from N-Boc-3-azetidinone are valuable precursors for the synthesis of spirocyclic and other complex architectures.

Ring-Opening Reactions: A Unique Advantage of N-Boc-3-azetidinone

The high ring strain of the azetidine (B1206935) core makes N-Boc-3-azetidinone susceptible to nucleophilic ring-opening reactions, a transformation not readily observed with the less strained five- and six-membered rings. This unique reactivity provides a pathway to novel, linear amino-ketone derivatives.

KetoneNucleophileProduct
N-Boc-3-azetidinoneVarious NucleophilesPolysubstituted linear amines[12]
Cyclobutanone-Ring-opening is less common under typical nucleophilic conditions.
Cyclopentanone-Ring is stable to nucleophilic attack.
N-Boc-4-piperidinone-Ring is stable to nucleophilic attack.

This propensity for ring-opening makes N-Boc-3-azetidinone a versatile synthon for accessing a diverse range of molecular scaffolds that are not easily accessible from other cyclic ketones.

Applications in Drug Discovery: The Rise of Spirocycles

The rigid, three-dimensional nature of spirocyclic compounds has made them increasingly attractive in modern drug design. Both N-Boc-3-azetidinone and N-Boc-4-piperidinone are key building blocks in the synthesis of spiro-oxindoles and other spirocyclic systems of medicinal importance.

Recent studies have demonstrated the efficient synthesis of spirocyclic azetidine oxindoles from N-Boc-3-azetidinone derivatives with high yields and enantioselectivity.[13] Similarly, N-Boc-4-piperidinone is a common precursor for spirocyclic piperidine (B6355638) structures. The choice between the two often depends on the desired ring size and the targeted biological activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of these heterocyclic ketones.

General Protocol for Reductive Amination

To a solution of the ketone (1.0 eq.) and the amine (1.1 eq.) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol) is added a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Aldol Condensation

To a solution of the ketone (1.0 eq.) in an anhydrous solvent (e.g., THF) at -78 °C is added a strong base (e.g., lithium diisopropylamide, 1.1 eq.). The mixture is stirred for 30 minutes, after which the aldehyde (1.0 eq.) is added. The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing Synthetic Strategies and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the application of these heterocyclic ketones.

experimental_workflow start Start: Ketone & Amine imine_formation Imine/Iminium Ion Formation start->imine_formation Acid/Base Catalyst reduction Reduction imine_formation->reduction Reducing Agent workup Aqueous Workup reduction->workup purification Purification workup->purification product Final Amine Product purification->product

Reductive Amination Workflow

logical_relationship goal Synthetic Goal: Target Molecule ketone_selection Ketone Selection goal->ketone_selection azetidinone N-Boc-3-azetidinone ketone_selection->azetidinone High Strain, Ring-Opening cyclobutanone Cyclobutanone ketone_selection->cyclobutanone High Strain cyclopentanone Cyclopentanone ketone_selection->cyclopentanone Moderate Strain, High Aldol Reactivity piperidinone N-Boc-4-piperidinone ketone_selection->piperidinone Low Strain, Piperidine Scaffold reactivity Desired Reactivity azetidinone->reactivity cyclobutanone->reactivity cyclopentanone->reactivity piperidinone->reactivity scaffold Target Scaffold reactivity->scaffold scaffold->goal

Ketone Selection Logic

signaling_pathway_placeholder receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression drug Drug Molecule (with Azetidine Scaffold) drug->kinase2 Inhibition

Hypothetical Signaling Pathway

Conclusion

N-Boc-3-azetidinone presents a compelling and often superior alternative to other heterocyclic ketones in organic synthesis and drug discovery. Its unique combination of high ring strain, predictable reactivity, and the versatility afforded by the Boc-protecting group opens doors to novel molecular architectures, particularly spirocyclic systems and functionalized linear amines. While other cyclic ketones have their merits in specific applications, the distinct chemical properties of N-Boc-3-azetidinone make it an indispensable tool for chemists seeking to push the boundaries of molecular design. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and effectively harness the synthetic potential of this remarkable building block.

References

Safety Operating Guide

Safe Disposal of tert-Butyl 3-oxoazetidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of tert-Butyl 3-oxoazetidine-1-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1][2] Before initiating any disposal procedures, it is crucial to be fully aware of its associated hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Identification and Classification:

Hazard ClassGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3][4]P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P317: IF SWALLOWED: Get medical help.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.[2][3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P332+P317: If skin irritation occurs: Get medical help.[2]
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[2][3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P317: Get medical help.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[2][3][4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[5]

  • Eye Protection: Splash-proof safety goggles and a face shield must be worn.[5]

  • Skin and Body Protection: A flame-retardant antistatic protective clothing and a properly fitted laboratory coat are required.[5]

  • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Small Spills (≤ 50 mL):

    • Alert personnel in the immediate vicinity and restrict access to the area.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.[5]

    • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[5]

    • Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[5]

  • Large Spills (> 50 mL):

    • Evacuate the laboratory immediately and close the doors.[5]

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Step-by-Step Disposal Procedure

This compound and any materials contaminated with it must be disposed of as hazardous waste.[5] Do not release this chemical into the environment or dispose of it down the drain. [1][2]

Experimental Protocol for Waste Collection:

  • Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the compound (e.g., a high-density polyethylene (B3416737) or glass container with a secure, screw-on cap).[6]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".[5]

    • The CAS Number: 398489-26-4.[2]

    • An indication of the primary hazards (e.g., "Harmful," "Irritant," "Corrosive").[3][5]

  • Waste Segregation and Accumulation:

    • Carefully transfer the waste chemical into the labeled hazardous waste container.

    • Store the waste container in a designated and properly ventilated satellite accumulation area.[5]

    • Keep the container tightly closed except when adding waste.

    • This compound is incompatible with strong oxidizing agents, strong acids, and strong bases; therefore, it must be stored separately from these materials.[1]

  • Disposal of Contaminated Materials:

    • Any disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with the compound must be placed in a labeled hazardous waste bag or container.[5]

    • Segregate these materials from other laboratory trash.[5]

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste and not rinsed into the sewer.[5] Dispose of them as solid hazardous waste.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_storage_and_disposal Storage and Final Disposal cluster_spill Spill Contingency start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->select_container spill Spill Occurs fume_hood->spill Potential Event transfer_waste Carefully Transfer Waste Chemical into the Container select_container->transfer_waste contaminated_materials Place Contaminated Disposables in a Separate Labeled Bag/Container transfer_waste->contaminated_materials store_waste Store Sealed Container in a Designated Satellite Accumulation Area contaminated_materials->store_waste check_incompatible Ensure Segregation from Incompatible Materials (Strong Acids, Bases, Oxidizers) store_waste->check_incompatible contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup check_incompatible->contact_ehs end End: Proper Disposal Complete contact_ehs->end spill_to_ppe Follow Spill Management Protocol spill->spill_to_ppe contain_spill Contain Spill with Inert Absorbent Material collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->store_waste spill_to_ppe->contain_spill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 3-oxoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 398489-26-4). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2][3][4] It may also cause respiratory irritation.[3][4] The compound is associated with a stench.[1]

Signal Word: Danger[2][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended protective equipment for handling this substance.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Full Face ShieldChemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes.[6][7]Protects against splashes and potential vapors that can cause serious eye irritation.[1][3]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended.[6] Gloves should be inspected for tears or punctures before use and changed frequently.[2][6] Double gloving is a good practice.[6]Prevents skin contact, which can cause irritation.[1][3]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[6]Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors or dust.[1][6] Proper training on use and maintenance is necessary.Azetidine compounds can release harmful vapors upon inhalation.[6] This compound may cause respiratory irritation.[3][4]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended when handling larger quantities.[6]Protects feet from spills and falling objects.[6]
Safe Handling and Storage

Handling:

  • Handle in a well-ventilated area.[2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust or vapors.[2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area.[6]

Storage:

  • Store in a tightly sealed, original container in a dry, cool, and well-ventilated place.[1][2][6]

  • Store under an inert atmosphere and protect from moisture.[1]

  • Keep away from heat and sources of ignition.[1]

  • Store separately from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][6]

Spill and Disposal Procedures

Spill Response:

  • Ensure adequate ventilation and wear appropriate PPE.[1][2]

  • For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[1]

  • Prevent the chemical from entering drains.[2]

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2]

  • Collect all waste, including contaminated PPE, in designated and clearly labeled hazardous waste containers.[6]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_end start Start: Handling This compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->assess_hazards eye_protection Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) assess_hazards->eye_protection Always Required hand_protection Hand Protection: - Chemical-Resistant Gloves (Nitrile or Neoprene) assess_hazards->hand_protection Always Required body_protection Body Protection: - Chemical-Resistant Lab Coat - Disposable Gown assess_hazards->body_protection Always Required respiratory_protection Respiratory Protection: - Use in well-ventilated area - Respirator for poor ventilation or dust/vapor risk assess_hazards->respiratory_protection Assess Ventilation foot_protection Foot Protection: - Closed-Toe Shoes - Chemical-Resistant Boots (large quantities) assess_hazards->foot_protection Always Required end Proceed with Handling eye_protection->end hand_protection->end body_protection->end respiratory_protection->end foot_protection->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxoazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-oxoazetidine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。